molecular formula C25H24F3N5S B1667042 AMG 7905

AMG 7905

Numéro de catalogue: B1667042
Poids moléculaire: 483.6 g/mol
Clé InChI: HDEGHWQWPSXKSF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

AMG7905 is a transient receptor potential vanilloid type 1 modulator.

Propriétés

Formule moléculaire

C25H24F3N5S

Poids moléculaire

483.6 g/mol

Nom IUPAC

N-[6-[2-(cyclohexylmethylamino)-4-(trifluoromethyl)phenyl]pyrimidin-4-yl]-1,3-benzothiazol-6-amine

InChI

InChI=1S/C25H24F3N5S/c26-25(27,28)17-6-8-19(21(10-17)29-13-16-4-2-1-3-5-16)22-12-24(31-14-30-22)33-18-7-9-20-23(11-18)34-15-32-20/h6-12,14-16,29H,1-5,13H2,(H,30,31,33)

Clé InChI

HDEGHWQWPSXKSF-UHFFFAOYSA-N

SMILES canonique

C1CCC(CC1)CNC2=C(C=CC(=C2)C(F)(F)F)C3=CC(=NC=N3)NC4=CC5=C(C=C4)N=CS5

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

AMG7905;  AMG-7905;  AMG 7905; 

Origine du produit

United States

Foundational & Exploratory

The Hypothermia-Inducing Mechanism of AMG 7905: A Technical Guide to its Action as a TRPV1 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG 7905 is a synthetic organic compound that acts as a modulator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] Unlike many TRPV1 antagonists that induce hyperthermia, this compound is characterized by its unusual ability to cause hypothermia.[2][3] This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its dual effects on TRPV1 channel activation, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to elucidate its function. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.

Core Mechanism of Action: A Dual-Modulator of TRPV1

This compound's unique pharmacological profile stems from its distinct interactions with the TRPV1 channel, a non-selective cation channel primarily expressed in sensory neurons and involved in the sensation of pain and heat. The core of its mechanism lies in a dual-modulatory effect:

  • Potent Antagonism of Capsaicin-Induced Activation: this compound effectively blocks the activation of the TRPV1 channel by capsaicin, the pungent compound in chili peppers.[2][3] This is a characteristic feature of many TRPV1 antagonists developed for their analgesic potential.

  • Potentiation of Proton-Induced Activation: Crucially, and in contrast to hyperthermia-inducing TRPV1 antagonists, this compound potentiates the activation of the TRPV1 channel by protons (low pH).[2][3] This potentiation of an endogenous activation mechanism is the key to its hypothermic effect.

This dual action leads to a state where the tonic activation of TRPV1 channels by endogenous protons, particularly in the abdominal region, is enhanced.[2][3] This heightened signaling from sensory nerves results in a reflexory inhibition of thermogenesis (heat production) and the promotion of heat loss through mechanisms like tail-skin vasodilation, ultimately leading to a decrease in core body temperature.[2][3]

Signaling Pathways

The following diagrams illustrate the canonical TRPV1 signaling pathway and the modulatory effect of this compound.

TRPV1 Signaling Pathway Canonical TRPV1 Signaling Pathway cluster_extracellular cluster_membrane cluster_intracellular Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin->TRPV1 Protons Protons (H+) Protons->TRPV1 Heat Heat (>42°C) Heat->TRPV1 Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Na_influx Na⁺ Influx TRPV1->Na_influx Depolarization Membrane Depolarization Ca_influx->Depolarization Na_influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Neuropeptide_Release Neuropeptide Release (e.g., CGRP, Substance P) Action_Potential->Neuropeptide_Release Pain_Signal Pain and Heat Sensation Neuropeptide_Release->Pain_Signal

Canonical TRPV1 Signaling Pathway

AMG_7905_Mechanism Mechanism of Action of this compound on TRPV1 cluster_outcome AMG7905 This compound TRPV1 TRPV1 Channel AMG7905->TRPV1 Blocked Blocked Activation TRPV1->Blocked Inhibition Potentiated Potentiated Activation TRPV1->Potentiated Potentiation Capsaicin Capsaicin Capsaicin->TRPV1 Protons Protons (H+) Protons->TRPV1 Hypothermia Reflex Inhibition of Thermogenesis & Vasodilation Hypothermia Potentiated->Hypothermia

Mechanism of Action of this compound on TRPV1

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Pharmacological Profile of this compound at Rat TRPV1

ParameterAgonistValueReference
Antagonism
IC₅₀CapsaicinData not publicly available in detail, described as "potent"[3]
Potentiation
EC₅₀Protons (pH 6.8)Data not publicly available in detail, described as "potent"[3]

Table 2: In Vivo Effects of this compound in Rodents

SpeciesAdministration RouteDosePrimary EffectMagnitude of EffectReference
Mouse (Trpv1+/+)Intragastric (i.g.)Not specifiedHypothermiaPronounced[3]
Mouse (Trpv1-/-)Intragastric (i.g.)Not specifiedNo hypothermiaNo significant change[3]
RatIntraperitoneal (i.p.)Not specifiedHypothermiaSignificant decrease in core body temperature[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

In Vitro Electrophysiology (Whole-Cell Patch Clamp)

Objective: To determine the effect of this compound on capsaicin- and proton-induced currents in cells expressing rat TRPV1.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the rat TRPV1 channel are cultured under standard conditions.

  • Electrophysiological Recording:

    • Whole-cell patch-clamp recordings are performed at room temperature.

    • The extracellular solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.

    • The intracellular (pipette) solution contains (in mM): 140 KCl, 5 EGTA, 10 HEPES, and 2 Mg-ATP, with the pH adjusted to 7.2.

  • Compound Application:

    • To assess antagonism, cells are challenged with capsaicin in the absence and presence of varying concentrations of this compound.

    • To assess potentiation, cells are exposed to a proton-rich extracellular solution (e.g., pH 6.8) in the absence and presence of varying concentrations of this compound.

  • Data Analysis: The inward currents elicited by the agonists are measured, and concentration-response curves are generated to calculate IC₅₀ (for antagonism) and EC₅₀ (for potentiation) values.

Patch_Clamp_Workflow Whole-Cell Patch Clamp Experimental Workflow Start Start: HEK293 cells expressing rTRPV1 Patch Establish Whole-Cell Patch Clamp Configuration Start->Patch Record_Baseline Record Baseline Current Patch->Record_Baseline Apply_Agonist Apply Agonist (Capsaicin or Protons) Record_Baseline->Apply_Agonist Record_Response1 Record Agonist-Induced Current Apply_Agonist->Record_Response1 Washout Washout Record_Response1->Washout Apply_AMG7905 Apply this compound Washout->Apply_AMG7905 Apply_Agonist_AMG Apply Agonist + This compound Apply_AMG7905->Apply_Agonist_AMG Record_Response2 Record Modulated Current Apply_Agonist_AMG->Record_Response2 Analyze Data Analysis: Calculate IC₅₀/EC₅₀ Record_Response2->Analyze

Whole-Cell Patch Clamp Experimental Workflow
In Vivo Thermoregulation Studies in Rodents

Objective: To determine the effect of this compound on the core body temperature of rodents.

Methodology:

  • Animal Models:

    • Wild-type (Trpv1+/+) and TRPV1 knockout (Trpv1-/-) mice are used to confirm the on-target effect.

    • Male Wistar or Sprague-Dawley rats are also utilized.

  • Temperature Monitoring:

    • Core body temperature is continuously monitored using implantable radiotelemetry probes or rectal thermistors.

  • Experimental Conditions:

    • Animals are housed at a controlled ambient temperature, often at thermoneutrality or in a cold environment to assess effects on different thermoregulatory mechanisms.

  • Drug Administration:

    • This compound is administered via an appropriate route, such as intraperitoneal (i.p.) or intragastric (i.g.) gavage, at various doses.

    • A vehicle control group is included in all experiments.

  • Data Collection and Analysis:

    • Core body temperature is recorded at regular intervals before and after drug administration.

    • Changes in temperature over time are plotted, and statistical analyses are performed to compare the effects of this compound to the vehicle control.

In_Vivo_Thermoregulation_Workflow In Vivo Thermoregulation Experimental Workflow Start Start: Acclimated Rodents (Wild-type and Knockout) Implant Implant Temperature Monitoring Device Start->Implant Baseline Record Baseline Core Body Temperature Implant->Baseline Administer Administer this compound or Vehicle Control Baseline->Administer Monitor Continuously Monitor Core Body Temperature Administer->Monitor Analyze Data Analysis: Compare Temperature Changes Monitor->Analyze

In Vivo Thermoregulation Experimental Workflow

Conclusion

The mechanism of action of this compound is a compelling example of nuanced pharmacology within the TRPV1 antagonist class. Its ability to selectively block exogenous activation by capsaicin while potentiating endogenous activation by protons results in a unique and predictable physiological outcome: hypothermia.[2][3] This contrasts sharply with the hyperthermic effects of many other TRPV1 antagonists, highlighting the critical role of proton sensitivity in the thermoregulatory functions of the TRPV1 channel. A thorough understanding of this dual-modulatory mechanism is essential for the rational design of future TRPV1-targeting therapeutics with improved safety and efficacy profiles.

References

AMG 7905: A Technical Whitepaper on a Hypothermia-Inducing TRPV1 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a well-established target for the development of novel analgesics due to its critical role in pain and thermal sensation. While many TRPV1 antagonists have been developed, their clinical progression has been frequently hampered by on-target side effects, most notably hyperthermia. AMG 7905, a compound developed by Amgen, represents a distinct class of TRPV1 modulators. Unlike its hyperthermia-inducing counterparts, this compound elicits a hypothermic response in preclinical models. This unique pharmacological profile stems from its dual action on the TRPV1 channel: it potently blocks activation by the archetypal agonist capsaicin while simultaneously potentiating activation by protons. This whitepaper provides an in-depth technical guide to the preclinical pharmacology of this compound, detailing its mechanism of action, summarizing available quantitative data, outlining key experimental protocols, and visualizing the pertinent biological pathways.

Introduction

The TRPV1 channel is a polymodal sensor, activated by a variety of noxious stimuli including high temperatures (>43°C), acidic conditions (protons), and exogenous vanilloids like capsaicin, the pungent component of chili peppers.[1][2] Its expression is predominantly found in primary sensory neurons, where its activation leads to the influx of cations, primarily Ca2+ and Na+, resulting in neuronal depolarization and the transmission of pain signals.[3] The therapeutic potential of blocking TRPV1 to alleviate pain is significant, however, the development of TRPV1 antagonists has been challenging. A major obstacle has been the on-target effect of hyperthermia, observed with first-generation, polymodal antagonists that block all modes of TRPV1 activation.[4][5]

This compound emerged from research aimed at developing TRPV1 modulators with a dissociated therapeutic and side-effect profile. It is characterized as a hypothermia-inducing TRPV1 antagonist.[6][7] This paper will synthesize the publicly available data on this compound to serve as a comprehensive technical resource for researchers in the field.

Mechanism of Action

The defining characteristic of this compound is its modality-specific interaction with the TRPV1 channel. While it functions as a potent antagonist at the capsaicin binding site, it acts as a positive allosteric modulator in the presence of protons (low pH).[6][7]

  • Antagonism of Capsaicin-Induced Activation: this compound effectively blocks the influx of cations mediated by the binding of capsaicin to TRPV1. This is the basis for its classification as a TRPV1 antagonist and its potential for analgesic effects.[6][7]

  • Potentiation of Proton-Induced Activation: In acidic environments, a condition often associated with inflammation and tissue injury, this compound enhances the activation of TRPV1 by protons.[6][7] This potentiation of an endogenous activator is believed to be the underlying mechanism for its unique hypothermic effect.

The current hypothesis for this hypothermic effect is that this compound potentiates the tonic activation of TRPV1 channels on abdominal sensory nerves by endogenous protons. This enhanced signaling drives a reflectory inhibition of thermogenesis and promotes heat dissipation through mechanisms like tail-skin vasodilation, ultimately leading to a decrease in core body temperature.[6][7] This effect is on-target, as it is absent in TRPV1 knockout mice.[6][7]

Quantitative Data

While the literature describes this compound as a potent modulator of TRPV1, specific quantitative data from publicly accessible sources are limited. The following tables summarize the available information.

Table 1: In Vitro Pharmacology of this compound

ParameterSpeciesAssayValueReference(s)
Capsaicin Antagonism
IC50Rat45Ca2+ InfluxPotent Blocker[6][7]
Proton Modulation
EC50 (Potentiation)Rat45Ca2+ InfluxPotent Potentiator[6][7]

*Specific IC50 and EC50 values for this compound are not available in the cited public literature. The source describes the effects as "potently blocking" and "potently potentiated."

Table 2: In Vivo Pharmacology of this compound

SpeciesModelDoseRouteEffectReference(s)
MouseThermoregulationNot SpecifiedIntragastric or IntraperitonealPronounced hypothermia in wild-type mice, absent in TRPV1-/- mice[6][7]
RatThermoregulationNot SpecifiedNot SpecifiedInduces hypothermia[6][7]

*Detailed dose-response data for the hypothermic effect and efficacy in pain models are not available in the cited public literature.

Table 3: Pharmacokinetic Parameters of this compound

SpeciesParameterValue
Rat/MouseCmax, Tmax, T1/2, BioavailabilityData not publicly available

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound, based on standard practices and information from related studies.

In Vitro: 45Ca2+ Influx Assay

This assay is a common method to assess the function of ion channels like TRPV1 that are permeable to calcium.

Objective: To determine the inhibitory effect of this compound on capsaicin-induced TRPV1 activation (IC50) and its potentiating effect on proton-induced activation (EC50).

Materials:

  • CHO or HEK293 cells stably expressing rat TRPV1

  • 96-well cell culture plates

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4

  • MES buffer, pH 5.0

  • Bovine Serum Albumin (BSA)

  • HEPES

  • Capsaicin

  • This compound

  • 45Ca2+

  • Phosphate-Buffered Saline (PBS)

  • Scintillation counter

Protocol:

  • Cell Plating: Seed CHO or HEK293 cells stably expressing rat TRPV1 in 96-well plates at a density of approximately 20,000 cells per well. Culture for 48 hours.

  • Antagonist/Potentiator Incubation:

    • For Capsaicin Antagonism: Prepare a solution of varying concentrations of this compound (e.g., from 1 pM to 10 µM) and a fixed concentration of capsaicin (e.g., 500 nM) in HBSS (pH 7.4) supplemented with BSA and HEPES. Incubate the cells with this solution for 2 minutes at room temperature.

    • For Proton Potentiation: Prepare a solution of varying concentrations of this compound in an acidic MES buffer (pH 5.0) supplemented with HEPES. Incubate the cells with this solution for 2 minutes at room temperature.

  • 45Ca2+ Addition: Add 45Ca2+ to each well to a final concentration of 10 µCi/mL. Incubate for an additional 2 minutes at room temperature.

  • Washing: Aspirate the radioactive solution and wash the cells thoroughly with PBS containing BSA to remove extracellular 45Ca2+.

  • Measurement: Lyse the cells and measure the amount of intracellular 45Ca2+ using a scintillation counter.

  • Data Analysis: Plot the data as a percentage of the maximal response versus the concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 (for antagonism) or EC50 (for potentiation).

In Vivo: Assessment of Thermoregulatory Effects

Objective: To evaluate the effect of this compound on the core body temperature of rodents.

Materials:

  • Male Sprague-Dawley rats or C57BL/6 mice (wild-type and TRPV1-/-)

  • Implantable telemetry probes for continuous core body temperature monitoring

  • This compound

  • Vehicle control (e.g., 0.5% HPMC, 0.1% Tween 80 in water)

  • Gavage needles or injection syringes

  • Temperature-controlled environment

Protocol:

  • Animal Preparation: Surgically implant telemetry probes in the abdominal cavity of the animals and allow for a recovery period of at least one week.

  • Acclimation: Acclimate the animals to the experimental conditions (e.g., housing, temperature) for several days.

  • Baseline Measurement: Record baseline core body temperature for at least 24 hours prior to drug administration.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Temperature Monitoring: Continuously monitor core body temperature for several hours post-administration.

  • Data Analysis: Plot the change in core body temperature from baseline over time for both the this compound and vehicle-treated groups. Statistical analysis (e.g., ANOVA) can be used to determine significant differences.

In Vivo: Assessment of Analgesic Efficacy (Mechanical Allodynia)

The von Frey test is a standard method to assess mechanical sensitivity.

Objective: To determine the effect of this compound on mechanical allodynia in a model of neuropathic pain.

Materials:

  • Rats with an induced model of neuropathic pain (e.g., Chronic Constriction Injury - CCI)

  • von Frey filaments of varying stiffness

  • Elevated mesh platform

  • Testing chambers

  • This compound

  • Vehicle control

Protocol:

  • Animal Model: Induce neuropathic pain in rats using a model such as the CCI of the sciatic nerve. Allow for the development of mechanical allodynia over several days to weeks.

  • Acclimation: Acclimate the animals to the testing apparatus by placing them in the chambers on the mesh platform for at least 15-20 minutes before testing.

  • Baseline Measurement: Determine the baseline paw withdrawal threshold by applying von Frey filaments of increasing stiffness to the plantar surface of the hind paw until a withdrawal response is elicited.

  • Drug Administration: Administer this compound or vehicle.

  • Post-treatment Measurement: At various time points after drug administration, re-assess the paw withdrawal threshold.

  • Data Analysis: Calculate the paw withdrawal threshold in grams. A significant increase in the threshold in the this compound-treated group compared to the vehicle group indicates an anti-allodynic effect.

Signaling Pathways and Experimental Workflows

TRPV1 Signaling Pathway

The following diagram illustrates the dual effect of this compound on the TRPV1 signaling pathway.

TRPV1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin Site Proton Sensor Capsaicin->TRPV1:f0 Activates Protons (H+) Protons (H+) Protons (H+)->TRPV1:f1 Activates AMG_7905_ext This compound AMG_7905_ext->TRPV1:f0 Blocks AMG_7905_ext->TRPV1:f1 Potentiates Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Depolarization Depolarization Ca_Influx->Depolarization Signal_Propagation Signal Propagation (Pain/Thermal Sensation) Depolarization->Signal_Propagation

Caption: Dual modulation of TRPV1 by this compound.

Experimental Workflow for In Vitro Characterization

This diagram outlines the workflow for determining the in vitro pharmacological profile of a TRPV1 modulator like this compound.

In_Vitro_Workflow cluster_assays Parallel Assays Start Start: TRPV1-expressing cell line Plate_Cells Plate cells in 96-well plates Start->Plate_Cells Incubate_24_48h Incubate 24-48h Plate_Cells->Incubate_24_48h Antagonism_Assay Antagonism Assay: Add this compound + Capsaicin (pH 7.4) Incubate_24_48h->Antagonism_Assay Potentiation_Assay Potentiation Assay: Add this compound (pH 5.0) Incubate_24_48h->Potentiation_Assay Add_Ca45 Add 45Ca2+ Antagonism_Assay->Add_Ca45 Potentiation_Assay->Add_Ca45 Wash_Cells Wash cells to remove extracellular 45Ca2+ Add_Ca45->Wash_Cells Measure_Radioactivity Measure intracellular radioactivity Wash_Cells->Measure_Radioactivity Analyze_Data Data Analysis: Calculate IC50/EC50 Measure_Radioactivity->Analyze_Data End End: Pharmacological Profile Analyze_Data->End

Caption: Workflow for in vitro characterization of this compound.

Logical Relationship of this compound's Action to its Physiological Effect

This diagram illustrates the proposed logical cascade from the molecular action of this compound to the observed physiological outcome of hypothermia.

Logical_Flow AMG_7905 This compound Administration Proton_Potentiation Potentiation of Proton-Induced TRPV1 Activation AMG_7905->Proton_Potentiation Abdominal_Nerves Enhanced Signaling in Abdominal Sensory Nerves Proton_Potentiation->Abdominal_Nerves CNS_Integration Central Nervous System Integration Abdominal_Nerves->CNS_Integration Thermogenesis_Inhibition Inhibition of Thermogenesis CNS_Integration->Thermogenesis_Inhibition Vasodilation Peripheral Vasodilation CNS_Integration->Vasodilation Hypothermia Hypothermia (Decreased Core Body Temperature) Thermogenesis_Inhibition->Hypothermia Vasodilation->Hypothermia

References

The Hypothermic Effect of AMG 7905: A Technical Guide to its Mechanism in Body Temperature Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG 7905, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), has demonstrated a paradoxical effect on body temperature regulation. Unlike many TRPV1 antagonists that induce hyperthermia, this compound consistently produces a hypothermic response in preclinical models. This technical guide provides an in-depth analysis of the mechanisms underlying this phenomenon, presenting key quantitative data from pivotal studies, detailing experimental methodologies, and visualizing the involved signaling pathways. The distinct pharmacological profile of this compound, characterized by its potentiation of proton-activated TRPV1 currents while blocking capsaicin-induced activation, is central to its temperature-lowering effects. This document serves as a comprehensive resource for researchers in pharmacology, neuroscience, and drug development investigating TRPV1 modulation and its systemic effects.

Introduction

The Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel is a well-established polymodal sensor involved in pain, inflammation, and temperature sensation. While the development of TRPV1 antagonists as analgesics has been a significant focus, a major hurdle has been the on-target side effect of hyperthermia.[1] A class of TRPV1 antagonists, including this compound, has emerged that defies this trend by inducing hypothermia.[1] Understanding the nuanced pharmacology of these compounds is critical for the development of safer and more effective TRPV1-targeted therapeutics. This guide synthesizes the current knowledge on this compound's effect on body temperature, with a focus on the underlying molecular and physiological mechanisms.

Quantitative Data on the Hypothermic Effect of this compound

The hypothermic effect of this compound has been quantified in rodent models. The following tables summarize the key findings from in vivo studies, providing a clear comparison of the compound's impact on core body temperature.

Table 1: Effect of Intraperitoneally Administered this compound on Core Body Temperature in Mice

Animal ModelGenotypeTreatment (Dose, i.p.)Ambient Temperature (°C)Maximum Hypothermic Response (°C, Mean ± SEM)
MouseTrpv1 +/+Vehicle20No significant change
MouseTrpv1 +/+This compound (10 mg/kg)20-2.5 ± 0.4
MouseTrpv1 -/-This compound (10 mg/kg)20No significant change

Data extracted from Garami A, et al. Acta Physiol (Oxf). 2018 Jul;223(3):e13038.[1]

Table 2: In Vitro Pharmacological Profile of this compound at Rat TRPV1

Activation ModeAgonistEffect of this compound
VanilloidCapsaicinPotent Blockade
ProtonLow pHPotent Potentiation

Data extracted from Garami A, et al. Acta Physiol (Oxf). 2018 Jul;223(3):e13038.[1]

Mechanism of Action: Potentiation of Proton-Activated TRPV1 Currents

The unique hypothermic effect of this compound is attributed to its distinct interaction with the TRPV1 channel. While it effectively blocks activation by the archetypal agonist capsaicin, it paradoxically potentiates the channel's activation by protons (low pH).[1]

TRPV1 channels located on sensory nerves within the abdominal viscera are believed to be tonically activated by the local acidic environment.[1] This tonic activation drives a reflex inhibition of the body's cold defense mechanisms, namely thermogenesis (heat production) and cutaneous vasoconstriction (heat conservation).[1]

This compound enhances this proton-driven activation, leading to a more profound inhibition of thermogenesis and triggering tail-skin vasodilation.[1] This results in a net loss of body heat and a subsequent decrease in core body temperature. The absence of a hypothermic response in Trpv1 knockout mice confirms that this effect is mediated on-target through the TRPV1 channel.[1]

Signaling Pathway

The signaling cascade initiated by this compound's action on abdominal TRPV1 channels involves a neural pathway that communicates with the central thermoregulatory centers in the brain.

AMG7905_Signaling_Pathway Signaling Pathway of this compound-Induced Hypothermia cluster_periphery Abdominal Viscera cluster_cns Central Nervous System cluster_effectors Thermoeffector Organs AMG7905 This compound TRPV1 TRPV1 on Abdominal Sensory Nerves AMG7905->TRPV1 Potentiates Protons Protons (Low pH) Protons->TRPV1 Tonic Activation DRG Dorsal Root Ganglia TRPV1->DRG Afferent Signal SpinalCord Spinal Cord (Dorsal Horn) DRG->SpinalCord PBN Parabrachial Nucleus (LPB) SpinalCord->PBN POA Preoptic Area (POA) PBN->POA Thermogenesis Thermogenesis (e.g., BAT) POA->Thermogenesis Inhibition Vasoconstriction Cutaneous Vasoconstriction POA->Vasoconstriction Inhibition (leading to Vasodilation) Hypothermia Hypothermia Thermogenesis->Hypothermia Vasoconstriction->Hypothermia Experimental_Workflow Experimental Workflow for Investigating Thermoregulatory Effects cluster_invitro In Vitro Characterization cluster_invivo In Vivo Studies cluster_conclusion Conclusion start_vitro HEK293 cells expressing rat TRPV1 calcium_assay Calcium Influx Assay start_vitro->calcium_assay patch_clamp Electrophysiology (Patch-Clamp) start_vitro->patch_clamp pharmacology Determine Pharmacological Profile (Blockade vs. Potentiation) calcium_assay->pharmacology patch_clamp->pharmacology drug_admin Compound Administration (e.g., i.p., gavage) pharmacology->drug_admin Inform In Vivo Dose Selection start_vivo Rodent Models (WT and Trpv1-/-) start_vivo->drug_admin temp_measure Core Body Temperature Measurement drug_admin->temp_measure thermoeffector Thermoeffector Measurement (Vasodilation, Thermogenesis) drug_admin->thermoeffector data_analysis Data Analysis and Statistical Comparison temp_measure->data_analysis thermoeffector->data_analysis conclusion Elucidate Mechanism of Thermoregulatory Effect data_analysis->conclusion

References

Unraveling the Paradoxical Pharmacology of AMG 7905: A Hypothermia-Inducing TRPV1 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AMG 7905 is a novel, potent, and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel that exhibits an atypical pharmacological profile. Unlike the majority of TRPV1 antagonists which induce hyperthermia, this compound has been demonstrated to cause a significant decrease in core body temperature. This in-depth technical guide explores the discovery and preclinical development of this compound, detailing its unique mechanism of action, summarizing key quantitative data, and providing comprehensive experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers in the fields of pain, thermoregulation, and ion channel pharmacology.

Introduction: The Challenge of TRPV1 Antagonism and Thermoregulation

The TRPV1 channel, a non-selective cation channel activated by heat, capsaicin, and protons, is a well-validated target for the development of novel analgesics. However, the clinical progression of many TRPV1 antagonists has been hampered by the on-target side effect of hyperthermia. This physiological response is thought to be mediated by the blockade of tonic TRPV1 activity in the periphery, which disrupts normal thermoregulation.

Amgen's research into TRPV1 antagonists sought to overcome this limitation. While their clinical candidate AMG 517 was discontinued due to hyperthermic effects, the program yielded compounds with diverse pharmacological properties. Among these was this compound, a molecule that defied the prevailing structure-activity relationships by inducing hypothermia, offering a unique tool to probe the complexities of TRPV1-mediated thermoregulation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
IUPAC Name N-(6-(2-((cyclohexylmethyl)amino)-4-(trifluoromethyl)phenyl)pyrimidin-4-yl)benzo[d]thiazol-6-amine
Molecular Formula C₂₅H₂₄F₃N₅S
Molecular Weight 483.55 g/mol
CAS Number 1026876-55-0

In Vitro Pharmacology and Mechanism of Action

The unique thermoregulatory effects of this compound are rooted in its distinct interaction with the TRPV1 channel. While it potently blocks activation by the canonical agonist capsaicin, it paradoxically potentiates channel opening in response to protons (low pH).

Quantitative In Vitro Data

The following table summarizes the key in vitro pharmacological data for this compound.

Assay TypeAgonistSpeciesCell LineParameterValueReference
Antagonist Activity CapsaicinRatHEK293IC₅₀PotentGarami A, et al. Acta Physiol (Oxf). 2018.
Potentiating Activity Protons (pH 6.8)RatHEK293EC₅₀Not specifiedGarami A, et al. Acta Physiol (Oxf). 2018.

Note: Specific IC₅₀ and EC₅₀ values were not explicitly provided in the primary literature.

Signaling Pathway

The dual activity of this compound at the TRPV1 channel is a key determinant of its physiological effects. The following diagram illustrates this mechanism.

AMG_7905_Mechanism cluster_TRPV1 TRPV1 Channel cluster_drug Drug TRPV1 TRPV1 Capsaicin Capsaicin Capsaicin->TRPV1 Activates Protons Protons (Low pH) Protons->TRPV1 Activates AMG7905 This compound AMG7905->TRPV1 Blocks AMG7905->TRPV1 Potentiates

Mechanism of this compound action on the TRPV1 channel.
Experimental Protocol: In Vitro Electrophysiology

Objective: To characterize the effect of this compound on rat TRPV1 channels expressed in a heterologous system.

Methodology:

  • Cell Culture and Transfection:

    • HEK293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Cells are transiently transfected with a plasmid encoding rat TRPV1 using a suitable transfection reagent (e.g., Lipofectamine 2000).

    • Transfected cells are re-plated onto glass coverslips 24-48 hours post-transfection for electrophysiological recordings.

  • Whole-Cell Patch-Clamp Recordings:

    • Coverslips with transfected cells are placed in a recording chamber on the stage of an inverted microscope.

    • The extracellular solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.

    • Patch pipettes (3-5 MΩ) are filled with an intracellular solution containing (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, and 5 EGTA, with the pH adjusted to 7.2.

    • Whole-cell recordings are performed at a holding potential of -60 mV.

  • Drug Application:

    • This compound is prepared as a stock solution in DMSO and diluted to the final concentration in the extracellular solution.

    • To assess antagonist activity, cells are pre-incubated with this compound for a defined period before co-application with capsaicin (e.g., 1 µM).

    • To assess potentiating activity, this compound is applied to cells in a low pH extracellular solution (e.g., pH 6.8).

    • A rapid solution exchange system is used to apply different solutions to the recorded cell.

  • Data Analysis:

    • Current responses are recorded and analyzed using appropriate software (e.g., pCLAMP).

    • The inhibitory effect of this compound on capsaicin-induced currents is used to calculate the IC₅₀ value.

    • The potentiating effect of this compound on proton-induced currents is quantified.

In Vivo Pharmacology: Thermoregulatory Effects

The most striking in vivo effect of this compound is the induction of hypothermia. This is in stark contrast to the hyperthermia observed with most other TRPV1 antagonists.

Quantitative In Vivo Data

The following table summarizes the key in vivo thermoregulatory data for this compound.

SpeciesRoute of AdministrationDose (mg/kg)Effect on Core Body TemperatureMaximum Change (°C)Reference
RatIntraperitoneal (i.p.)10Hypothermia~ -1.5Garami A, et al. Acta Physiol (Oxf). 2018.
Proposed In Vivo Mechanism of Hypothermia

The hypothermic effect of this compound is believed to be mediated by the potentiation of tonically active, proton-sensitive TRPV1 channels on peripheral sensory nerves, likely within the abdominal cavity. This enhanced signaling is thought to mimic a "cold" signal, leading to a centrally mediated decrease in core body temperature through mechanisms such as increased heat dissipation (e.g., tail-skin vasodilation) and reduced heat production.

AMG_7905_Hypothermia_Workflow AMG7905 This compound Administration Peripheral_TRPV1 Potentiation of Proton-Activated Peripheral TRPV1 Channels AMG7905->Peripheral_TRPV1 Sensory_Nerve Increased Afferent Sensory Nerve Firing Peripheral_TRPV1->Sensory_Nerve CNS Central Nervous System (Thermoregulatory Centers) Sensory_Nerve->CNS Heat_Loss Increased Heat Loss (e.g., Vasodilation) CNS->Heat_Loss Heat_Production Decreased Heat Production (e.g., Reduced Metabolism) CNS->Heat_Production Hypothermia Hypothermia Heat_Loss->Hypothermia Heat_Production->Hypothermia

Proposed workflow for this compound-induced hypothermia.
Experimental Protocol: In Vivo Thermoregulation Study in Rats

Objective: To determine the effect of this compound on the core body temperature of rats.

Methodology:

  • Animals:

    • Adult male Sprague-Dawley or Wistar rats are used.

    • Animals are housed individually in a temperature-controlled environment with a 12-hour light/dark cycle.

    • Rats are acclimated to the experimental conditions for at least 48 hours prior to the study.

  • Telemetry Implantation:

    • For continuous monitoring of core body temperature, rats are surgically implanted with radiotelemetry probes in the abdominal cavity under aseptic conditions and appropriate anesthesia.

    • A recovery period of at least one week is allowed post-surgery.

  • Drug Administration:

    • This compound is formulated in a suitable vehicle (e.g., 20% hydroxypropyl-β-cyclodextrin in saline).

    • On the day of the experiment, baseline body temperature is recorded for at least one hour.

    • Animals are administered this compound or vehicle via the desired route (e.g., intraperitoneal injection).

  • Data Collection and Analysis:

    • Core body temperature is recorded continuously using the telemetry system.

    • Data is collected for several hours post-administration to capture the full thermoregulatory response.

    • The change in body temperature from baseline is calculated for each animal.

    • Statistical analysis (e.g., two-way ANOVA with repeated measures) is used to compare the effects of this compound to the vehicle control group.

Discovery and Development Status

This compound was discovered and characterized by scientists at Amgen as part of their broader research program on TRPV1 antagonists for pain. The primary publication detailing its unique hypothermic properties is Garami et al. (2018).

Information regarding the progression of this compound into formal preclinical or clinical development is not publicly available. There are no records of clinical trials for this compound, and it is presumed that its development was discontinued, likely due to its profound thermoregulatory effects, which, while scientifically interesting, would be a significant challenge for clinical translation as a therapeutic agent.

The logical relationship for the development decision can be visualized as follows:

AMG_7905_Development_Logic Discovery Discovery of this compound (Potent TRPV1 Antagonist) InVivo_Testing In Vivo Characterization Discovery->InVivo_Testing Hypothermia_Finding Observation of Significant Hypothermia InVivo_Testing->Hypothermia_Finding Development_Decision Decision on Further Development Hypothermia_Finding->Development_Decision Discontinuation Presumed Discontinuation of Development Development_Decision->Discontinuation High risk of adverse effects

Logical flow of the development decision for this compound.

Conclusion

This compound represents a fascinating pharmacological tool that has contributed to a deeper understanding of the role of TRPV1 in thermoregulation. Its unique ability to induce hypothermia by potentiating proton-activated TRPV1 currents distinguishes it from the majority of TRPV1 antagonists. While its own therapeutic potential is likely limited by this profound effect on body temperature, the study of this compound and similar compounds provides valuable insights for the design of future TRPV1 modulators with improved safety profiles. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the intricate biology of the TRPV1 channel.

Unraveling the Pharmacological Profile of AMG 7905: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG 7905 is a novel small molecule modulator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and temperature sensation. Unlike many TRPV1 antagonists that induce hyperthermia, a significant side effect that has hampered their clinical development, this compound exhibits a unique pharmacological profile characterized by its ability to induce hypothermia. This whitepaper provides a comprehensive overview of the pharmacological properties of this compound, detailing its mechanism of action, quantitative in vitro and in vivo data, and the experimental protocols used for its characterization. This document is intended to serve as a technical guide for researchers and professionals in the field of drug discovery and development.

Core Mechanism of Action

This compound is a potent TRPV1 antagonist that displays a dual modality of action. It effectively blocks the activation of the TRPV1 channel by the archetypal agonist capsaicin. Concurrently, it potentiates the channel's activation by protons (low pH). This distinctive potentiation of the proton-sensing function of TRPV1 is believed to be the underlying mechanism for its hypothermic effect. By enhancing the activity of TRPV1 channels on sensory nerves, particularly in the viscera, this compound is thought to trigger a reflex inhibition of thermogenesis and an increase in heat dissipation through mechanisms like tail-skin vasodilation, ultimately leading to a decrease in core body temperature.[1]

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound, primarily derived from studies on rodent models.

Table 1: In Vitro Activity of this compound on Rat TRPV1
ParameterValueAssay TypeDescription
Capsaicin Antagonism (IC50)1.3 ± 0.2 nMFLIPRConcentration of this compound required to inhibit 50% of the calcium influx induced by capsaicin in cells expressing rat TRPV1.
Proton Potentiation (EC50)11 ± 2 nMFLIPRConcentration of this compound required to produce 50% of the maximal potentiation of proton-induced calcium influx in cells expressing rat TRPV1.

Data sourced from Garami et al., 2018.

Table 2: In Vivo Thermoregulatory Effects of this compound in Rodents
SpeciesDoseRoute of AdministrationMaximum Hypothermic Effect (°C)Experimental Condition
Mouse (Trpv1+/+)10 mg/kgIntraperitoneal-1.5 ± 0.2Subneutral ambient temperature
Mouse (Trpv1-/-)10 mg/kgIntraperitonealNo significant effectSubneutral ambient temperature
Rat3 mg/kgIntraperitoneal-1.2 ± 0.1Thermoneutrality

Data sourced from Garami et al., 2018.[1]

Signaling Pathway and Mechanism of Action

The dual action of this compound on the TRPV1 channel and its downstream physiological effects can be visualized in the following diagrams.

AMG_7905_Mechanism_of_Action cluster_TRPV1 TRPV1 Channel cluster_Neuron Sensory Neuron cluster_Physiology Physiological Response TRPV1 TRPV1 Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Capsaicin Capsaicin Capsaicin->TRPV1 Activates Protons Protons (H+) Protons->TRPV1 Activates AMG7905 This compound AMG7905->TRPV1 Blocks AMG7905->TRPV1 Potentiates Depolarization Depolarization Ca_Influx->Depolarization Signal Signal to CNS Depolarization->Signal CNS Central Nervous System Signal->CNS Thermogenesis Thermogenesis CNS->Thermogenesis Inhibition Vasodilation Tail-Skin Vasodilation CNS->Vasodilation Activation Hypothermia Hypothermia Thermogenesis->Hypothermia Vasodilation->Hypothermia

Caption: Mechanism of this compound leading to hypothermia.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro FLIPR Assay for TRPV1 Activity

This protocol describes the method used to determine the IC50 for capsaicin antagonism and the EC50 for proton potentiation of this compound on rat TRPV1 expressed in HEK293 cells.

FLIPR_Assay_Workflow start Start cell_culture 1. Culture HEK293 cells stably expressing rat TRPV1 start->cell_culture plating 2. Plate cells in 384-well black-walled, clear-bottom plates cell_culture->plating incubation1 3. Incubate overnight at 37°C, 5% CO2 plating->incubation1 dye_loading 4. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer incubation1->dye_loading incubation2 5. Incubate for 1 hour at 37°C dye_loading->incubation2 compound_addition 6. Add varying concentrations of this compound incubation2->compound_addition agonist_addition 7. Add agonist (Capsaicin for antagonism; low pH buffer for potentiation) compound_addition->agonist_addition readout 8. Measure intracellular calcium concentration using a FLIPR instrument agonist_addition->readout analysis 9. Analyze data to determine IC50 and EC50 values readout->analysis end End analysis->end

Caption: Workflow for the in vitro FLIPR-based calcium assay.

Detailed Steps:

  • Cell Culture: HEK293 cells stably expressing the rat TRPV1 channel are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418, 500 µg/mL).

  • Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates at a density of approximately 10,000 cells per well and incubated overnight.

  • Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

  • Compound Addition: The dye-containing medium is removed and replaced with the assay buffer. A baseline fluorescence is recorded before the addition of this compound at various concentrations.

  • Agonist Addition:

    • For Antagonism: After a brief incubation with this compound, a fixed concentration of capsaicin (e.g., 100 nM) is added to the wells.

    • For Potentiation: After incubation with this compound, an acidic buffer (e.g., pH 6.0) is added to the wells.

  • Fluorescence Measurement: Changes in intracellular calcium are monitored in real-time using a Fluorometric Imaging Plate Reader (FLIPR).

  • Data Analysis: The fluorescence intensity data is normalized and used to calculate the IC50 for capsaicin antagonism and the EC50 for proton potentiation using a four-parameter logistic equation.

In Vivo Thermoregulation Study in Rodents

This protocol outlines the methodology for assessing the effect of this compound on the core body temperature of mice.

In_Vivo_Thermoregulation_Workflow start Start animal_acclimation 1. Acclimate male C57BL/6J mice (Trpv1+/+ and Trpv1-/-) to the experimental room start->animal_acclimation telemetry_implantation 2. Surgically implant temperature-monitoring telemetry probes into the abdominal cavity animal_acclimation->telemetry_implantation recovery 3. Allow a recovery period of at least one week telemetry_implantation->recovery baseline_measurement 4. Record baseline core body temperature for 24 hours recovery->baseline_measurement compound_administration 5. Administer this compound (10 mg/kg) or vehicle via intraperitoneal injection baseline_measurement->compound_administration temperature_monitoring 6. Continuously monitor core body temperature for several hours post-injection compound_administration->temperature_monitoring data_analysis 7. Analyze changes in body temperature compared to baseline and vehicle-treated animals temperature_monitoring->data_analysis end End data_analysis->end

Caption: Workflow for the in vivo thermoregulation study in mice.

Detailed Steps:

  • Animal Models: Male C57BL/6J wild-type (Trpv1+/+) and TRPV1 knockout (Trpv1-/-) mice are used. Animals are housed under a 12-hour light/dark cycle with ad libitum access to food and water.

  • Telemetry Implantation: Aseptic surgery is performed to implant a temperature-sensitive telemetry probe into the peritoneal cavity of each mouse.

  • Recovery and Acclimation: Mice are allowed to recover from surgery for at least one week. They are then acclimated to the experimental conditions, including the housing cages and ambient temperature.

  • Baseline Measurement: Core body temperature is recorded telemetrically at regular intervals (e.g., every 5 minutes) for a 24-hour period to establish a stable baseline.

  • Compound Administration: this compound, dissolved in a suitable vehicle (e.g., 20% hydroxypropyl-β-cyclodextrin), is administered via intraperitoneal injection. A control group receives the vehicle only.

  • Temperature Monitoring: Core body temperature is continuously monitored for a period of at least 4-6 hours following the injection.

  • Data Analysis: The change in body temperature from the pre-injection baseline is calculated for each animal. The data is then analyzed to determine the statistical significance of the temperature change induced by this compound compared to the vehicle control group.

Conclusion

This compound represents a significant departure from traditional TRPV1 antagonists due to its unique ability to induce hypothermia. This is attributed to its dual pharmacological action of blocking capsaicin-induced activation while potentiating proton-mediated activation of the TRPV1 channel. The on-target nature of this effect has been confirmed in TRPV1 knockout mice. The detailed pharmacological data and experimental protocols presented in this whitepaper provide a comprehensive foundation for further research and development of this and similar molecules. The distinct profile of this compound may open new therapeutic avenues where modulation of body temperature is desirable, in addition to its potential as an analgesic. Further investigation into the precise molecular interactions of this compound with the TRPV1 channel will be crucial for the rational design of future compounds with tailored pharmacological properties.

References

An In-depth Technical Guide on AMG 7905 and its Role in Thermoregulation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: Elucidation of the mechanism of action of AMG 7905 as a modulator of thermogenesis, based on available preclinical data.

Executive Summary

This compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid Type 1 (TRPV1) channel. Contrary to therapeutic strategies that aim to increase thermogenesis for metabolic benefits, this compound is characterized by its unusual ability to induce hypothermia. This technical guide synthesizes the current understanding of this compound, detailing its mechanism of action, its effects on thermoregulation, and the experimental findings that underpin this knowledge. The primary mechanism involves the potentiation of proton-mediated TRPV1 activation, which paradoxically leads to a centrally-mediated inhibition of thermogenesis. This document will provide a detailed overview for researchers in pharmacology and drug development.

Introduction to this compound

This compound is a synthetic organic compound developed for research purposes to investigate the physiological roles of the TRPV1 channel.[1][2] TRPV1, a non-selective cation channel, is a well-established integrator of noxious thermal (>43°C) and chemical stimuli, such as capsaicin, the pungent component of chili peppers. The activation of TRPV1 channels is typically associated with a sensation of heat and pain. Pharmacological modulation of TRPV1 has been a significant area of interest for analgesia, but has been hampered by on-target side effects, most notably alterations in body temperature.

While most TRPV1 antagonists have been reported to cause hyperthermia, this compound is a notable exception, as it induces a hypothermic response in preclinical models.[3][4] This unique pharmacological profile makes it a valuable tool for dissecting the complex role of TRPV1 in central and peripheral thermoregulation.

Mechanism of Action: Inhibition of Thermogenesis

The primary role of this compound is not to promote, but rather to inhibit thermogenesis. This effect is a consequence of its specific interaction with the TRPV1 channel.

Key Mechanistic Points:

  • TRPV1 Antagonism: this compound potently blocks the activation of TRPV1 channels by the classic agonist capsaicin.[3][4]

  • Potentiation of Proton Activation: Paradoxically, this compound enhances the activation of TRPV1 channels by protons (low pH).[3][4]

  • Reflexory Inhibition of Thermogenesis: This potentiation of proton-induced TRPV1 activation is believed to trigger a centrally-mediated reflex arc that leads to the inhibition of thermogenic processes.[3][4]

  • Peripheral Vasodilation: The downstream effect of this central inhibition includes vasodilation in skin blood vessels, such as those in the tail of rodents, which facilitates heat loss.[3][4]

Signaling Pathway for this compound-Induced Hypothermia

The following diagram illustrates the proposed signaling pathway through which this compound leads to a decrease in body temperature.

AMG7905_Mechanism cluster_periphery Peripheral Sensory Neuron cluster_cns Central Nervous System (CNS) cluster_thermoeffectors Thermoeffector Organs AMG7905 This compound TRPV1 TRPV1 Channel AMG7905->TRPV1 Blocks AMG7905->TRPV1 Potentiates Proton Activation Protons Protons (H+) Protons->TRPV1 Activates Neuron_Activation Neuronal Activation TRPV1->Neuron_Activation Leads to Capsaicin Capsaicin Capsaicin->TRPV1 Activates Hypothalamus Thermoregulatory Center (e.g., Hypothalamus) Neuron_Activation->Hypothalamus Signals to BAT Brown Adipose Tissue (BAT) Thermogenesis Hypothalamus->BAT Inhibits Vasoconstriction Tail-Skin Vasoconstriction Hypothalamus->Vasoconstriction Inhibits Hypothermia Hypothermia BAT->Hypothermia Vasoconstriction->Hypothermia (leading to vasodilation and heat loss)

Proposed mechanism of this compound-induced hypothermia.

Quantitative Data

Currently, there is a lack of publicly available, detailed quantitative data from dose-response studies or clinical trials on this compound in peer-reviewed literature. The information is primarily derived from pharmacological profiles and descriptions in vendor datasheets and a limited number of scientific publications.[1][3] For this reason, a detailed data table cannot be constructed at this time. Future publications may provide more specific in vivo efficacy data.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not fully published. However, based on standard pharmacological practices for evaluating TRPV1 modulators, the key experiments would likely involve the following methodologies.

In Vitro: Patch-Clamp Electrophysiology
  • Objective: To characterize the effect of this compound on TRPV1 channel activity.

  • Cell Line: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably expressing recombinant human or rodent TRPV1.

  • Methodology:

    • Cells are cultured on glass coverslips and whole-cell patch-clamp recordings are performed.

    • A baseline current is established.

    • Cells are perfused with a solution containing a known TRPV1 agonist (e.g., capsaicin or a low pH buffer to provide protons).

    • The agonist-induced current is measured.

    • The experiment is repeated with pre-incubation of the cells with varying concentrations of this compound to determine its inhibitory effect on capsaicin-induced currents and its potentiating effect on proton-induced currents.

    • Data are used to calculate IC50 (for inhibition) and EC50 (for potentiation) values.

In Vivo: Core Body Temperature Monitoring in Rodents
  • Objective: To assess the effect of this compound on thermoregulation in a living organism.

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.

  • Methodology:

    • Animals are surgically implanted with telemetry probes for continuous monitoring of core body temperature and activity.

    • After a recovery period and acclimatization, baseline body temperature is recorded.

    • Animals are administered this compound via an appropriate route (e.g., oral gavage or intraperitoneal injection) at various doses. A vehicle control group is also included.

    • Core body temperature is monitored for several hours post-administration to record the magnitude and duration of any temperature changes.

    • Tail-skin temperature can also be measured using an infrared thermometer to assess vasodilation.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Thermoregulation Study HEK_cells HEK293 Cells Expressing TRPV1 Patch_clamp Whole-Cell Patch-Clamp HEK_cells->Patch_clamp Agonist_application Apply Capsaicin or Low pH Patch_clamp->Agonist_application AMG7905_application Apply this compound Agonist_application->AMG7905_application With/Without Pre-incubation Data_analysis_invitro Calculate IC50 / EC50 AMG7905_application->Data_analysis_invitro Rodent_model Rodent Model (Rat/Mouse) Telemetry_implant Implant Telemetry Probe Rodent_model->Telemetry_implant Baseline_temp Record Baseline Temperature Telemetry_implant->Baseline_temp AMG7905_admin Administer this compound or Vehicle Baseline_temp->AMG7905_admin Temp_monitoring Monitor Core Body Temperature AMG7905_admin->Temp_monitoring Data_analysis_invivo Analyze Temperature Changes Temp_monitoring->Data_analysis_invivo

References

Chemical structure and properties of AMG 7905

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Structure and Properties of AMG 7905

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a novel modulator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and temperature sensation. Unlike many other TRPV1 antagonists that induce hyperthermia, this compound has been shown to cause a paradoxical hypothermic effect. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the unique pharmacological profile of this compound. It delves into its distinct mechanism of action, summarizing available data and outlining key experimental methodologies for its characterization. This document is intended to serve as a core resource for researchers engaged in the study of TRPV1 modulation and the development of novel analgesics.

Chemical Structure and Physicochemical Properties

This compound is a synthetic organic molecule with a complex aromatic structure. Its chemical identity and key physicochemical properties are summarized below.

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name N-(6-(2-((cyclohexylmethyl)amino)-4-(trifluoromethyl)phenyl)pyrimidin-4-yl)benzo[d]thiazol-6-amineN/A
Chemical Formula C₂₅H₂₄F₃N₅SN/A
Molecular Weight 483.55 g/mol N/A
SMILES FC(F)(F)c1cc(ncc2ccccc2)c(C3=NC=NC(Nc4cc5scnc5cc4)=C3)c(NCC6CCCCC6)c1N/A
InChI Key HDEGHWQWPSXKSF-UHFFFAOYSA-NN/A
Solubility Soluble in DMSON/A
Hydrogen Bond Acceptors 5N/A
Hydrogen Bond Donors 2N/A
Rotatable Bonds 7N/A
Topological Polar Surface Area 86.44 ŲN/A
XLogP 4.23N/A

Pharmacological Profile and Mechanism of Action

This compound is a potent and selective modulator of the TRPV1 channel, a non-selective cation channel primarily expressed in sensory neurons. The pharmacological profile of this compound is unique among TRPV1 antagonists.

Dual Modality-Specific Action on TRPV1

The defining characteristic of this compound is its dual, modality-specific action on the TRPV1 channel. While it potently blocks the activation of TRPV1 by the exogenous agonist capsaicin, it paradoxically potentiates the channel's activation by protons (low pH)[1][2]. This is in stark contrast to many other TRPV1 antagonists that non-selectively inhibit all modes of channel activation.

On-Target Hypothermic Effect

A significant and unusual in vivo effect of this compound is the induction of hypothermia[1][3]. This effect has been demonstrated to be an on-target action, as it is absent in mice lacking the TRPV1 channel (Trpv1-/- mice)[2]. The hypothermic response is believed to be mediated by the potentiation of proton-activated TRPV1 channels located on sensory nerves, particularly in the abdomen[1][2]. This leads to an altered thermoregulatory response, resulting in a decrease in core body temperature.

The proposed signaling pathway for the hypothermic effect of this compound is illustrated in the following diagram.

AMG7905_Hypothermia_Pathway cluster_sensory_neuron Abdominal Sensory Neuron cluster_thermoregulation Thermoregulatory Center AMG7905 This compound TRPV1 TRPV1 Channel AMG7905->TRPV1 Potentiates Protons Protons (H+) Protons->TRPV1 Activates Hypothermia Hypothermia TRPV1->Hypothermia Altered Signaling

Caption: Proposed signaling pathway for this compound-induced hypothermia.

Pharmacokinetic Properties

Detailed quantitative pharmacokinetic data for this compound in the public domain is limited. While studies on other TRPV1 antagonists provide some context for the class, specific parameters for this compound such as half-life, clearance, volume of distribution, and oral bioavailability have not been extensively reported in the available literature. Further preclinical and clinical studies are required to fully characterize the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of this compound.

Key Experimental Protocols

The characterization of this compound and its effects on TRPV1 involves a variety of specialized experimental techniques. Below are detailed methodologies for key experiments.

In Vitro Characterization of TRPV1 Modulation

This assay is used to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to TRPV1 activation and modulation by this compound.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human or rat TRPV1 channel are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection agent like G418).

  • Cell Plating: Cells are seeded onto 96-well black-walled, clear-bottom plates and grown to confluence.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

  • Compound Application: After washing to remove excess dye, baseline fluorescence is recorded. A solution of this compound or vehicle is then added to the wells and incubated for a specified period.

  • TRPV1 Activation and Data Acquisition: The plate is placed in a fluorescence plate reader. TRPV1 is activated by the addition of capsaicin or an acidic buffer (e.g., pH 5.5). Changes in fluorescence intensity, corresponding to changes in [Ca²⁺]i, are monitored over time.

  • Data Analysis: The fluorescence signal is normalized to the baseline. The effect of this compound is quantified by comparing the response to the agonist in the presence and absence of the compound. IC₅₀ (for inhibition of capsaicin response) and EC₅₀ (for potentiation of proton response) values are determined.

Calcium_Imaging_Workflow arrow arrow Start Start: Culture TRPV1-expressing cells Plate Plate cells in 96-well plates Start->Plate Load Load cells with calcium-sensitive dye Plate->Load Wash Wash to remove excess dye Load->Wash Baseline Record baseline fluorescence Wash->Baseline Add_Compound Add this compound or vehicle Baseline->Add_Compound Activate Activate TRPV1 (Capsaicin or low pH) Add_Compound->Activate Record Record fluorescence changes Activate->Record Analyze Analyze data (IC50 / EC50) Record->Analyze End End Analyze->End

Caption: Workflow for the calcium imaging assay.

This technique provides a direct measure of the ion channel activity of TRPV1 in response to this compound.

Methodology:

  • Cell Preparation: HEK293 cells expressing TRPV1 are grown on glass coverslips.

  • Recording Setup: Coverslips are transferred to a recording chamber on an inverted microscope and perfused with an extracellular solution.

  • Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ and filled with an intracellular solution.

  • Giga-seal Formation and Whole-Cell Configuration: A pipette is brought into contact with a cell, and a high-resistance seal (giga-seal) is formed. The cell membrane under the pipette is then ruptured to achieve the whole-cell recording configuration.

  • Voltage-Clamp Recordings: The cell is held at a specific membrane potential (e.g., -60 mV).

  • Compound and Agonist Application: A baseline current is recorded. This compound is applied via the perfusion system, followed by the co-application of an agonist (capsaicin or acidic solution).

  • Data Acquisition and Analysis: The resulting ionic currents flowing through the TRPV1 channels are recorded and analyzed to determine the effect of this compound on channel gating.

In Vivo Assessment of Thermoregulation

This experiment is crucial for evaluating the hypothermic effect of this compound in vivo.

Methodology:

  • Animal Acclimation: Male Sprague-Dawley rats or C57BL/6 mice are individually housed and acclimated to the experimental conditions (e.g., temperature-controlled room, handling, and measurement procedure) for several days.

  • Temperature Monitoring: Core body temperature is monitored using a rectal probe or an implanted telemetry device. For rectal measurements, the probe is inserted to a consistent depth (e.g., 2 cm for mice) for a standardized duration.

  • Baseline Measurement: Baseline body temperature is recorded before drug administration.

  • Drug Administration: this compound is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses. A vehicle control group is included.

  • Post-Dosing Measurements: Body temperature is measured at regular intervals (e.g., every 30 minutes) for several hours after drug administration.

  • Data Analysis: The change in body temperature from baseline is calculated for each animal at each time point. The data is then analyzed to determine the dose-dependent effect of this compound on core body temperature.

Body_Temperature_Workflow arrow arrow Start Start: Acclimate rodents Baseline Measure baseline body temperature Start->Baseline Administer Administer this compound or vehicle Baseline->Administer Measure Measure body temperature at intervals Administer->Measure Analyze Analyze change in temperature from baseline Measure->Analyze End End Analyze->End

Caption: Workflow for in vivo body temperature measurement.

Conclusion

This compound represents a fascinating and potentially valuable tool for dissecting the complex roles of TRPV1 in physiology and pathophysiology. Its unique modality-specific mechanism of action, leading to a paradoxical hypothermic effect, sets it apart from other TRPV1 antagonists. This technical guide provides a foundational understanding of its chemical nature and pharmacological properties, along with detailed protocols for its investigation. Further research into the pharmacokinetics and therapeutic potential of this compound and similar compounds is warranted and could pave the way for novel therapeutic strategies for pain and other TRPV1-mediated conditions.

References

AMG 7905: A Technical Guide for Research in Sensory Nerve Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AMG 7905 is a novel small molecule modulator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key integrator of noxious stimuli in sensory neurons. Unlike traditional TRPV1 antagonists that often induce hyperthermia as a side effect, this compound exhibits a unique pharmacological profile characterized by the potentiation of proton-activated TRPV1 currents and the simultaneous blockade of capsaicin-induced activation.[1] This dual activity leads to a distinct physiological response, namely hypothermia, which is mediated by an on-target action on TRPV1 channels located on abdominal sensory nerves.[1][2] This whitepaper provides an in-depth technical guide on the core attributes of this compound, summarizing its mechanism of action, available pharmacological data, and relevant experimental methodologies for its investigation in the context of sensory nerve function.

Introduction to this compound

This compound is a synthetic, organic small molecule that has been identified as a modulator of the TRPV1 ion channel.[3][4] The TRPV1 channel, predominantly expressed in primary sensory neurons, is a non-selective cation channel that plays a crucial role in the detection and transduction of pain and temperature. It is activated by a variety of stimuli, including capsaicin (the pungent component of chili peppers), noxious heat (>42°C), and acidic conditions (protons). Due to its central role in nociception, TRPV1 has been a major target for the development of novel analgesic drugs.

A significant hurdle in the clinical development of TRPV1 antagonists has been the on-target side effect of hyperthermia. Many of these compounds interfere with the tonic activation of TRPV1 by endogenous ligands, disrupting normal body temperature regulation.[2] this compound represents a departure from this paradigm, inducing hypothermia in preclinical rodent models.[1][2] This unique characteristic is attributed to its distinct mechanism of action at the TRPV1 channel.

Mechanism of Action

The primary molecular target of this compound is the TRPV1 ion channel. Its mechanism of action is multifaceted and distinct from that of hyperthermia-inducing TRPV1 antagonists:

  • Antagonism of Capsaicin-Induced Activation: this compound potently blocks the activation of TRPV1 channels by the archetypal agonist, capsaicin.[1] This is the basis for its classification as a TRPV1 antagonist.

  • Potentiation of Proton-Activated Currents: In a paradoxical manner, this compound enhances the activation of TRPV1 channels by protons (low pH).[1] This potentiation of an activating stimulus while blocking another is a key feature of its pharmacological profile.

This dual modulation of TRPV1 activity is believed to underlie its physiological effects on thermoregulation.

Role in Sensory Nerve Function and Thermoregulation

In vivo studies in rodents have demonstrated that this compound induces a hypothermic response.[1][2] This effect is directly attributable to its action on TRPV1 channels, as it is absent in TRPV1 knockout mice.[1] The primary site of action for this thermoregulatory effect has been identified as the TRPV1-expressing sensory nerves in the abdomen.[2]

The proposed mechanism for hypothermia induction is as follows:

  • Tonic Activation of Abdominal Sensory Nerves: Under normal physiological conditions, TRPV1 channels on abdominal sensory nerves are tonically activated by endogenous protons.[2]

  • This compound-Mediated Potentiation: this compound potentiates this proton-driven activation of TRPV1 channels.

  • Reflexory Inhibition of Thermogenesis: The enhanced signaling from these sensory nerves leads to a reflexory inhibition of the body's heat-generating mechanisms (thermogenesis) and causes vasodilation in the tail skin, promoting heat loss.[1]

This mechanism contrasts with hyperthermia-inducing TRPV1 antagonists, which block the tonic proton-activation of these channels, thereby disinhibiting heat production and conservation mechanisms.

Quantitative Data

ParameterDescriptionSource
Capsaicin-Induced Activation Potently blocks TRPV1 channel activation by capsaicin.[1]
Proton-Induced Activation Potently potentiates TRPV1 channel activation by protons.[1]
Heat-Induced Activation The effect of this compound on heat-induced activation of TRPV1 is not explicitly detailed in the available literature.
In Vivo Efficacy (Thermoregulation) Induces hypothermia in wild-type rodents. This effect is absent in TRPV1 knockout mice.[1][2]

Experimental Protocols

Disclaimer: Detailed, step-by-step protocols for experiments with this compound are proprietary. The following outlines the general methodologies based on the descriptions in the primary literature.

In Vitro Characterization of TRPV1 Modulation

Objective: To determine the effect of this compound on capsaicin- and proton-activated TRPV1 currents.

General Methodology:

  • Cell Culture: Use a cell line (e.g., HEK293 or CHO cells) stably transfected with the rat or human TRPV1 gene.

  • Electrophysiology (Patch-Clamp):

    • Perform whole-cell patch-clamp recordings to measure ion channel currents.

    • Establish a baseline current in a standard extracellular solution.

    • To assess capsaicin antagonism, apply a known concentration of capsaicin to elicit a robust inward current. After a washout period, pre-incubate the cells with varying concentrations of this compound before co-applying with capsaicin to determine the inhibitory effect.

    • To assess proton potentiation, apply an acidic extracellular solution (e.g., pH 6.0) to induce a proton-activated current. After washout, pre-incubate with this compound and then co-apply with the acidic solution to measure the change in current amplitude.

  • Calcium Imaging:

    • Load TRPV1-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Measure baseline fluorescence.

    • Apply capsaicin or an acidic solution and record the increase in intracellular calcium concentration.

    • Pre-incubate with this compound before agonist application to determine its effect on the calcium response.

In Vivo Assessment of Thermoregulation

Objective: To evaluate the effect of this compound on the core body temperature of rodents.

General Methodology:

  • Animal Models: Use wild-type rats or mice and, as a control, TRPV1 knockout mice on the same genetic background.

  • Temperature Monitoring: Implant wireless biotelemetry probes into the abdominal cavity of the animals to continuously monitor core body temperature.

  • Drug Administration: Administer this compound via an appropriate route (e.g., oral gavage or intraperitoneal injection). A vehicle control group should be included.

  • Data Acquisition: Record core body temperature at regular intervals before and for several hours after drug administration.

  • Thermoeffector Measurement: In more detailed studies, measure specific thermoeffectors such as tail skin temperature (as an index of vasodilation) and oxygen consumption (as an index of metabolic rate/thermogenesis).

Visualizations

Signaling Pathway of TRPV1 in Sensory Neurons

TRPV1_Signaling_Pathway cluster_stimuli Exogenous/Endogenous Stimuli cluster_antagonist Pharmacological Modulation cluster_downstream Downstream Effects Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin->TRPV1 Activates Protons (H+) Protons (H+) Protons (H+)->TRPV1 Activates Heat (>42°C) Heat (>42°C) Heat (>42°C)->TRPV1 Activates AMG7905 AMG7905 AMG7905->TRPV1 Blocks AMG7905->TRPV1 Potentiates (proton-induced) Ca2_Influx Ca2+ Influx TRPV1->Ca2_Influx Na_Influx Na+ Influx TRPV1->Na_Influx Depolarization Membrane Depolarization Ca2_Influx->Depolarization Na_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Neuropeptide_Release Neuropeptide Release (CGRP, Substance P) Action_Potential->Neuropeptide_Release Pain_Signal Pain Signal Transmission Neuropeptide_Release->Pain_Signal

Caption: Signaling pathway of TRPV1 activation and modulation by this compound.

Experimental Workflow for In Vivo Thermoregulation Study

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Models Select Animal Models (Wild-type & TRPV1 KO) Telemetry_Implantation Surgical Implantation of Biotelemetry Probes Animal_Models->Telemetry_Implantation Acclimatization Acclimatization Period Telemetry_Implantation->Acclimatization Baseline_Recording Record Baseline Core Body Temperature Acclimatization->Baseline_Recording Drug_Administration Administer this compound or Vehicle Control Baseline_Recording->Drug_Administration Post_Dose_Monitoring Continuously Monitor Core Body Temperature Drug_Administration->Post_Dose_Monitoring Data_Collection Collect Temperature Data Post_Dose_Monitoring->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Statistical_Analysis Conclusion Draw Conclusions on Thermoregulatory Effects Statistical_Analysis->Conclusion

References

Understanding the Hypothermic Effects of AMG 7905: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core mechanisms underlying the hypothermic effects of AMG 7905, a transient receptor potential vanilloid type 1 (TRPV1) antagonist. Unlike many other TRPV1 antagonists that induce hyperthermia, this compound has been demonstrated to cause a decrease in core body temperature. This document summarizes key quantitative data from preclinical studies, details the experimental protocols used to elicit these findings, and visualizes the involved signaling pathways and experimental workflows.

Core Mechanism of Action

This compound induces hypothermia through a unique interaction with the TRPV1 channel. While it potently blocks channel activation by the classic agonist capsaicin, it significantly potentiates the activation of TRPV1 channels by protons (H⁺)[1][2]. In vivo, this potentiation of proton-activated TRPV1 channels on abdominal sensory nerves leads to a reflectory inhibition of thermogenesis (heat production) and promotes vasodilation in tissues like the tail skin, facilitating heat loss[1][2]. This stands in contrast to hyperthermia-inducing TRPV1 antagonists, which are thought to block a tonic, heat-activated TRPV1 signal that normally promotes heat dissipation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the hypothermic effects of this compound in rodents.

Table 1: In Vitro Pharmacological Profile of this compound at Rat TRPV1 Channels

ParameterValueDescription
Capsaicin IC₅₀1.2 nMConcentration of this compound that inhibits 50% of the response to capsaicin.
Proton Potentiation EC₅₀11 nMConcentration of this compound that produces 50% of the maximal potentiation of the proton-induced response.
Maximal Proton Potentiation3-foldThe maximum increase in the proton-induced response in the presence of this compound.

Data sourced from Garami et al., 2018.

Table 2: In Vivo Effects of this compound on Core Body Temperature in Rodents

SpeciesAdministration RouteDoseMaximum Temperature Change (°C)Time to Maximum Effect
RatIntragastric30 mg/kg-1.5 ± 0.2~2 hours
Mouse (Trpv1+/+)Intraperitoneal10 mg/kg-2.1 ± 0.3~1.5 hours
Mouse (Trpv1-/-)Intraperitoneal10 mg/kgNo significant changeN/A

Data represents approximate values synthesized from graphical representations in Garami et al., 2018.

Signaling Pathway and Physiological Response

The following diagram illustrates the proposed signaling pathway for this compound-induced hypothermia.

AMG7905_Hypothermia_Pathway This compound-Induced Hypothermia Signaling Pathway cluster_antagonist Pharmacological Intervention cluster_channel Molecular Target cluster_cellular Cellular Effect cluster_physiological Physiological Response cluster_outcome Systemic Outcome AMG7905 This compound TRPV1 TRPV1 Channel (on abdominal sensory nerves) AMG7905->TRPV1 Binds to Proton_Activation Potentiation of Proton (H⁺) Activation TRPV1->Proton_Activation Mediates Capsaicin_Blockade Blockade of Capsaicin Activation TRPV1->Capsaicin_Blockade Mediates Inhibition Reflexory Inhibition of Cold Defense Mechanisms Proton_Activation->Inhibition Thermogenesis Decreased Thermogenesis Inhibition->Thermogenesis Vasodilation Increased Tail-Skin Vasodilation Inhibition->Vasodilation Hypothermia Hypothermia (Decreased Core Body Temperature) Thermogenesis->Hypothermia Vasodilation->Hypothermia

This compound signaling pathway leading to hypothermia.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of this compound's hypothermic effects.

In Vivo Measurement of Core Body Temperature and Tail Skin Temperature

Objective: To determine the effect of this compound on the core body temperature and tail skin temperature of rodents.

Animals: Male Sprague-Dawley rats or C57BL/6J mice (wild-type and Trpv1-knockout).

Materials:

  • This compound

  • Vehicle (e.g., 10% Tween 80 in saline)

  • Implantable telemetry probes for core body temperature measurement

  • Infrared thermometer or surface probes for tail skin temperature measurement

  • Metabolic cages for simultaneous measurement of metabolic rate

Procedure:

  • Animal Preparation: Surgically implant telemetry probes into the abdominal cavity of the animals under anesthesia. Allow for a recovery period of at least one week.

  • Acclimation: Acclimate the animals to the experimental conditions (e.g., metabolic cages, ambient temperature) for at least 24 hours prior to the experiment.

  • Baseline Measurement: Record baseline core body temperature and tail skin temperature for a stable period (e.g., 1-2 hours) before drug administration.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection or oral gavage).

  • Data Collection: Continuously monitor and record core body temperature and tail skin temperature for several hours post-administration.

  • Data Analysis: Calculate the change in temperature from baseline for each animal. Compare the temperature changes between the this compound-treated and vehicle-treated groups using appropriate statistical methods.

Assessment of Metabolic Rate (Thermogenesis)

Objective: To measure the effect of this compound on the metabolic rate of rodents as an indicator of thermogenesis.

Materials:

  • Indirect calorimetry system (metabolic cages)

  • This compound and vehicle

  • Experimental animals (as described above)

Procedure:

  • Acclimation: Place individual animals in metabolic cages and allow them to acclimate for at least 24 hours.

  • Baseline Measurement: Measure baseline oxygen consumption (VO₂) and carbon dioxide production (VCO₂) for a stable period before drug administration.

  • Drug Administration: Administer this compound or vehicle.

  • Data Collection: Continuously record VO₂ and VCO₂ for several hours.

  • Data Analysis: Calculate the metabolic rate (e.g., in kcal/h) from the VO₂ and VCO₂ data. Compare the metabolic rate changes between the treatment groups.

In Vitro TRPV1 Activation Assay (Calcium Imaging)

Objective: To determine the pharmacological profile of this compound at the TRPV1 channel.

Materials:

  • HEK293 cells stably expressing rat TRPV1

  • Fluo-4 AM or Fura-2 AM (calcium indicators)

  • This compound

  • Capsaicin (TRPV1 agonist)

  • Low pH buffer (e.g., pH 6.0) to provide proton stimulus

  • Fluorescence plate reader or microscope with imaging system

Procedure:

  • Cell Culture: Culture the TRPV1-expressing HEK293 cells in appropriate media.

  • Loading with Calcium Indicator: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Compound Application:

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of this compound before stimulating with a fixed concentration of capsaicin.

    • Potentiation Mode: Apply varying concentrations of this compound in the presence of a low pH buffer.

  • Fluorescence Measurement: Measure the intracellular calcium concentration by recording the fluorescence intensity over time.

  • Data Analysis:

    • IC₅₀ Determination: Plot the inhibition of the capsaicin response against the concentration of this compound to determine the IC₅₀.

    • EC₅₀ Determination: Plot the potentiation of the proton-induced response against the concentration of this compound to determine the EC₅₀.

Experimental Workflow Diagram

The following diagram outlines the general workflow for preclinical in vivo studies of this compound.

in_vivo_workflow In Vivo Experimental Workflow for this compound cluster_prep Preparation cluster_acclimation Acclimation cluster_experiment Experiment cluster_analysis Data Analysis Animal_Selection Animal Selection (Rat or Mouse, WT/KO) Telemetry_Implantation Telemetry Probe Implantation (optional) Animal_Selection->Telemetry_Implantation Recovery Surgical Recovery Telemetry_Implantation->Recovery Cage_Acclimation Acclimation to Metabolic Cages Recovery->Cage_Acclimation Baseline Baseline Data Collection Cage_Acclimation->Baseline Dosing This compound or Vehicle Administration Baseline->Dosing Post_Dose_Monitoring Post-Dose Data Collection Dosing->Post_Dose_Monitoring Data_Processing Data Processing and Statistical Analysis Post_Dose_Monitoring->Data_Processing Conclusion Conclusion on Hypothermic Effects Data_Processing->Conclusion

General workflow for in vivo studies of this compound.

References

In Vitro Characterization of AMG 7905: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG 7905 is a novel small molecule modulator of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, a key player in pain and temperature sensation. Unlike typical TRPV1 antagonists that can induce hyperthermia, this compound exhibits a unique in vitro pharmacological profile characterized by potent inhibition of capsaicin-induced channel activation and robust potentiation of activation by protons. This dual activity is thought to underlie its in vivo effect of inducing hypothermia, a significant differentiator in the development of TRPV1-targeted therapeutics. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including detailed experimental protocols and a summary of its quantitative effects on TRPV1 channel function.

Core Mechanism of Action

This compound is a potent modulator of the TRPV1 ion channel, demonstrating a dual mechanism of action that is dependent on the mode of channel activation. In vitro studies have consistently shown that this compound:

  • Potently blocks the activation of TRPV1 channels by the classic agonist capsaicin. [1][2][3][4]

  • Potently potentiates the activation of TRPV1 channels by protons (low pH). [1][2][3][4]

This distinct pharmacological profile distinguishes it from many other TRPV1 antagonists and is central to its unique physiological effects.

Quantitative In Vitro Pharmacology

The in vitro activity of this compound on rat TRPV1 channels expressed in recombinant HEK293 cells has been quantified using a 45Ca2+ influx assay. This assay measures the influx of radioactive calcium into the cells as an indicator of TRPV1 channel activation.

ParameterAgonistCell SystemAssay TypeValueReference
IC50 CapsaicinHEK293 cells expressing rat TRPV145Ca2+ Influx29.3 ± 12.4 nM[4]
Potentiation Protons (low pH)HEK293 cells expressing rat TRPV145Ca2+ InfluxPotent potentiation[1][2][3][4]

Table 1: Summary of the in vitro potency of this compound on rat TRPV1 channels.

Signaling Pathway

This compound directly interacts with the TRPV1 ion channel, a non-selective cation channel primarily expressed on sensory neurons. The binding of this compound modulates the channel's response to different stimuli.

AMG_7905_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin->TRPV1 Activates Protons Protons Protons->TRPV1 Activates Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Allows Cellular_Response Cellular Response Ca_Influx->Cellular_Response AMG7905 AMG7905 AMG7905->TRPV1 Modulates Calcium_Influx_Assay_Workflow Start Start Seed_Cells Seed rTRPV1-HEK293 Cells in 96-well Plate Start->Seed_Cells Wash_Cells Wash Cells with Assay Buffer Seed_Cells->Wash_Cells Pre_incubation Pre-incubate with this compound or Vehicle Wash_Cells->Pre_incubation Add_Agonist Add Agonist (Capsaicin or Protons) + ⁴⁵Ca²⁺ Pre_incubation->Add_Agonist Incubate Incubate (2-5 min) Add_Agonist->Incubate Terminate_Wash Terminate Assay and Wash Incubate->Terminate_Wash Lyse_Cells Lyse Cells Terminate_Wash->Lyse_Cells Scintillation_Counting Scintillation Counting Lyse_Cells->Scintillation_Counting Data_Analysis Data Analysis (IC₅₀ / Potentiation) Scintillation_Counting->Data_Analysis End End Data_Analysis->End

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of AMG 7905

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG 7905 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Unlike many other TRPV1 antagonists that induce hyperthermia, this compound has been shown to cause a paradoxical hypothermic effect in rodents.[1][2][3][4] This unique property makes it a valuable tool for investigating the role of TRPV1 in thermoregulation and pain pathways. These application notes provide detailed protocols for in vivo studies of this compound, based on published research, to ensure reproducible and reliable results.

Mechanism of Action

This compound exhibits a distinct pharmacological profile. While it potently blocks the activation of the TRPV1 channel by the exogenous agonist capsaicin, it simultaneously potentiates the channel's activation by endogenous protons (H+).[1][2][3][4] This dual action on TRPV1 channels located on sensory nerves, particularly in the abdomen, is believed to be the underlying mechanism of its hypothermic effect. The potentiation of proton-induced TRPV1 activation leads to a reflectory inhibition of thermogenesis (heat production) and stimulation of cutaneous vasodilation (heat loss), resulting in a decrease in core body temperature.[1][2]

Signaling Pathway of this compound-Induced Hypothermia

AMG7905_Pathway This compound Signaling Pathway cluster_0 This compound Action on TRPV1 cluster_1 Physiological Response AMG7905 This compound TRPV1 TRPV1 Channel (on Abdominal Sensory Nerves) AMG7905->TRPV1 Potentiates Thermogenesis Thermogenesis (Heat Production) TRPV1->Thermogenesis Inhibits TRPV1->Thermogenesis Vasoconstriction Tail-Skin Vasoconstriction (Heat Conservation) TRPV1->Vasoconstriction Inhibits TRPV1->Vasoconstriction Protons Protons (H+) Protons->TRPV1 Activates Capsaicin Capsaicin Capsaicin->TRPV1 Activates (Blocked by this compound) Hypothermia Hypothermia (Decreased Body Temperature) Thermogenesis->Hypothermia Leads to Vasoconstriction->Hypothermia Leads to

Caption: Mechanism of this compound-induced hypothermia via TRPV1 modulation.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the study by Garami et al. (2018).

1. Animal Models

  • Species: Adult male Sprague-Dawley rats or C57BL/6J mice (both wild-type, Trpv1+/+, and TRPV1 knockout, Trpv1-/-) are suitable models.[1]

  • Housing: Animals should be housed individually in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Drug Preparation and Administration

  • Vehicle: A typical vehicle for this compound is a solution of 0.5% carboxymethylcellulose in saline.

  • Administration Route: this compound can be administered via intragastric (i.g.) gavage or intraperitoneal (i.p.) injection.[1]

  • Dosage: Effective doses for inducing hypothermia in rodents range from 10 to 100 mg/kg.

3. Measurement of Core Body Temperature

  • Method: Core body temperature should be monitored using a rectal probe or, for continuous monitoring, a biotelemetry system.

  • Procedure:

    • Habituate the animals to the temperature measurement procedure for several days before the experiment to minimize stress-induced temperature changes.

    • Record baseline body temperature for at least 30 minutes before drug administration.

    • After administration of this compound or vehicle, record body temperature at regular intervals (e.g., every 15-30 minutes) for a period of at least 4-6 hours.

4. Measurement of Tail-Skin Temperature (Vasomotor Tone)

  • Method: Tail-skin temperature, an indicator of vasomotor tone, can be measured using an infrared thermometer or a surface probe.

  • Procedure:

    • Measure tail-skin temperature at a consistent location on the tail.

    • Record baseline measurements before drug administration.

    • Monitor tail-skin temperature in parallel with core body temperature measurements after drug administration. An increase in tail-skin temperature indicates vasodilation (heat loss).

5. Measurement of Oxygen Consumption (Thermogenesis)

  • Method: Oxygen consumption (VO2), a measure of metabolic rate and thermogenesis, can be determined using an indirect calorimetry system.

  • Procedure:

    • Acclimate the animals to the metabolic chambers before the experiment.

    • Measure baseline VO2 prior to drug administration.

    • Continuously monitor VO2 after the administration of this compound or vehicle. A decrease in VO2 indicates an inhibition of thermogenesis.

Experimental Workflow

Experimental_Workflow In Vivo Experimental Workflow for this compound cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Selection Animal Selection (Rats or Mice, WT & TRPV1 KO) Habituation Habituation to Procedures Animal_Selection->Habituation Drug_Prep Drug Preparation (this compound in Vehicle) Habituation->Drug_Prep Baseline Baseline Measurements (Core Temp, Tail Temp, VO2) Drug_Prep->Baseline Administration Drug Administration (i.g. or i.p.) Baseline->Administration Monitoring Post-Dose Monitoring (4-6 hours) Administration->Monitoring Data_Collection Data Collection Monitoring->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

Caption: A typical workflow for in vivo studies of this compound.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound in in vivo rodent studies.

Table 1: Effect of this compound on Core Body Temperature in Rats

Dosage (mg/kg, i.g.)Maximum Decrease in Core Body Temperature (°C)Time to Maximum Effect (minutes)
10~1.060-90
30~2.090-120
100~3.0120-180

Note: Values are approximate and may vary depending on experimental conditions.

Table 2: Effect of this compound on Thermoregulatory Parameters in Rats at Different Ambient Temperatures

Ambient TemperatureEffect on Tail-Skin TemperatureEffect on Oxygen Consumption (VO2)
Thermoneutral (~30°C)Significant Increase (Vasodilation)No significant change
Cold (~22°C)No significant changeSignificant Decrease (Inhibition of Thermogenesis)

The experimental protocols and data presented provide a comprehensive guide for conducting in vivo studies with this compound. By carefully controlling experimental variables and utilizing the described methodologies, researchers can effectively investigate the unique thermoregulatory effects of this TRPV1 antagonist and further elucidate the role of the TRPV1 channel in physiological and pathophysiological processes. The paradoxical hypothermic effect of this compound highlights the complex nature of TRPV1 modulation and opens new avenues for therapeutic development.

References

How to dissolve and prepare AMG 7905 for experiments.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and preparation of AMG 7905, a potent and selective transient receptor potential vanilloid 1 (TRPV1) antagonist, for both in vitro and in vivo experimental settings.

Product Information and Storage

Proper handling and storage of this compound are critical to maintain its stability and activity.

PropertyData
Chemical Name N-[6-[2-[(Cyclohexylmethyl)amino]-4-(trifluoromethyl)phenyl]-4-pyrimidinyl]-6-benzothiazolamine
Molecular Formula C₂₅H₂₄F₃N₅S
Molecular Weight 483.55 g/mol
CAS Number 1026876-55-0
Appearance Light yellow to yellow solid
Solubility Soluble in Dimethyl Sulfoxide (DMSO)
Storage (Powder) Store at -20°C for up to 3 years. Keep dry and protected from light.
Storage (Stock Solution in DMSO) Store at -80°C for up to 6 months or at -20°C for up to 1 month. Aliquot to avoid repeated freeze-thaw cycles.[1]

Mechanism of Action and Signaling Pathway

This compound is a unique TRPV1 antagonist that induces hypothermia. Unlike many other TRPV1 antagonists that block all modes of channel activation, this compound potentiates TRPV1 channel activation by protons while potently blocking its activation by capsaicin. This specific modulation leads to an inhibition of thermogenesis and promotes vasodilation in the tail skin, resulting in a decrease in body temperature.

The TRPV1 channel is a non-selective cation channel primarily expressed in sensory neurons. It acts as a polymodal integrator of noxious stimuli, including heat (>43°C), acidic conditions (protons), and pungent compounds like capsaicin. Activation of TRPV1 leads to an influx of Ca²⁺ and Na⁺, triggering downstream signaling cascades involved in pain perception and thermoregulation.

TRPV1_Signaling_Pathway cluster_stimuli TRPV1 Activators cluster_antagonist Modulator Heat Heat TRPV1_Channel TRPV1 Channel (Sensory Neurons) Heat->TRPV1_Channel Activates Protons (Low pH) Protons (Low pH) Protons (Low pH)->TRPV1_Channel Activates Capsaicin Capsaicin Capsaicin->TRPV1_Channel Activates AMG_7905 This compound AMG_7905->TRPV1_Channel Blocks Capsaicin Activation AMG_7905->TRPV1_Channel Potentiates Proton Activation Ion_Influx Ca²⁺/Na⁺ Influx TRPV1_Channel->Ion_Influx Depolarization Neuronal Depolarization Ion_Influx->Depolarization Signal_Transmission Signal Transmission to CNS Depolarization->Signal_Transmission Pain_Perception Pain Perception Signal_Transmission->Pain_Perception Thermoregulation Thermoregulation Signal_Transmission->Thermoregulation Hypothermia Hypothermia (Inhibition of Thermogenesis & Vasodilation) Thermoregulation->Hypothermia Modulated by this compound

Figure 1. this compound's modulatory effect on the TRPV1 signaling pathway.

Experimental Protocols

In Vitro Preparation of this compound

This protocol outlines the preparation of this compound for use in cell-based assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile, pyrogen-free pipette tips

  • Vortex mixer

  • Calibrated pipettes

Protocol for Preparing a 10 mM Stock Solution:

  • Calculate the required mass of this compound:

    • Molecular Weight (MW) of this compound = 483.55 g/mol

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = 10 mmol/L * 1 L/1000 mL * 483.55 g/mol * 1 mL = 0.0048355 g = 4.84 mg

  • Dissolution:

    • Aseptically weigh out 4.84 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex thoroughly until the powder is completely dissolved. A brief sonication in a water bath may aid dissolution if necessary.

  • Storage:

    • Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

Protocol for Preparing Working Solutions for Cell-Based Assays:

It is crucial to maintain a low final concentration of DMSO in the cell culture medium to avoid cytotoxicity. The final DMSO concentration should typically not exceed 0.5%, and ideally be kept at or below 0.1%.

  • Serial Dilutions:

    • Perform serial dilutions of the 10 mM stock solution in DMSO to create intermediate stocks.

    • For example, to make a 1 mM intermediate stock, dilute the 10 mM stock 1:10 in DMSO.

  • Final Dilution in Culture Medium:

    • Dilute the intermediate stock solution directly into the cell culture medium to achieve the desired final concentration of this compound.

    • Example: To prepare a 10 µM working solution with a final DMSO concentration of 0.1%:

      • Prepare a 10 mM stock solution in 100% DMSO.

      • Dilute this stock 1:100 in cell culture medium (e.g., 1 µL of 10 mM stock into 999 µL of medium). This results in a 100 µM working solution with 1% DMSO.

      • Further dilute this 1:10 in cell culture medium (e.g., 100 µL of 100 µM solution into 900 µL of medium) to get a final concentration of 10 µM this compound and 0.1% DMSO.

  • Vehicle Control:

    • Always include a vehicle control in your experiments. This should be cell culture medium containing the same final concentration of DMSO as the highest concentration used for the this compound treatment group.

In_Vitro_Workflow cluster_stock Stock Preparation cluster_working Working Solution Preparation cluster_assay Cell-Based Assay AMG_Powder This compound Powder DMSO_Stock 10 mM Stock in 100% DMSO AMG_Powder->DMSO_Stock Dissolve Intermediate_Dilution Intermediate Dilutions (in DMSO or Culture Medium) DMSO_Stock->Intermediate_Dilution Final_Working Final Working Solution (e.g., 10 µM in Medium with ≤0.1% DMSO) Intermediate_Dilution->Final_Working Incubation Incubate with this compound Final_Working->Incubation Cell_Culture Cells in Culture Cell_Culture->Incubation Data_Analysis Data Analysis Incubation->Data_Analysis

Figure 2. Workflow for the preparation of this compound for in vitro experiments.
In Vivo Preparation and Administration of this compound

For in vivo studies, this compound is typically administered via oral gavage or intraperitoneal (i.p.) injection. Due to its poor aqueous solubility, a suitable vehicle is required.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween 80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile tubes

  • Vortex mixer

  • Sonicator (optional)

Recommended Vehicle Formulation:

A commonly used vehicle for hydrophobic compounds for oral or i.p. administration consists of a mixture of solvents and surfactants to ensure a stable solution or suspension.

ComponentPercentage (v/v)Purpose
DMSO 5-10%Primary solvent
PEG400 30-40%Co-solvent and solubilizer
Tween 80 5-10%Surfactant to improve stability
Saline 40-60%Diluent to final volume

Protocol for Preparing Dosing Solution (Example: 10 mg/kg dose in a 10 mL/kg volume):

  • Calculate the required concentration:

    • Dose = 10 mg/kg

    • Dosing volume = 10 mL/kg

    • Concentration = (10 mg/kg) / (10 mL/kg) = 1 mg/mL

  • Vehicle Preparation:

    • To prepare 10 mL of the vehicle (e.g., 10% DMSO, 40% PEG400, 5% Tween 80, 45% Saline):

      • 1 mL DMSO

      • 4 mL PEG400

      • 0.5 mL Tween 80

      • 4.5 mL Saline

  • Dissolution of this compound:

    • Weigh out the required amount of this compound (e.g., 10 mg for 10 mL of a 1 mg/mL solution).

    • Add the DMSO to the this compound powder and vortex until dissolved.

    • Add the PEG400 and vortex thoroughly.

    • Add the Tween 80 and vortex to mix.

    • Slowly add the saline while vortexing to avoid precipitation. If the solution becomes cloudy, gentle warming or brief sonication may help.

  • Administration:

    • Administer the freshly prepared solution to the animals at the calculated volume based on their body weight.

  • Vehicle Control Group:

    • A control group of animals should be administered the vehicle alone at the same volume as the drug-treated group.

Disclaimer: This protocol serves as a guideline. The optimal vehicle and concentration may vary depending on the specific experimental conditions and animal model. It is recommended to perform a small pilot study to ensure the stability and tolerability of the formulation. Always adhere to institutional guidelines for animal care and use.

References

Application Notes and Protocols for AMG 7905 in Capsaicin-Induced Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capsaicin, the pungent component of chili peppers, is a well-established tool in preclinical pain research for inducing acute pain and hypersensitivity. It selectively activates the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key integrator of noxious stimuli in sensory neurons. Activation of TRPV1 by capsaicin leads to a cascade of events culminating in the sensation of pain, neurogenic inflammation, and the development of thermal and mechanical hypersensitivity. Consequently, capsaicin-induced pain models are widely employed to evaluate the efficacy of novel analgesic compounds, particularly those targeting the TRPV1 pathway.

AMG 7905 is a potent and selective antagonist of the TRPV1 receptor. By blocking the activation of TRPV1 channels by capsaicin, this compound is hypothesized to attenuate capsaicin-induced nocifensive behaviors and hypersensitivity.[1] These application notes provide detailed protocols for utilizing this compound in common capsaicin-induced pain models in rodents, offering a framework for assessing its analgesic potential.

Mechanism of Action: Capsaicin and TRPV1

Capsaicin binding to the TRPV1 receptor opens a non-selective cation channel, leading to the influx of calcium and sodium ions into the neuron. This influx depolarizes the cell membrane, initiating an action potential that is transmitted to the central nervous system and perceived as pain. Prolonged or repeated activation of TRPV1 can lead to desensitization of the neuron, a phenomenon that is also being explored for therapeutic purposes. This compound, as a TRPV1 antagonist, competitively binds to the receptor, preventing capsaicin from activating the channel and thereby inhibiting the downstream signaling cascade that leads to pain.

Capsaicin Capsaicin TRPV1 TRPV1 Receptor Capsaicin->TRPV1 Activates Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Opens Channel AMG7905 This compound AMG7905->TRPV1 Blocks Neuron Sensory Neuron Action_Potential Action Potential Neuron->Action_Potential Ca_Influx->Neuron Depolarizes Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal Inflammation Neurogenic Inflammation Pain_Signal->Inflammation

Fig. 1: Capsaicin-TRPV1 Signaling Pathway and this compound Inhibition.

Experimental Protocols

The following protocols are designed for use in rats and mice and can be adapted based on specific research needs and institutional guidelines.

Capsaicin-Induced Nocifensive Behavior (Flinching/Licking Model)

This model assesses the acute pain response following intraplantar injection of capsaicin.

Materials:

  • This compound

  • Vehicle for this compound (e.g., 0.5% HPMC, 0.2% Tween 80 in sterile water)

  • Capsaicin solution (e.g., 0.1-1% in 10% ethanol, 10% Tween 80, and 80% saline)

  • Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g)

  • Observation chambers with a clear floor

  • Syringes and needles (e.g., 30-gauge)

Procedure:

  • Animal Acclimation: Acclimate animals to the testing environment for at least 30 minutes before the experiment.

  • This compound Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before capsaicin injection (e.g., 60 minutes). A dose-ranging study is recommended to determine the optimal dose.

  • Capsaicin Injection: Inject a small volume (e.g., 20 µL for mice, 50 µL for rats) of capsaicin solution into the plantar surface of one hind paw.

  • Observation: Immediately place the animal in the observation chamber and record the cumulative time spent licking or the number of flinches of the injected paw for a set period (e.g., 5-15 minutes).

  • Data Analysis: Compare the nocifensive behaviors between the this compound-treated groups and the vehicle control group.

cluster_0 Pre-Treatment cluster_1 Induction & Observation cluster_2 Data Analysis Acclimation Animal Acclimation Administration This compound/Vehicle Administration Acclimation->Administration 30+ min Injection Intraplantar Capsaicin Injection Administration->Injection e.g., 60 min Observation Record Nocifensive Behaviors (5-15 min) Injection->Observation Immediate Analysis Compare Treatment vs. Vehicle Groups Observation->Analysis

Fig. 2: Workflow for Capsaicin-Induced Nocifensive Behavior Assay.
Capsaicin-Induced Thermal Hyperalgesia

This model measures the development of hypersensitivity to heat following capsaicin injection.

Materials:

  • This compound and vehicle

  • Capsaicin solution

  • Thermal plantar testing apparatus (e.g., Hargreaves apparatus)

  • Rodents (rats or mice)

Procedure:

  • Baseline Measurement: Determine the baseline paw withdrawal latency to a radiant heat source for each animal.

  • This compound Administration: Administer this compound or vehicle.

  • Capsaicin Injection: After the appropriate pre-treatment time, inject capsaicin into the plantar surface of one hind paw.

  • Post-Capsaicin Measurement: At various time points after capsaicin injection (e.g., 15, 30, 60, 120 minutes), measure the paw withdrawal latency to the heat source. A decrease in latency indicates thermal hyperalgesia.

  • Data Analysis: Calculate the change in paw withdrawal latency from baseline for each group and compare the effects of this compound to the vehicle control.

Capsaicin-Induced Mechanical Allodynia

This model assesses the development of hypersensitivity to non-noxious mechanical stimuli after capsaicin injection.

Materials:

  • This compound and vehicle

  • Capsaicin solution

  • Von Frey filaments of varying forces

  • Elevated mesh platform

  • Rodents (rats or mice)

Procedure:

  • Baseline Measurement: Determine the baseline paw withdrawal threshold to von Frey filaments using the up-down method.

  • This compound Administration: Administer this compound or vehicle.

  • Capsaicin Injection: Inject capsaicin into the plantar surface of one hind paw.

  • Post-Capsaicin Measurement: At various time points after capsaicin injection, re-assess the paw withdrawal threshold using von Frey filaments. A decrease in the force required to elicit a withdrawal response indicates mechanical allodynia.

  • Data Analysis: Compare the paw withdrawal thresholds between the this compound-treated groups and the vehicle control group.

Data Presentation

Quantitative data from these experiments should be summarized in tables to facilitate comparison between treatment groups.

Table 1: Effect of this compound on Capsaicin-Induced Nocifensive Behavior (Illustrative Data)

Treatment GroupDose (mg/kg, p.o.)NCumulative Licking Time (s) ± SEM% Inhibition
Vehicle-10120.5 ± 15.2-
This compound31085.3 ± 12.829.2%
This compound101045.1 ± 9.5**62.6%
This compound301020.7 ± 5.1***82.8%
p<0.05, **p<0.01, **p<0.001 vs. Vehicle (Student's t-test or ANOVA with post-hoc test)
*Note: This is illustrative data based on typical results for TRPV1 antagonists and does not represent actual experimental results for this compound.

Table 2: Effect of this compound on Capsaicin-Induced Thermal Hyperalgesia (Illustrative Data)

Treatment GroupDose (mg/kg, p.o.)NPaw Withdrawal Latency (s) at 60 min post-capsaicin ± SEM
Vehicle-104.2 ± 0.5
This compound10108.9 ± 0.8**
Baseline (Pre-capsaicin)-2010.5 ± 0.4
p<0.01 vs. Vehicle (ANOVA with post-hoc test)
*Note: This is illustrative data based on typical results for TRPV1 antagonists and does not represent actual experimental results for this compound.

Table 3: Effect of this compound on Capsaicin-Induced Mechanical Allodynia (Illustrative Data)

Treatment GroupDose (mg/kg, p.o.)NPaw Withdrawal Threshold (g) at 90 min post-capsaicin ± SEM
Vehicle-101.5 ± 0.3
This compound10103.8 ± 0.5**
Baseline (Pre-capsaicin)-204.5 ± 0.2
p<0.01 vs. Vehicle (ANOVA with post-hoc test)
*Note: This is illustrative data based on typical results for TRPV1 antagonists and does not represent actual experimental results for this compound.

Conclusion

The protocols outlined in these application notes provide a robust framework for evaluating the analgesic efficacy of the TRPV1 antagonist this compound in capsaicin-induced pain models. By systematically assessing its impact on acute nocifensive behaviors, thermal hyperalgesia, and mechanical allodynia, researchers can gain valuable insights into the compound's potential as a therapeutic agent for pain management. Adherence to these detailed methodologies and structured data presentation will ensure the generation of reliable and comparable results for drug development professionals.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate the Efficacy of AMG 7905

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG 7905 is a potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel primarily known for its role in pain sensation and temperature regulation.[1][2] As a key player in various physiological and pathological processes, the modulation of TRPV1 activity by antagonists like this compound presents a promising therapeutic strategy. These application notes provide detailed protocols for a suite of cell-based assays to comprehensively evaluate the efficacy of this compound in a preclinical setting. The described assays will enable researchers to assess the compound's direct inhibitory effect on TRPV1, as well as its downstream consequences on cell viability and apoptosis.

Recommended Cell Lines

The selection of an appropriate cell line is critical for obtaining relevant and reproducible data. For studying TRPV1 antagonists, cell lines overexpressing the human TRPV1 channel are highly recommended.

  • HEK293-hTRPV1: Human Embryonic Kidney 293 cells stably transfected with the human TRPV1 gene are a widely used and well-characterized model system.[3][4][5] They provide a robust and high-throughput platform for assessing compound activity.

  • CHO-hTRPV1: Chinese Hamster Ovary cells stably expressing human TRPV1 are another suitable option, often used in automated patch-clamp and fluorescence-based assays.

  • Dorsal Root Ganglion (DRG) Neurons: For more physiologically relevant studies, primary cultures of DRG neurons, which endogenously express TRPV1, can be utilized. However, these are more complex to culture and maintain.

Data Presentation: Efficacy of TRPV1 Antagonists

The following tables provide a template for summarizing quantitative data obtained from the described assays. The values presented are representative examples based on published data for various TRPV1 antagonists and should be replaced with experimental data for this compound.

Table 1: Inhibition of Capsaicin-Induced Calcium Influx by TRPV1 Antagonists in HEK293-hTRPV1 Cells

CompoundIC50 (nM)Assay Method
This compound User-determined valueFluo-4 Calcium Imaging
AMG-5170.76Calcium Influx Assay[6]
SB-3667915.7Calcium Influx Assay[6]
BCTC35Calcium Influx Assay[6]
Capsazepine30.7 ± 7.77Patch-Clamp[3]

Table 2: Effect of TRPV1 Antagonists on Cell Viability of HEK293-hTRPV1 Cells

Compound (10 µM)% Viability (24h)% Viability (48h)% Viability (72h)Assay Method
This compound User-determined valueUser-determined valueUser-determined valueMTT Assay
AMG-9810~100%~100%~90%MTT Assay[7]
SB-705498~100%~100%~100%MTT Assay[7]
Capsazepine~90%~85%~80%MTT Assay[7]

Table 3: Induction of Apoptosis by TRPV1 Antagonists in the Presence of a TRPV1 Agonist (e.g., Capsaicin)

Compound + Capsaicin% Apoptotic Cells (Annexin V Positive)Caspase-3/7 Activity (Fold Change)
This compound (IC50) + Capsaicin User-determined valueUser-determined value
Antagonist Control + Capsaicin User-determined valueUser-determined value
Capsaicin Only User-determined valueUser-determined value
Vehicle Control Baseline1.0

Experimental Protocols

Calcium Imaging Assay for TRPV1 Inhibition

This assay directly measures the ability of this compound to block the influx of calcium through the TRPV1 channel upon activation by an agonist like capsaicin.

Workflow Diagram:

G cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis seed Seed HEK293-hTRPV1 cells in 96-well plate culture Culture for 24-48h seed->culture load Load cells with Fluo-4 AM culture->load wash Wash cells load->wash add_amg Add this compound (or control) wash->add_amg incubate Incubate add_amg->incubate add_cap Add Capsaicin incubate->add_cap measure Measure fluorescence add_cap->measure normalize Normalize data measure->normalize plot Plot dose-response curve normalize->plot calculate Calculate IC50 plot->calculate

Caption: Workflow for the calcium imaging assay to determine the IC50 of this compound.

Materials:

  • HEK293-hTRPV1 cells

  • 96-well black, clear-bottom tissue culture plates

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound

  • Capsaicin

  • Fluorescence plate reader

Protocol:

  • Cell Seeding: Seed HEK293-hTRPV1 cells into a 96-well black, clear-bottom plate at a density of 50,000 cells/well and culture for 24-48 hours.

  • Dye Loading: Prepare a loading buffer of Fluo-4 AM (2 µM) and Pluronic F-127 (0.02%) in HBSS. Remove the culture medium and add 100 µL of the loading buffer to each well.

  • Incubation: Incubate the plate at 37°C for 60 minutes in the dark.

  • Washing: Gently wash the cells three times with 100 µL of HBSS. After the final wash, leave 100 µL of HBSS in each well.

  • Compound Addition: Prepare serial dilutions of this compound in HBSS. Add the desired concentrations of this compound or vehicle control to the respective wells.

  • Incubation: Incubate the plate at room temperature for 15-30 minutes in the dark.

  • Agonist Addition and Measurement: Place the plate in a fluorescence plate reader. Set the reader to measure fluorescence intensity (Excitation: 485 nm, Emission: 520 nm) at appropriate intervals. After establishing a baseline reading, add a pre-determined concentration of capsaicin (e.g., EC80) to all wells simultaneously using an automated injector. Continue to measure fluorescence for at least 2 minutes.

  • Data Analysis: Calculate the percentage inhibition of the capsaicin-induced calcium influx for each concentration of this compound. Plot the data as a dose-response curve and determine the IC50 value.

Cell Viability Assay (MTT)

This assay assesses the effect of this compound on cell proliferation and cytotoxicity.

Workflow Diagram:

G cluster_prep Cell Preparation cluster_assay Treatment and Assay cluster_analysis Data Analysis seed Seed cells in 96-well plate culture Culture for 24h seed->culture treat Treat with this compound culture->treat incubate Incubate for 24, 48, 72h treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt add_sol Add solubilization solution incubate_mtt->add_sol measure Measure absorbance (570 nm) add_sol->measure normalize Normalize to control measure->normalize plot Plot viability vs. concentration/time normalize->plot

Caption: Workflow for the MTT cell viability assay.

Materials:

  • HEK293-hTRPV1 cells

  • 96-well tissue culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate spectrophotometer

Protocol:

  • Cell Seeding: Seed HEK293-hTRPV1 cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or vehicle control.

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: At each time point, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay determines if this compound induces apoptosis, particularly in the presence of a TRPV1 agonist which might cause cellular stress.

Workflow Diagram:

G cluster_prep Cell Preparation cluster_assay Treatment and Staining cluster_analysis Flow Cytometry Analysis seed Seed cells in 6-well plate culture Culture for 24h seed->culture treat Treat with this compound +/- Capsaicin culture->treat incubate Incubate treat->incubate harvest Harvest cells incubate->harvest wash Wash cells harvest->wash stain Stain with Annexin V and Propidium Iodide wash->stain acquire Acquire data on flow cytometer stain->acquire gate Gate cell populations (Live, Apoptotic, Necrotic) acquire->gate quantify Quantify % of cells in each quadrant gate->quantify

Caption: Workflow for the Annexin V/Propidium Iodide apoptosis assay.

Materials:

  • HEK293-hTRPV1 cells

  • 6-well tissue culture plates

  • This compound

  • Capsaicin

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Seeding: Seed HEK293-hTRPV1 cells in 6-well plates and grow to 70-80% confluency.

  • Treatment: Treat cells with this compound at various concentrations, with and without a TRPV1 agonist like capsaicin, for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and collect the cell suspension.

  • Staining: Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis: Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathway Analysis

To understand the mechanism of action of this compound, it is important to investigate its effects on downstream signaling pathways.

TRPV1 Signaling Pathway Diagram:

G cluster_stimuli Stimuli cluster_downstream Downstream Effects capsaicin Capsaicin TRPV1 TRPV1 Channel capsaicin->TRPV1 heat Heat (>43°C) heat->TRPV1 protons Protons (H+) protons->TRPV1 Ca_influx Ca2+ Influx TRPV1->Ca_influx depolarization Membrane Depolarization Ca_influx->depolarization pka_pkc PKA/PKC Activation Ca_influx->pka_pkc apoptosis Apoptosis Ca_influx->apoptosis prolonged influx gene_expression Gene Expression (e.g., c-fos) pka_pkc->gene_expression AMG7905 This compound AMG7905->TRPV1

Caption: Simplified TRPV1 signaling pathway and the inhibitory action of this compound.

Recommended Assays for Pathway Analysis:

  • Western Blotting: To analyze the phosphorylation status of key signaling proteins like PKA and PKC, or the expression of downstream targets like c-fos.

  • ELISA: For quantitative measurement of specific protein levels or phosphorylation events.

These application notes and protocols provide a comprehensive framework for the in vitro characterization of this compound. By systematically evaluating its impact on TRPV1 channel function and downstream cellular processes, researchers can gain valuable insights into its therapeutic potential.

References

In Vivo Imaging with AMG 7905: Current Landscape and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and clinical trial data reveals that AMG 7905, a potent and selective transient receptor potential vanilloid 1 (TRPV1) antagonist, is not currently utilized as an agent for in vivo imaging. Research has primarily focused on its pharmacological effects, particularly its unusual property of inducing hypothermia rather than the hyperthermia commonly associated with other TRPV1 antagonists.[1][2][3] There are no published studies, application notes, or protocols detailing the use of this compound for direct in vivo visualization of biological processes.

This document, therefore, serves to inform researchers, scientists, and drug development professionals about the current status of this compound and to provide a foundational understanding of in vivo imaging principles that could hypothetically be applied if a derivative of this compound were to be developed for such purposes in the future.

Understanding this compound

This compound is a modulator of the TRPV1 channel, also known as the capsaicin receptor.[1][2][3] These channels are crucial in the perception of heat and pain. Interestingly, while many TRPV1 antagonists cause an increase in body temperature (hyperthermia), this compound has been shown to induce a state of controlled hypothermia in preclinical models.[1] Its mechanism involves potentiating TRPV1 channel activation by protons while blocking activation by capsaicin, leading to a reflectory inhibition of thermogenesis and vasoconstriction in the tail skin.[1][2]

The primary application of this compound in research appears to be as a pharmacological tool to study the role of TRPV1 channels in thermoregulation and pain pathways.

Principles of In Vivo Imaging

In vivo imaging encompasses a range of techniques that allow for the non-invasive visualization of biological structures and processes within a living organism.[4][5] These methods are indispensable in preclinical research and clinical diagnostics for tracking disease progression, evaluating drug efficacy, and understanding basic biology.[4][5] Key modalities include:

  • Optical Imaging: This includes bioluminescence and fluorescence imaging.[6][7] Bioluminescence relies on the light produced by an enzymatic reaction, while fluorescence imaging involves the excitation of a fluorophore by an external light source.[6] Near-infrared (NIR) fluorescence imaging is particularly useful for in vivo applications due to deeper tissue penetration.[8]

  • Nuclear Imaging: Techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) utilize radiolabeled molecules to provide sensitive and quantitative data on physiological processes.[5]

  • Magnetic Resonance Imaging (MRI): MRI offers high-resolution anatomical images and can be adapted with contrast agents to visualize specific molecular targets or physiological parameters like blood flow and vascular permeability.[9]

Hypothetical Application of an this compound-Based Imaging Agent

While this compound itself is not an imaging agent, one could envision the development of a derivative for in vivo imaging. This would likely involve conjugating this compound to a reporter molecule, such as a fluorophore or a radionuclide.

Potential applications of a hypothetical this compound-based imaging agent could include:

  • Mapping TRPV1 Receptor Distribution: A labeled this compound could be used to visualize the location and density of TRPV1 receptors in various tissues and disease states in real-time.

  • Assessing Target Engagement: In vivo imaging could provide direct evidence that a therapeutic agent is reaching and binding to its intended TRPV1 target.

  • Studying Disease Pathophysiology: Given the role of TRPV1 in pain, inflammation, and other conditions, an imaging agent could help elucidate the involvement of these receptors in different diseases.

Experimental Workflow for a Hypothetical Labeled-AMG 7905

The following diagram illustrates a general workflow for an in vivo imaging study using a hypothetical fluorescently labeled this compound.

G cluster_prep Preparation cluster_imaging In Vivo Imaging cluster_analysis Analysis synthesis Synthesis & Labeling (e.g., with NIR fluorophore) qc Quality Control (Purity, Stability) synthesis->qc animal_model Animal Model Preparation (e.g., disease induction) injection Systemic Administration (e.g., intravenous) animal_model->injection imaging Whole-Body Imaging (e.g., IVIS Spectrum) injection->imaging data_acq Data Acquisition (Signal Intensity, Biodistribution) imaging->data_acq ex_vivo Ex Vivo Validation (Organ imaging, Histology) data_acq->ex_vivo quant Image Quantification (Region of Interest Analysis) ex_vivo->quant interpretation Data Interpretation quant->interpretation

Caption: A generalized workflow for an in vivo imaging study.

Signaling Pathway Context

The development of an this compound-based imaging agent would be predicated on its interaction with the TRPV1 signaling pathway. The following diagram provides a simplified overview of this pathway.

G cluster_membrane Cell Membrane cluster_stimuli cluster_downstream TRPV1 TRPV1 Channel Calcium Ca²⁺ Influx TRPV1->Calcium Capsaicin Capsaicin Capsaicin->TRPV1 Heat Heat (>43°C) Heat->TRPV1 Protons Protons (Low pH) Protons->TRPV1 Depolarization Membrane Depolarization Calcium->Depolarization Signal Signal Transduction (Pain, Inflammation) Depolarization->Signal AMG7905 This compound (Antagonist) AMG7905->TRPV1

References

Long-Term Stability and Storage of AMG 7905 Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG 7905 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2] As with any research compound, understanding its stability characteristics in solution is critical for obtaining accurate and reproducible experimental results. These application notes provide a comprehensive overview of the recommended storage conditions and protocols for assessing the long-term stability of this compound solutions. The following sections detail procedures for solution preparation, storage, and analysis, including forced degradation studies and the development of a stability-indicating HPLC method.

Recommended Storage Conditions for this compound

Proper storage is crucial to maintain the integrity of this compound in both solid and solution forms. The following storage conditions are recommended based on available data for the solid compound and general best practices for small molecules in solution.

Solid Compound

For long-term storage of the solid (powder) form of this compound, it is recommended to store it at -20°C for up to three years.[3] For short-term storage (days to weeks), 0-4°C is acceptable.[4][5] The compound should be protected from light and moisture.

Stock Solutions

This compound is soluble in dimethyl sulfoxide (DMSO).[5] For stock solutions prepared in DMSO, long-term storage at -80°C is recommended for up to six months, and for up to one month at -20°C.[3] For short-term use (days to weeks), aliquots of the stock solution can be stored at 0-4°C.[4][5] It is advisable to minimize freeze-thaw cycles.

Quantitative Stability Data

The following tables summarize the expected stability of this compound solutions under various storage conditions. This data is illustrative and based on typical stability profiles for small molecules of similar structure. Actual stability should be confirmed experimentally using the protocols provided below.

Table 1: Stability of this compound (10 mM in DMSO) at Different Temperatures

Storage TemperatureTime PointPercent of Initial Concentration RemainingAppearance
-80°C 1 month>99%Clear, colorless solution
3 months>99%Clear, colorless solution
6 months>98%Clear, colorless solution
12 months>97%Clear, colorless solution
-20°C 1 month>98%Clear, colorless solution
3 months>95%Clear, colorless solution
6 months>90%Clear, colorless solution
12 months<90%Potential for slight discoloration
4°C 1 week>97%Clear, colorless solution
2 weeks>94%Clear, colorless solution
1 month>88%Clear, colorless solution
Room Temperature (20-25°C) 24 hours>98%Clear, colorless solution
48 hours>95%Clear, colorless solution
1 week<90%Potential for slight discoloration

Table 2: Forced Degradation of this compound (1 mg/mL in 50:50 Acetonitrile:Water)

Stress ConditionTimePercent DegradationNumber of Degradation Products
Acidic (0.1 M HCl, 60°C) 8 hours~5%1 major, 1 minor
24 hours~12%1 major, 2 minor
Alkaline (0.1 M NaOH, 60°C) 8 hours~8%2 major
24 hours~18%2 major, 1 minor
Oxidative (3% H₂O₂, RT) 8 hours~15%1 major, 3 minor
24 hours~25%2 major, multiple minor
Thermal (80°C) 24 hours~3%1 minor
72 hours~9%1 major, 1 minor
Photolytic (ICH Q1B) 1.2 million lux hours~6%2 minor

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions

Objective: To prepare a concentrated stock solution of this compound for use in stability studies and biological assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator

Procedure:

  • Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.

  • Weigh the desired amount of this compound powder using a calibrated analytical balance in a fume hood.

  • Transfer the powder to a sterile microcentrifuge tube or amber glass vial.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Vortex the solution for 1-2 minutes to facilitate dissolution.

  • If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.

  • Label the aliquots clearly with the compound name, concentration, date, and your initials.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: Long-Term Stability Assessment

Objective: To evaluate the stability of this compound solutions under various storage conditions over an extended period.

Materials:

  • Prepared stock solution of this compound in DMSO

  • Temperature-controlled storage units (-80°C, -20°C, 4°C, and room temperature)

  • HPLC system with UV detector

  • Appropriate HPLC column (e.g., C18, 4.6 x 150 mm, 5 µm)

  • HPLC grade solvents (acetonitrile, water, and additives like formic acid or trifluoroacetic acid)

  • Autosampler vials

Procedure:

  • Prepare a fresh batch of this compound stock solution as described in Protocol 1.

  • Take an initial (T=0) sample for immediate analysis by HPLC to determine the initial concentration and purity.

  • Distribute the remaining aliquots of the stock solution to the different storage conditions: -80°C, -20°C, 4°C, and room temperature. Protect all samples from light.

  • At designated time points (e.g., 1, 2, 4 weeks and 1, 3, 6, 12 months), retrieve one aliquot from each storage condition.

  • Allow the samples to thaw completely and equilibrate to room temperature.

  • Prepare the samples for HPLC analysis by diluting them to a suitable concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method (see Protocol 3).

  • Calculate the percentage of the initial this compound concentration remaining at each time point.

  • Document any changes in the physical appearance of the solutions (e.g., color change, precipitation).

Protocol 3: Development of a Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.

Forced Degradation Study:

  • Prepare a solution of this compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Subject aliquots of this solution to the following stress conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

    • Alkaline Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidation: Add 3% hydrogen peroxide and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat at 80°C for 72 hours.

    • Photodegradation: Expose to light according to ICH Q1B guidelines.

  • Neutralize the acidic and alkaline samples before analysis.

  • Analyze all stressed samples by HPLC to identify the conditions that generate degradation products.

Chromatographic Conditions Development:

  • Column: A reversed-phase C18 column is a good starting point for small molecules like this compound.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: Start with a shallow gradient to screen for degradation products, for example:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Scan the UV spectrum of this compound to determine the optimal wavelength for detection (e.g., 254 nm or a wavelength of maximum absorbance).

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Method Optimization:

  • Inject a mixture of the stressed samples to create a chromatogram containing the parent compound and multiple degradation products.

  • Adjust the gradient, mobile phase composition (e.g., trying methanol instead of acetonitrile, or using a different pH modifier), and other chromatographic parameters to achieve adequate separation (resolution > 1.5) between this compound and all degradation peaks.

Visualizations

G This compound Stability Study Workflow cluster_prep Preparation cluster_storage Storage and Sampling cluster_analysis Analysis cluster_output Output prep_solution Prepare this compound Stock Solution (Protocol 1) t0_analysis T=0 Analysis prep_solution->t0_analysis storage Store Aliquots at -80°C, -20°C, 4°C, RT t0_analysis->storage sampling Sample at Predetermined Time Points storage->sampling hplc_analysis HPLC Analysis (Protocol 3) sampling->hplc_analysis data_analysis Data Analysis and Comparison to T=0 hplc_analysis->data_analysis stability_report Generate Stability Report data_analysis->stability_report

Caption: Workflow for this compound Stability Assessment.

TRPV1_Signaling_Pathway Simplified TRPV1 Signaling Pathway cluster_stimuli Stimuli cluster_antagonist Antagonist cluster_downstream Downstream Effects Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin->TRPV1 Activates Heat Heat (>43°C) Heat->TRPV1 Activates Protons Protons (Low pH) Protons->TRPV1 Activates AMG7905 This compound AMG7905->TRPV1 Blocks Ion_Influx Ca²⁺/Na⁺ Influx TRPV1->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Action_Potential Action Potential Firing Depolarization->Action_Potential Nociception Nociception (Pain Sensation) Action_Potential->Nociception

Caption: Simplified TRPV1 Signaling Pathway and the Role of this compound.

References

Application of AMG 7905 in Neuroscience Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG 7905 is a novel small molecule modulator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in nociception and temperature sensation. Unlike many TRPV1 antagonists that induce hyperthermia, this compound has been identified as a hypothermia-inducing agent.[1][2][3][4] This unique property, coupled with its specific mechanism of action, opens up new avenues for its application in neuroscience research, particularly in areas where temperature modulation and TRPV1 signaling are of therapeutic interest.

This document provides detailed application notes and experimental protocols for the use of this compound in a research setting. It is intended to guide researchers in designing and executing experiments to explore the potential of this compound in various models of neurological function and disease.

Mechanism of Action

This compound exhibits a distinct pharmacological profile at the TRPV1 channel. It acts as an antagonist to activation by capsaicin, the pungent compound in chili peppers.[1][2][3][4] Concurrently, it potentiates the activation of TRPV1 channels by protons (low pH).[1][2][3][4] This dual activity is believed to underlie its ability to induce a controlled decrease in body temperature. The hypothermic effect is an on-target action, as it is absent in TRPV1 knockout mice.[2][4]

Signaling Pathway of this compound Action

AMG7905_Mechanism cluster_stimuli Stimuli cluster_channel TRPV1 Channel cluster_cellular_response Cellular Response cluster_physiological_effect Physiological Effect Capsaicin Capsaicin TRPV1 TRPV1 Capsaicin->TRPV1 Activates Protons (H+) Protons (H+) Protons (H+)->TRPV1 Activates Ion_Influx Cation Influx (Na+, Ca2+) TRPV1->Ion_Influx AMG_7905 This compound AMG_7905->TRPV1 Blocks Capsaicin Activation AMG_7905->TRPV1 Potentiates Proton Activation Depolarization Neuronal Depolarization Ion_Influx->Depolarization Hypothermia Hypothermia Depolarization->Hypothermia Leads to

Mechanism of this compound at the TRPV1 channel.

Potential Applications in Neuroscience Research

The unique properties of this compound suggest its utility in several areas of neuroscience research:

  • Neuroprotection via Induced Hypothermia: Therapeutic hypothermia is a clinically recognized strategy for neuroprotection following ischemic events such as stroke and traumatic brain injury. This compound offers a pharmacological approach to induce controlled hypothermia, which could be investigated in animal models of these conditions to assess its neuroprotective efficacy.

  • Pain Research: As a TRPV1 modulator, this compound can be used to probe the role of TRPV1 in different pain modalities. Its ability to block capsaicin-induced activation makes it a tool to study capsaicin-sensitive pathways.

  • Neuroinflammation: TRPV1 is expressed on various cells within the central nervous system, including microglia and astrocytes, and is implicated in neuroinflammatory processes. This compound could be used to investigate the role of TRPV1 signaling in models of neuroinflammation and neurodegenerative diseases.

  • Thermoregulation and Metabolic Studies: The compound serves as a valuable tool for studying the central and peripheral mechanisms of thermoregulation and its interplay with metabolism.

Data Presentation

While the full text of the primary research article by Garami et al. (2018) containing the specific quantitative data for this compound is not publicly available, the following table summarizes the key pharmacological characteristics based on the available information.[2][4] Researchers are encouraged to consult the primary literature for detailed dose-response curves and statistical analyses.

ParameterAgonist/StimulusEffect of this compoundSpecies/System
In Vitro Activity
TRPV1 ActivationCapsaicinPotent BlockadeRat recombinant TRPV1
TRPV1 ActivationProtons (H+)Potent PotentiationRat recombinant TRPV1
In Vivo Activity
Body TemperatureBaselineInduces HypothermiaRats and Mice
ThermogenesisCold ChallengeInhibitionRats
Tail-skin VasoconstrictionThermoneutralityInductionRats
Hypothermic ResponseIn Trpv1 -/- miceAbsentMice

Experimental Protocols

In Vitro Characterization of this compound using a Fluorometric Imaging Plate Reader (FLIPR) Assay

This protocol describes the methodology to assess the effect of this compound on TRPV1 activation in a cell-based assay.

Materials:

  • HEK293 cells stably expressing rat or human TRPV1

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • Poly-D-lysine coated 96-well or 384-well black-walled, clear-bottom plates

  • Fluo-4 AM or other suitable calcium indicator dye

  • Pluronic F-127

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • This compound stock solution (in DMSO)

  • Capsaicin stock solution (in DMSO)

  • Acidic buffer (Assay buffer with pH adjusted to e.g., 5.5 with HCl)

  • FLIPR instrument

Protocol:

  • Cell Plating: Seed the TRPV1-expressing HEK293 cells onto the coated plates at an appropriate density to achieve a confluent monolayer on the day of the experiment. Incubate at 37°C and 5% CO2.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in Assay Buffer.

    • Aspirate the cell culture medium from the plates and add the loading buffer to each well.

    • Incubate the plates for 60 minutes at 37°C.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in Assay Buffer.

    • Prepare agonist solutions: capsaicin at a concentration that elicits a submaximal response (e.g., EC80) and acidic buffer.

  • FLIPR Assay:

    • Wash the cells with Assay Buffer to remove excess dye.

    • Add the this compound dilutions to the appropriate wells and incubate for a desired pre-incubation time (e.g., 15-30 minutes).

    • Place the plate in the FLIPR instrument.

    • To test for antagonist activity: Add the capsaicin solution to the wells and measure the change in fluorescence intensity over time.

    • To test for potentiation of proton activation: Add the acidic buffer to the wells and measure the change in fluorescence intensity over time.

  • Data Analysis:

    • Determine the baseline fluorescence and the peak fluorescence response for each well.

    • For antagonist activity, calculate the percentage inhibition of the capsaicin response at each concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • For potentiation activity, calculate the percentage increase in the response to acidic buffer at each concentration of this compound and fit the data to determine the EC50 value for potentiation.

FLIPR_Workflow Start Start Cell_Plating Plate TRPV1-HEK293 Cells Start->Cell_Plating Dye_Loading Load Cells with Calcium Indicator Cell_Plating->Dye_Loading Compound_Prep Prepare this compound and Agonist Solutions Dye_Loading->Compound_Prep Pre_incubation Pre-incubate with this compound Compound_Prep->Pre_incubation FLIPR_Reading Measure Fluorescence in FLIPR Pre_incubation->FLIPR_Reading Agonist_Addition Add Capsaicin or Acidic Buffer FLIPR_Reading->Agonist_Addition Data_Analysis Analyze Fluorescence Data (IC50/EC50) FLIPR_Reading->Data_Analysis Agonist_Addition->FLIPR_Reading End End Data_Analysis->End

Workflow for in vitro characterization using FLIPR.
In Vivo Assessment of Thermoregulatory Effects in Rodents

This protocol outlines the procedure for measuring changes in core body temperature and tail skin temperature in rats or mice following administration of this compound.

Materials:

  • Male Sprague-Dawley rats or C57BL/6 mice

  • This compound formulation for in vivo administration (e.g., in a vehicle of 0.5% HPMC, 0.2% Tween 80 in water)

  • Vehicle control

  • Implantable telemetry probes for core body temperature measurement or a rectal thermometer

  • Infrared thermometer or surface probe for tail skin temperature measurement

  • Animal caging with controlled ambient temperature

  • Administration supplies (gavage needles or syringes for injection)

Protocol:

  • Animal Acclimation: Acclimate the animals to the housing conditions and handling procedures for at least one week prior to the experiment. If using telemetry, allow for a post-surgical recovery period of at least one week.

  • Baseline Temperature Measurement: Record baseline core body temperature and tail skin temperature for a stable period (e.g., 1-2 hours) before drug administration.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Temperature Monitoring:

    • Continuously monitor core body temperature using the telemetry system or measure it at regular intervals (e.g., every 15-30 minutes) using a rectal probe.

    • Measure tail skin temperature at the same intervals using an infrared thermometer.

  • Environmental Control: Maintain a constant ambient temperature throughout the experiment. To study specific thermoregulatory responses, experiments can be conducted at thermoneutrality (around 30°C for rats) or in a cold environment (e.g., 22°C).

  • Data Analysis:

    • Plot the change in core body temperature and tail skin temperature from baseline over time for each treatment group.

    • Calculate the area under the curve (AUC) for the temperature change to quantify the overall hypothermic effect.

    • Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare the effects of this compound with the vehicle control.

InVivo_Thermo_Workflow Start Start Acclimation Animal Acclimation & Telemetry Implantation Start->Acclimation Baseline_Measurement Record Baseline Temperatures (Core & Tail Skin) Acclimation->Baseline_Measurement Drug_Administration Administer this compound or Vehicle Baseline_Measurement->Drug_Administration Temperature_Monitoring Monitor Temperatures at Regular Intervals Drug_Administration->Temperature_Monitoring Data_Analysis Analyze Temperature Changes Over Time Temperature_Monitoring->Data_Analysis End End Data_Analysis->End

Workflow for in vivo thermoregulation studies.

Conclusion

This compound represents a unique pharmacological tool for investigating the role of TRPV1 in various physiological and pathophysiological processes within the nervous system. Its ability to induce hypothermia through a specific interaction with the TRPV1 channel provides a novel approach for studies on neuroprotection, pain, and neuroinflammation. The protocols and application notes provided herein are intended to serve as a foundation for researchers to explore the full potential of this intriguing compound in neuroscience research. As with any experimental compound, careful dose-response studies and appropriate controls are essential for robust and reproducible results.

References

Troubleshooting & Optimization

Troubleshooting unexpected results with AMG 7905

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing AMG 7905. The following information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant drop in the body temperature of our research animals after administering this compound. Is this an expected outcome?

A1: Yes, hypothermia is a known, on-target effect of this compound in rodents.[1][2][3] Unlike many other TRPV1 antagonists that cause hyperthermia, this compound induces a hypothermic response. This is a critical consideration for in vivo study design and animal monitoring.

Q2: What is the mechanism behind this compound-induced hypothermia?

A2: this compound exhibits a unique pharmacological profile at the TRPV1 channel. While it potently blocks channel activation by capsaicin, it potentiates activation by protons (acidic conditions).[1][3] This potentiation of the proton-activated TRPV1 current in sensory nerves, particularly in the abdomen, leads to a reflectory inhibition of thermogenesis (heat production) and vasoconstriction in the tail skin, resulting in a decrease in core body temperature.[1][3]

Q3: What are the recommended solvents and storage conditions for this compound?

A3: For in vitro studies, this compound can be dissolved in dimethyl sulfoxide (DMSO). For in vivo administration, a stock solution in DMSO can be further diluted in a vehicle suitable for the chosen route of administration, such as saline or corn oil. It is crucial to ensure the final concentration of DMSO is well-tolerated by the animals. For short-term storage (days to weeks), keeping the compound at 0 - 4°C is recommended. For long-term storage (months to years), it should be stored at -20°C.

Q4: Are there any known off-target effects of this compound?

A4: The available literature primarily focuses on the on-target, thermoregulatory effects of this compound. The hypothermic response is mediated by TRPV1 channels.[1] At present, significant off-target effects have not been prominently reported in key publications. However, as with any pharmacological agent, careful observation for any unexpected physiological or behavioral changes in your experimental model is always recommended.

Troubleshooting Guides

Unexpected Results with this compound
Observed Issue Potential Cause Troubleshooting Steps
Greater than expected hypothermia Dose may be too high for the specific animal model or strain.- Review and recalculate the dosage based on the animal's body weight. - Conduct a dose-response study to determine the optimal dose for your experimental endpoint while managing the degree of hypothermia. - Ensure accurate and consistent administration of the compound.
No observable hypothermic effect - Compound Degradation: Improper storage or handling may have led to the degradation of the compound. - Formulation Issue: The compound may have precipitated out of the solution, leading to a lower effective dose being administered. - Incorrect Route of Administration: The chosen route of administration may not be optimal for bioavailability in your model. - Animal Model: The specific strain or species of your animal model may have a different sensitivity to this compound.- Confirm the purity and integrity of your this compound batch. - Prepare fresh solutions for each experiment and visually inspect for any precipitation before administration. - If using a suspension, ensure it is homogenous by vortexing immediately before dosing. - Review the literature for validated routes of administration for this compound or similar TRPV1 antagonists.
High variability in animal responses - Inconsistent Dosing: Variations in the administered volume or concentration. - Biological Variability: Inherent physiological differences among individual animals. - Vehicle Effects: The vehicle used for formulation may have its own biological effects.- Ensure precise and consistent dosing techniques. Normalize the dose to the body weight of each animal. - Increase the number of animals per group to enhance statistical power. - Run a vehicle-only control group to account for any effects of the solvent.

Experimental Protocols

In Vivo Administration of this compound in Rodents

This protocol provides a general guideline for the administration of this compound to rodents. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

1. Compound Preparation:

  • Stock Solution: Prepare a stock solution of this compound in 100% DMSO. For example, a 10 mg/mL stock solution.

  • Working Solution (for Intraperitoneal Injection):

    • On the day of the experiment, dilute the DMSO stock solution in a suitable vehicle such as saline or a mixture of PEG300, Tween-80, and saline.

    • A common vehicle formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

    • The final DMSO concentration should be minimized to avoid toxicity.

    • Vortex the working solution thoroughly to ensure it is a homogenous suspension.

  • Working Solution (for Oral Gavage):

    • Dilute the DMSO stock solution in a vehicle like corn oil or a mix of 10% DMSO and 90% corn oil.

    • Ensure the solution is well-mixed before administration.

2. Animal Handling and Dosing:

  • Acclimatize animals to the housing conditions for at least one week before the experiment.

  • Record the body weight of each animal before dosing to calculate the precise volume of the working solution to be administered.

  • Intraperitoneal (IP) Injection:

    • Restrain the mouse or rat securely.

    • Insert the needle (25-27 gauge for mice, 23-25 gauge for rats) into the lower right quadrant of the abdomen at a 30-40° angle.

    • Aspirate to ensure the needle has not entered a blood vessel or organ before injecting the solution.

  • Oral Gavage:

    • Use a proper-sized, blunt-tipped gavage needle.

    • Restrain the animal firmly, ensuring the head and body are in a straight line.

    • Gently insert the gavage needle into the esophagus. Do not force the needle.

    • Administer the solution slowly.

3. Monitoring:

  • Monitor the animals closely for any adverse reactions after administration.

  • For studies involving thermoregulation, measure the core body temperature at baseline and at regular intervals post-administration using a rectal probe or telemetry system.

Visualizations

Signaling Pathway of this compound-Induced Hypothermia

AMG7905_Mechanism Mechanism of this compound-Induced Hypothermia cluster_neuron Abdominal Sensory Neuron cluster_CNS Central Nervous System TRPV1 TRPV1 Channel Thermogenesis Inhibition of Thermogenesis TRPV1->Thermogenesis Reflectory Inhibition Vasoconstriction Inhibition of Tail-Skin Vasoconstriction TRPV1->Vasoconstriction Reflectory Inhibition Protons Protons (H+) Protons->TRPV1 Activates Capsaicin Capsaicin Capsaicin->TRPV1 Activates AMG7905 This compound AMG7905->TRPV1 Potentiates Proton Activation AMG7905->TRPV1 Blocks Capsaicin Activation Hypothermia Hypothermia Thermogenesis->Hypothermia Vasoconstriction->Hypothermia

Caption: Mechanism of this compound-induced hypothermia.

Experimental Workflow for In Vivo Testing of this compound

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Data Collection cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization Compound_Prep This compound Formulation Animal_Acclimatization->Compound_Prep Baseline_Measurement Baseline Measurements (e.g., Body Temperature) Compound_Prep->Baseline_Measurement Dosing This compound or Vehicle Administration Baseline_Measurement->Dosing Post_Dose_Monitoring Post-Dose Monitoring (Physiological & Behavioral) Dosing->Post_Dose_Monitoring Data_Collection Data Collection at Pre-determined Timepoints Post_Dose_Monitoring->Data_Collection Data_Analysis Data Analysis Data_Collection->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: General workflow for in vivo experiments with this compound.

References

Optimizing AMG 7905 dosage to avoid off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of AMG 7905 to mitigate potential off-target and on-target side effects during preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2][3] It functions by modulating the channel's response to stimuli. Notably, while it potently blocks the activation of TRPV1 by capsaicin, it potentiates its activation by protons.[1][3][4] This dual activity is crucial to understanding its physiological effects.

Q2: What are the known side effects of this compound?

A2: The most well-documented side effect of this compound is a change in body temperature, specifically hypothermia (a decrease in body temperature).[1][3][4] This is considered an "on-target" effect, as it is mediated through the drug's action on TRPV1 channels, which are involved in thermoregulation.[4]

Q3: How does this compound cause hypothermia?

A3: TRPV1 channels on sensory nerves are tonically activated by protons. This baseline activity contributes to maintaining normal body temperature by promoting thermogenesis (heat production) and vasoconstriction (constriction of blood vessels to conserve heat). This compound potentiates this proton-driven activation, which enhances the inhibitory signals for heat conservation, leading to a decrease in body temperature.[4]

Q4: Are there known off-target effects for this compound unrelated to TRPV1?

A4: Currently, there is limited publicly available information detailing significant off-target effects of this compound on other proteins, such as kinases or other ion channels. However, as with any small molecule, the potential for off-target interactions exists and should be assessed experimentally.

Q5: How can I differentiate between on-target and off-target effects in my experiments?

A5: To distinguish between on-target and off-target effects, a key experiment is to use a TRPV1 knockout (KO) animal model or cell line. An effect that is observed in wild-type but absent in the KO model is likely an on-target effect.[4] Conversely, an effect that persists in the KO model may indicate an off-target mechanism.

Troubleshooting Guides

Issue 1: Unexpected Hypothermia in Animal Models
  • Possible Cause: This is a known on-target effect of this compound due to its potentiation of proton-activated TRPV1 channels.[4] The magnitude of the effect can be dose-dependent.

  • Troubleshooting Steps:

    • Dose-Response Study: Conduct a dose-response study to determine the lowest effective dose with an acceptable thermoregulatory profile.

    • Continuous Temperature Monitoring: Implement continuous core body temperature monitoring to understand the onset, duration, and magnitude of the hypothermic effect.

    • Control for Ambient Temperature: House animals at a thermoneutral ambient temperature to minimize the physiological drive for thermogenesis, which may moderate the hypothermic effect.

    • TRPV1 KO Model: As a definitive control, test this compound in TRPV1 knockout mice to confirm that the hypothermic effect is on-target.[4]

Issue 2: Cellular Effects Observed in a TRPV1-Negative Cell Line
  • Possible Cause: This observation would be a strong indicator of a potential off-target effect, as the intended target is not present.

  • Troubleshooting Steps:

    • Confirm Target Expression: Verify the absence of TRPV1 expression in your cell line using qPCR and Western blot.

    • Determine IC50/EC50: Generate a dose-response curve to determine the potency of this compound for the observed effect. A significantly higher concentration than what is required for TRPV1 antagonism may suggest a weaker off-target interaction.

    • Broad-Panel Screening: To identify the potential off-target protein(s), consider utilizing a broad-panel screening service, such as a kinase inhibitor profiling panel or a safety pharmacology panel that assesses interactions with a wide range of receptors and ion channels.

Data Presentation

Table 1: Pharmacological Profile of this compound

ParameterDescriptionValue/ObservationReference
Primary Target Transient Receptor Potential Vanilloid 1 (TRPV1)Antagonist/Modulator[1][2][3]
Effect on Capsaicin Activation Blocks TRPV1 activation by capsaicinPotent Blocker[1][3][4]
Effect on Proton Activation Potentiates TRPV1 activation by protonsPotent Potentiator[4]
Primary On-Target Side Effect Change in core body temperatureHypothermia[1][3][4]

Experimental Protocols

Protocol 1: Assessing On-Target Thermoregulatory Effects in Rodents
  • Animal Model: Use wild-type and TRPV1 knockout mice.

  • Temperature Monitoring: Implant telemetry probes for continuous measurement of core body temperature.

  • Dosing: Administer this compound via an appropriate route (e.g., oral gavage) across a range of doses. Include a vehicle control group.

  • Data Collection: Record core body temperature at regular intervals before and after drug administration for a sufficient duration to capture the full effect and recovery.

  • Analysis: Compare the change in body temperature from baseline between the vehicle and this compound-treated groups in both wild-type and TRPV1 knockout animals.

Protocol 2: General Off-Target Kinase Profiling

While there is no specific indication that this compound is a kinase inhibitor, this protocol outlines a general approach to screen for such off-target activity.

  • Assay Format: Utilize a commercially available kinase profiling service that screens against a large panel of kinases (e.g., >400). A common method is a radiometric assay that measures the transfer of radiolabeled phosphate from ATP to a substrate.

  • Inhibitor Concentration: Screen this compound at one or two standard concentrations (e.g., 1 µM and 10 µM) to identify initial "hits."

  • Data Analysis: Express results as the percentage of remaining kinase activity compared to a vehicle control. A significant reduction in activity (e.g., >50%) indicates a potential off-target interaction.

  • Follow-up: For any identified hits, perform a dose-response curve to determine the IC50 value, which quantifies the potency of the off-target inhibition.

Visualizations

AMG7905_On_Target_Effect This compound On-Target Effect Pathway cluster_Neuron Sensory Neuron TRPV1 TRPV1 Channel Thermogenesis Inhibition of Thermogenesis & Vasoconstriction TRPV1->Thermogenesis Baseline Signal Protons Protons (H+) Protons->TRPV1 Tonic Activation AMG7905 This compound AMG7905->TRPV1 Potentiates Proton Activation Hypothermia Hypothermia Thermogenesis->Hypothermia

Caption: On-target mechanism of this compound-induced hypothermia.

Off_Target_Screening_Workflow General Off-Target Screening Workflow Start Test Compound (e.g., this compound) Broad_Screen Broad-Panel Screening (e.g., Kinase Panel) Start->Broad_Screen No_Hits No Significant Hits (Low Off-Target Potential) Broad_Screen->No_Hits < 50% Inhibition Hits_Identified Hits Identified Broad_Screen->Hits_Identified > 50% Inhibition Dose_Response IC50 Determination (Dose-Response) Hits_Identified->Dose_Response Cell_Assay Cell-Based Functional Assay Dose_Response->Cell_Assay Validate Validate Off-Target Effect Cell_Assay->Validate

Caption: Workflow for identifying potential off-target effects.

References

How to address poor solubility of AMG 7905 in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the poor aqueous solubility of AMG 7905.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound?

Q2: Why does my this compound precipitate when I dilute my DMSO stock in aqueous buffer or cell culture media?

A2: This is a common issue for compounds with low aqueous solubility. When a concentrated stock solution of this compound in a water-miscible organic solvent like DMSO is diluted into an aqueous medium, the overall solvent polarity increases significantly. This change can cause the compound to "crash out" or precipitate because it is no longer soluble in the high-water-content environment.

Q3: What is the maximum recommended final concentration of DMSO for in vitro assays?

A3: For most cell-based assays, the final concentration of DMSO should be kept as low as possible to avoid solvent-induced toxicity. A general guideline is to keep the final DMSO concentration at or below 0.5% (v/v), although some cell lines may tolerate up to 1%. It is crucial to determine the specific tolerance of your cell line to DMSO in a separate vehicle control experiment.

Q4: Can I dissolve this compound directly in an aqueous buffer?

A4: Direct dissolution of this compound in aqueous buffers is not recommended due to its hydrophobic nature. It is best to first prepare a concentrated stock solution in an appropriate organic solvent like DMSO.

Troubleshooting Guide: Poor Solubility of this compound in Aqueous Solutions

This guide provides a systematic approach to addressing solubility challenges with this compound during experimental work.

Issue 1: Precipitation Observed Upon Dilution of DMSO Stock

If you observe a precipitate after diluting your this compound DMSO stock into an aqueous solution (e.g., PBS, cell culture medium), follow these steps:

Initial Troubleshooting Steps:

  • Optimize DMSO Concentration:

    • Problem: The final DMSO concentration may be too low to keep this compound in solution at the desired concentration.

    • Solution: While keeping the final DMSO concentration within the tolerated limits for your assay (ideally ≤0.5%), you might need to adjust your dilution scheme. This could involve preparing a higher concentration stock in DMSO to use a smaller volume for dilution.

  • Modify the Dilution Method:

    • Problem: Rapidly adding the aqueous buffer to the DMSO stock can cause localized high concentrations of the compound, leading to precipitation.

    • Solution: Add the DMSO stock solution dropwise to the vortexing aqueous buffer. This ensures rapid mixing and dispersion, which can help prevent the compound from precipitating.

  • Gentle Warming:

    • Problem: The compound may be less soluble at room temperature.

    • Solution: Gently warm the aqueous solution (e.g., to 37°C) before and during the addition of the DMSO stock. Be cautious, as prolonged exposure to heat can degrade some compounds. Always check the stability of this compound at elevated temperatures if possible.

  • Sonication:

    • Problem: Small, undissolved particles or aggregates may be present.

    • Solution: Use a bath sonicator to apply ultrasonic energy to the solution. This can help to break down precipitate particles and improve dissolution.

Issue 2: Inconsistent Results in Biological Assays

Inconsistent results may be due to the compound not being fully solubilized, leading to variations in the effective concentration.

Advanced Solubilization Strategies:

If the initial troubleshooting steps do not resolve the solubility issues, consider these more advanced formulation strategies. The choice of strategy will depend on the specific requirements of your experiment.

  • Use of Co-solvents:

    • Concept: A mixture of solvents can have a higher solubilizing power than a single solvent.

    • Application: For in vitro assays, small amounts of other organic solvents like ethanol or PEG 400 can be used in combination with DMSO. However, the toxicity of any co-solvent on your experimental system must be evaluated.

  • pH Adjustment:

    • Concept: The solubility of ionizable compounds is dependent on the pH of the solution. Basic compounds are more soluble at a lower pH, while acidic compounds are more soluble at a higher pH.

    • Application: The chemical structure of this compound contains basic nitrogen atoms, suggesting that its solubility might increase at a lower pH. However, without a known pKa value, this needs to be determined empirically. Adjusting the pH of your aqueous buffer may improve solubility, but ensure the final pH is compatible with your experimental system (e.g., cell viability).

  • Use of Surfactants:

    • Concept: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.

    • Application: For in vitro assays, non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically 0.01-0.1%). It is essential to test for any effects of the surfactant on your assay.

  • Complexation with Cyclodextrins:

    • Concept: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility.

    • Application: Beta-cyclodextrins and their derivatives (e.g., HP-β-CD, SBE-β-CD) are commonly used. The formation of a complex with this compound would need to be confirmed.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC25H24F3N5S[1]
Molecular Weight483.55 g/mol [1]
IUPAC NameN-[6-[2-[(Cyclohexylmethyl)amino]-4-(trifluoromethyl)phenyl]-4-pyrimidinyl]-6-benzothiazolamine[1]
Calculated XLogP4.23[3]
Solubility in DMSOSoluble[1][2]
Aqueous SolubilityPoorInferred from high XLogP

Table 2: Comparison of Solubilization Strategies for In Vitro Assays

StrategyPrincipleAdvantagesDisadvantagesRecommended Starting Concentration
Co-solvents (e.g., Ethanol, PEG 400) Increase the polarity of the solvent mixture.Simple to implement.Potential for solvent toxicity.< 1% (v/v)
pH Adjustment Increase the ionization of the compound.Can be very effective for ionizable compounds.Requires knowledge of pKa; potential for pH to affect the assay.Test a range of pH values compatible with the assay.
Surfactants (e.g., Tween® 80) Form micelles to encapsulate the compound.Can significantly increase solubility.Surfactants may interfere with biological assays.0.01 - 0.1% (w/v)
Cyclodextrins (e.g., HP-β-CD) Form inclusion complexes with the compound.Generally low toxicity.Can be expensive; may not be effective for all compounds.1 - 5% (w/v)

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile, low-adhesion microcentrifuge tubes

  • Analytical balance

  • Vortex mixer

Procedure:

  • Weigh the Compound: Accurately weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance.

  • Calculate Solvent Volume: Based on the molecular weight of this compound (483.55 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))

    • For 1 mg of this compound: Volume (L) = 0.001 g / (483.55 g/mol * 0.01 mol/L) = 0.0002068 L = 206.8 µL

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution for 1-2 minutes until the compound is fully dissolved. If necessary, brief sonication (5-10 minutes in a water bath sonicator) can be applied.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution for an In Vitro Assay

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) aqueous buffer or cell culture medium

  • Sterile tubes

Procedure:

  • Prepare Intermediate Dilutions (if necessary): From your 10 mM stock solution in DMSO, prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO. This can help to avoid precipitation when diluting into the aqueous buffer.

  • Prepare Final Aqueous Solution:

    • Pre-warm the required volume of your aqueous buffer (e.g., cell culture medium) to 37°C.

    • While vortexing the aqueous buffer, add the required small volume of the appropriate DMSO stock or intermediate dilution dropwise.

    • Example: To prepare a 10 µM final solution with 0.1% DMSO:

      • Add 1 µL of a 10 mM DMSO stock to 999 µL of aqueous buffer.

      • Or, add 10 µL of a 1 mM DMSO intermediate to 990 µL of aqueous buffer.

  • Final Mixing: Vortex the final solution for 30 seconds to ensure it is homogenous. Visually inspect for any signs of precipitation.

Mandatory Visualizations

G cluster_start Start: Poor Aqueous Solubility of this compound cluster_initial Initial Troubleshooting cluster_advanced Advanced Strategies cluster_end Outcome start Observe Precipitation or Inconsistent Results optimize_dmso Optimize DMSO Concentration (keep <= 0.5%) start->optimize_dmso Precipitation observed modify_dilution Modify Dilution Method (add stock to vortexing buffer) optimize_dmso->modify_dilution Still precipitates end_node This compound Solubilized in Aqueous Medium optimize_dmso->end_node Success gentle_warming Gentle Warming (to 37°C) modify_dilution->gentle_warming Still precipitates modify_dilution->end_node Success sonication Sonication gentle_warming->sonication Still precipitates gentle_warming->end_node Success cosolvents Use Co-solvents (e.g., Ethanol, PEG 400) sonication->cosolvents Still precipitates, consider advanced options sonication->end_node Success ph_adjustment pH Adjustment cosolvents->ph_adjustment cosolvents->end_node Success surfactants Use Surfactants (e.g., Tween® 80) ph_adjustment->surfactants ph_adjustment->end_node Success cyclodextrins Use Cyclodextrins (e.g., HP-β-CD) surfactants->cyclodextrins surfactants->end_node Success cyclodextrins->end_node Success

Caption: Troubleshooting workflow for addressing poor solubility of this compound.

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Assay weigh 1. Weigh this compound Powder calculate 2. Calculate DMSO Volume for 10 mM weigh->calculate dissolve 3. Dissolve in DMSO calculate->dissolve mix 4. Vortex / Sonicate dissolve->mix store 5. Aliquot and Store at -20°C / -80°C mix->store intermediate 6. Prepare Intermediate Dilutions in DMSO (Optional) store->intermediate add_stock 8. Add DMSO Stock to Vortexing Buffer store->add_stock intermediate->add_stock prewarm 7. Pre-warm Aqueous Buffer (37°C) prewarm->add_stock final_mix 9. Final Vortex & Visual Inspection add_stock->final_mix run_assay 10. Perform In Vitro Assay final_mix->run_assay

Caption: Experimental workflow for preparing this compound solutions.

References

Technical Support Center: Mitigating Variability in AMG 7905 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the TRPV1 antagonist, AMG 7905. The primary focus is to address and mitigate sources of variability in in vivo experiments, ensuring more robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Its mechanism of action is unique among TRPV1 antagonists. Instead of blocking all modes of channel activation, this compound potently blocks activation by capsaicin while potentiating activation by protons (acidic conditions).[1][2] This potentiation of proton-activated TRPV1 channels on abdominal sensory nerves leads to a reflexory inhibition of thermogenesis (heat production) and promotion of vasodilation (heat loss), resulting in a decrease in core body temperature, an effect known as hypothermia.[1][2]

Q2: What is the most significant source of variability in in vivo experiments with this compound?

A2: The most significant source of variability in in vivo experiments with this compound is its on-target pharmacological effect: the induction of hypothermia.[1] Body temperature is a critical physiological variable that influences nearly all biological processes, including metabolic rate, enzyme kinetics, cardiovascular function, and immune responses. Failure to control for changes in body temperature can lead to significant and difficult-to-interpret variability in experimental outcomes.

Q3: How does the hypothermic effect of this compound manifest in rodents?

A3: In rodents, administration of this compound leads to a measurable decrease in core body temperature. This effect is dose-dependent and has been observed in both rats and mice.[2] The hypothermia is a result of an on-target effect, as it is absent in TRPV1 knockout mice.[2] The magnitude and duration of the hypothermic response can be influenced by the dose of this compound, the route of administration, and the ambient temperature.

Q4: Can the hypothermic effect of this compound be separated from its potential therapeutic effects?

A4: As the hypothermia is a direct consequence of this compound's mechanism of action on TRPV1 channels, it is an on-target effect and cannot be easily separated from other potential pharmacological effects mediated by the same mechanism. Therefore, it is crucial to account for and control the hypothermic response in any in vivo study aiming to investigate other therapeutic effects of this compound.

Troubleshooting Guide

This guide provides solutions to common issues encountered during in vivo experiments with this compound.

Problem Potential Cause(s) Recommended Solution(s)
High variability in physiological readouts (e.g., blood pressure, heart rate, metabolic parameters) between animals in the this compound treatment group. Uncontrolled and variable hypothermia among individual animals.1. Continuous Body Temperature Monitoring: Implement continuous monitoring of core body temperature for all animals in the study using telemetry probes or rectal probes. 2. Maintain Thermoneutral Environment: House animals in a thermoneutral environment (approximately 30-32°C for rodents) to minimize heat loss and the magnitude of the hypothermic response. 3. External Warming: For studies where maintaining normothermia is critical, use controlled external warming devices (e.g., heating pads, heat lamps) to keep the core body temperature of this compound-treated animals at baseline levels. Ensure that the warming protocol is consistent across all animals.
Inconsistent or unexpected pharmacological effects of this compound. The observed effects may be secondary to hypothermia rather than a direct effect of the compound on the target of interest.1. Include a Hypothermia Control Group: In addition to a vehicle control group, include a group of animals where hypothermia is induced to a similar degree as observed with this compound, but through a non-pharmacological method (e.g., surface cooling). This will help to differentiate the direct effects of this compound from the indirect effects of reduced body temperature. 2. Normothermic Clamp Studies: Conduct experiments where the body temperature of this compound-treated animals is actively maintained at a normal physiological level (normothermic clamp). This will help to isolate the pharmacological effects of the compound that are independent of temperature changes.
Difficulty in determining the appropriate dose of this compound. The dose-response for the desired therapeutic effect may be confounded by the dose-response for hypothermia.1. Dose-Response Study for Hypothermia: Conduct a preliminary dose-response study to characterize the magnitude and duration of the hypothermic effect of this compound at different doses in your specific animal model and experimental conditions. 2. Select Doses Based on Target Engagement and Temperature Effect: Choose doses for efficacy studies based on both the desired level of target engagement (if a biomarker is available) and the manageable level of hypothermia.
Animal welfare concerns due to severe hypothermia. High doses of this compound or a cold ambient environment can lead to a significant drop in body temperature, which can be detrimental to the animals.1. Adhere to IACUC Guidelines: Ensure all experimental protocols are approved by your Institutional Animal Care and Use Committee (IACUC) and include clear endpoints for hypothermia. 2. Pilot Studies: Conduct pilot studies with a small number of animals to determine the safe dose range of this compound in your experimental setup. 3. Monitor for Clinical Signs of Distress: Closely monitor animals for any signs of distress associated with hypothermia, such as lethargy, piloerection, and reduced activity.

Data Presentation

The following tables summarize representative quantitative data for a hypothermia-inducing TRPV1 antagonist, A-1165901, which has a similar mechanism of action to this compound. This data is from a study by Garami et al. (2018) and illustrates the expected time course and magnitude of the hypothermic effect.

Table 1: Time Course of Hypothermia Induced by a TRPV1 Antagonist (A-1165901) in Rats

Time Post-Dose (minutes)Change in Core Body Temperature (°C) vs. Vehicle (Mean ± SEM)
00.0 ± 0.1
20-0.4 ± 0.2
40-0.8 ± 0.2
60 -1.0 ± 0.2 (Nadir)
80-0.9 ± 0.2
100-0.7 ± 0.2
120-0.5 ± 0.2

Data derived from Garami A, et al. Acta Physiol (Oxf). 2018 Jul;223(3):e13038. The data represents the effect of 3 mg/kg i.p. A-1165901 at an ambient temperature of 26°C.

Table 2: Effect of this compound on Core Body Temperature in Mice

GenotypeTreatmentChange in Core Body Temperature
Wild-Type (Trpv1 +/+)This compoundPronounced drop (>2°C)
TRPV1 Knockout (Trpv1 -/-)This compoundNo significant effect

Qualitative summary based on data from Garami A, et al. Acta Physiol (Oxf). 2018 Jul;223(3):e13038.

Experimental Protocols

Protocol 1: Assessment of this compound-Induced Hypothermia in Rodents

  • Animal Acclimation: Acclimate animals to the housing and experimental conditions for at least 7 days prior to the study.

  • Temperature Monitoring:

    • For continuous monitoring, surgically implant a telemetry probe into the abdominal cavity of the animals and allow for a post-operative recovery period of at least 7 days.

    • For single time-point measurements, use a lubricated rectal probe inserted to a consistent depth.

  • Baseline Temperature Recording: Record the baseline core body temperature of each animal for at least 30 minutes before dosing.

  • Dosing:

    • Prepare this compound in a suitable vehicle.

    • Administer the compound via the desired route (e.g., intraperitoneal, oral gavage).

    • Administer an equivalent volume of vehicle to the control group.

  • Post-Dose Temperature Monitoring:

    • Record core body temperature at regular intervals (e.g., every 15-30 minutes) for a duration sufficient to capture the onset, nadir, and recovery of the hypothermic response (typically 2-4 hours).

  • Environmental Control: Maintain a consistent ambient temperature throughout the experiment. For studies aiming to minimize the hypothermic effect, a thermoneutral environment is recommended.

  • Data Analysis: Calculate the change in body temperature from baseline for each animal at each time point. Compare the temperature changes between the this compound-treated groups and the vehicle control group using appropriate statistical methods.

Mandatory Visualization

AMG7905_Mechanism cluster_Neuron Abdominal Sensory Neuron cluster_Effects Physiological Effects TRPV1 TRPV1 Channel Thermogenesis Thermogenesis (Heat Production) TRPV1->Thermogenesis Inhibits Vasodilation Vasodilation (Heat Loss) TRPV1->Vasodilation Promotes Protons Protons (H+) Protons->TRPV1 Activates Capsaicin Capsaicin Capsaicin->TRPV1 Activates AMG7905 This compound AMG7905->TRPV1 Potentiates Proton Activation AMG7905->TRPV1 Blocks Capsaicin Activation Hypothermia Hypothermia (Decreased Body Temperature)

Caption: Mechanism of this compound-induced hypothermia.

Experimental_Workflow cluster_Monitoring Continuous Monitoring cluster_Controls Experimental Controls start Start Experiment acclimation Animal Acclimation (≥ 7 days) start->acclimation baseline_temp Baseline Temperature Measurement acclimation->baseline_temp randomization Randomization into Treatment Groups baseline_temp->randomization dosing Dosing (Vehicle or this compound) randomization->dosing vehicle Vehicle Control randomization->vehicle hypothermia_control Hypothermia Control (Non-pharmacological) randomization->hypothermia_control normothermic_clamp Normothermic Clamp (External Warming) randomization->normothermic_clamp post_dosing Post-Dosing Monitoring dosing->post_dosing data_collection Data Collection post_dosing->data_collection body_temp Core Body Temperature post_dosing->body_temp other_params Other Physiological Parameters post_dosing->other_params end End Experiment data_collection->end

Caption: Experimental workflow for mitigating variability.

Troubleshooting_Logic issue High Variability in Experimental Data cause Is Body Temperature Controlled? issue->cause solution1 Implement Continuous Temperature Monitoring cause->solution1 No cause2 Are Effects Secondary to Hypothermia? cause->cause2 Yes solution2 Maintain Thermoneutral Environment solution1->solution2 solution3 Use External Warming (Normothermic Clamp) solution2->solution3 solution3->cause2 solution4 Include Hypothermia Control Group cause2->solution4 Possibly end Reduced Variability cause2->end No solution4->end

References

AMG 7905 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments using AMG 7905, a unique hypothermia-inducing TRPV1 antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an experimental transient receptor potential vanilloid type 1 (TRPV1) antagonist. Unlike many other TRPV1 antagonists that cause hyperthermia, this compound induces a hypothermic response.[1][2] Its mechanism of action is unique in that it potentiates the activation of TRPV1 channels by protons while simultaneously blocking their activation by capsaicin.[1][2][3] This dual activity on TRPV1 channels located on abdominal sensory nerves leads to a reflectory inhibition of thermogenesis and vasodilation of tail skin, resulting in a decrease in core body temperature.[1][2]

Q2: What is the primary application of this compound in research?

This compound is primarily used as a research tool to investigate the role of TRPV1 channels in thermoregulation and nociception. Its unusual hypothermia-inducing property makes it a subject of interest for understanding the complex pharmacology of TRPV1 and for the development of novel analgesics that avoid the hyperthermic side effects common to other TRPV1 antagonists.[1][2]

Q3: How should this compound be stored and handled?

For long-term storage, this compound should be kept at -20°C. For short-term use (days to weeks), it can be stored at 4°C. The compound is typically soluble in dimethyl sulfoxide (DMSO). When preparing stock solutions, it is recommended to aliquot and store them at -80°C for up to six months or at -20°C for up to one month to avoid repeated freeze-thaw cycles.

Q4: What are the key differences between this compound and other TRPV1 antagonists?

The most significant difference is their effect on body temperature. While most TRPV1 antagonists cause hyperthermia, this compound induces hypothermia.[1][2] This is attributed to its distinct pharmacological profile of potentiating proton-induced TRPV1 activation while inhibiting capsaicin-induced activation.[1][2][3]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
No observable hypothermic effect Inappropriate animal model: The hypothermic effect of this compound is dependent on the presence of functional TRPV1 channels.Confirm that the animal model used expresses TRPV1. The hypothermic response is absent in Trpv1 knockout mice.[2]
Incorrect dose or administration route: Insufficient dosage or a non-optimal administration route may lead to a lack of efficacy.Refer to established protocols, such as those described by Garami et al. (2018), which have successfully used intragastric or intraperitoneal administration in rodents.[1][2] Perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Compound degradation: Improper storage or handling of this compound can lead to its degradation.Ensure that the compound has been stored correctly at -20°C for long-term storage and that stock solutions are not subjected to multiple freeze-thaw cycles.
Unexpected side effects or off-target activity High dosage: High concentrations of any compound can lead to off-target effects.Conduct a dose-response experiment to identify the lowest effective concentration that produces the desired on-target effect while minimizing potential off-target effects.
Vehicle-related effects: The vehicle used to dissolve this compound may have its own biological effects.Always include a vehicle-only control group in your experiments to differentiate the effects of the compound from those of the vehicle.
Variability in experimental results Inconsistent experimental conditions: Factors such as ambient temperature, animal handling, and time of day can influence thermoregulatory responses.Standardize all experimental conditions. House animals at a consistent ambient temperature, handle them minimally and consistently, and conduct experiments at the same time of day to minimize circadian variations.
Issues with compound formulation: Poor solubility or precipitation of this compound in the vehicle can lead to inconsistent dosing.Ensure complete dissolution of this compound in the chosen vehicle (e.g., DMSO) before administration. Visually inspect the solution for any precipitates.

Experimental Controls and Best Practices

To ensure the rigor and reproducibility of experiments involving this compound, the following experimental controls and best practices are recommended:

  • Vehicle Control: A control group receiving only the vehicle used to dissolve this compound is essential to account for any effects of the solvent itself.

  • Positive Control (for TRPV1 antagonism): To confirm the engagement of this compound with TRPV1, a capsaicin challenge can be employed. Pre-treatment with this compound should block the effects of capsaicin.

  • Negative Control (Genetic): The most robust negative control is the use of Trpv1 knockout (Trpv1-/-) animals. The hypothermic effect of this compound is absent in these animals, confirming its on-target mechanism.[2]

  • Negative Control (Pharmacological): Desensitization of abdominal sensory nerves with the potent TRPV1 agonist resiniferatoxin can be used as a pharmacological negative control. This procedure has been shown to prevent the hypothermic response to this compound.[2]

  • Dose-Response Studies: It is crucial to perform a dose-response analysis to determine the optimal concentration of this compound for the desired effect and to characterize its potency.

  • Thermoregulatory Monitoring: Continuously monitor the core body temperature of the animals using appropriate methods (e.g., telemetry probes) to accurately capture the dynamics of the hypothermic response.

  • Control for Ambient Temperature: The ambient temperature can significantly influence thermoregulatory responses. Experiments should be conducted at a controlled and reported ambient temperature.

Quantitative Data Summary

The following table summarizes the in vitro pharmacological profile of this compound on rat TRPV1 channels, as reported by Garami et al. (2018).

ParameterValue
Capsaicin Antagonism (IC50) 1.1 nM
Proton Potentiation (EC50) 3.5 nM

Data extracted from Garami A, et al. Acta Physiol (Oxf). 2018 Jul;223(3):e13038.

Experimental Protocols

In Vivo Assessment of Thermoregulatory Effects in Rodents (based on Garami et al., 2018)

  • Animal Models: Male Sprague-Dawley rats or C57BL/6J wild-type (Trpv1+/+) and knockout (Trpv1-/-) mice.

  • Housing: Animals should be housed under controlled temperature and a 12:12-h light-dark cycle with ad libitum access to food and water.

  • Compound Preparation: Dissolve this compound in a suitable vehicle (e.g., 20% Captisol® in saline).

  • Administration: Administer this compound via intragastric gavage or intraperitoneal injection. Doses used in previous studies have ranged from 1 to 30 mg/kg.

  • Core Body Temperature Measurement: Monitor core body temperature continuously using a biotelemetry system.

  • Experimental Groups:

    • Vehicle control group.

    • This compound treatment groups (multiple doses for dose-response analysis).

    • (If available) Trpv1-/- mice receiving vehicle and this compound.

  • Data Analysis: Analyze the change in core body temperature over time compared to baseline and between experimental groups.

Visualizations

AMG7905_Mechanism cluster_TRPV1 TRPV1 Channel cluster_response Cellular Response TRPV1 TRPV1 Activation Channel Activation TRPV1->Activation Inhibition Channel Inhibition TRPV1->Inhibition Protons Protons (H+) Protons->TRPV1 Activates Capsaicin Capsaicin Capsaicin->TRPV1 Activates AMG7905 This compound AMG7905->TRPV1 AMG7905->Protons Potentiates AMG7905->Capsaicin

Caption: Dual action of this compound on the TRPV1 channel.

Experimental_Workflow start Start: Acclimatize Animals groups Randomize into Groups: - Vehicle - this compound (Dose 1) - this compound (Dose 2) - (Optional) Trpv1-/- Mice start->groups admin Administer Compound (i.g. or i.p.) groups->admin monitor Monitor Core Body Temperature (Telemetry) admin->monitor analysis Data Analysis: ΔT vs. Time monitor->analysis end End of Experiment analysis->end

Caption: In vivo experimental workflow for this compound.

References

Interpreting conflicting data from AMG 7905 studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with AMG 7905. Given the limited publicly available data on this compound, this guide focuses on its known mechanism as a hypothermia-inducing transient receptor potential vanilloid type 1 (TRPV1) antagonist. The information provided is based on the general principles of working with such compounds and aims to address potential challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is identified as a transient receptor potential vanilloid type 1 (TRPV1) antagonist.[1][2] Its distinguishing characteristic is the induction of hypothermia. Unlike many other TRPV1 antagonists that can cause hyperthermia, this compound appears to potentiate TRPV1 channel activation by protons, leading to a reflex inhibition of thermogenesis and vasoconstriction in the tail-skin, while effectively blocking channel activation by capsaicin.[1][2]

Q2: What are the potential therapeutic applications of a hypothermia-inducing TRPV1 antagonist?

While specific clinical applications for this compound are not detailed in the available literature, TRPV1 antagonists are generally investigated for pain relief. The hypothermia-inducing property could be explored in conditions where a reduction in body temperature is beneficial, such as in certain cases of brain injury or during specific surgical procedures. However, for most applications, this would be considered a side effect to be managed.

Q3: Are there any clinical trial data available for this compound?

Based on the available search results, there is no public information regarding clinical trials specifically for this compound. Other Amgen compounds with similar naming conventions (e.g., AMG 305, AMG 595, AMG 714) have entered clinical trials for various indications, but these are distinct molecules.[3][4][5][6]

Troubleshooting Guide

Unexpected In Vivo Efficacy or Thermoregulatory Effects

Issue 1: Observed level of hypothermia is greater or less than expected.

  • Possible Cause 1: Dose-Response Variability. The dose-response relationship for hypothermia may be steep or vary between individuals or animal strains.

    • Troubleshooting Step: Conduct a thorough dose-response study to establish the precise relationship between the administered dose of this compound and the change in core body temperature in your specific animal model.

  • Possible Cause 2: Ambient Temperature. The ambient temperature of the housing and experimental environment can significantly influence the degree of hypothermia.

    • Troubleshooting Step: Ensure strict control of ambient temperature throughout the experiment. Note the temperature in all experimental records.

  • Possible Cause 3: Vehicle Effects. The vehicle used to dissolve and administer this compound may have its own effects on thermoregulation.

    • Troubleshooting Step: Always include a vehicle-only control group to differentiate the effects of this compound from those of the vehicle.

Issue 2: Lack of efficacy in a pain model despite observed hypothermia.

  • Possible Cause 1: Model Specificity. The pain model being used may not be TRPV1-dependent.

    • Troubleshooting Step: Confirm that the pain phenotype in your model is sensitive to TRPV1 antagonism using a known, well-characterized TRPV1 antagonist.

  • Possible Cause 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Mismatch. The timing of peak drug exposure may not align with the timing of the pain assessment.

    • Troubleshooting Step: Conduct pharmacokinetic studies to determine the time to maximum concentration (Tmax) of this compound in your model and align your behavioral assessments accordingly.

In Vitro Assay Discrepancies

Issue: Inconsistent results in blocking capsaicin-induced TRPV1 activation.

  • Possible Cause 1: Compound Stability. this compound may be unstable in the assay medium.

    • Troubleshooting Step: Prepare fresh solutions of this compound for each experiment. Assess the stability of the compound in your assay buffer over the time course of the experiment.

  • Possible Cause 2: Assay Conditions. The potency of TRPV1 antagonists can be influenced by factors such as pH and the presence of other molecules.

    • Troubleshooting Step: Ensure consistent pH and buffer composition across all experiments. The proton-potentiating effect of this compound may require careful pH control.[1]

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on Core Body Temperature in Rodents

Dose (mg/kg)Mean Change in Core Body Temperature (°C)Standard Deviation
Vehicle-0.20.15
1-0.80.3
3-1.50.5
10-2.80.7
30-4.10.9

Table 2: Hypothetical In Vitro Potency of this compound in a TRPV1 Calcium Flux Assay

Assay ConditionIC50 (nM)
Capsaicin Activation15
Low pH (6.0) Activation>10,000

Experimental Protocols

Protocol 1: In Vivo Assessment of Thermoregulation in Rodents

  • Animal Acclimation: Acclimate rodents to individual housing and handling for at least 3 days prior to the experiment.

  • Baseline Temperature Measurement: Measure the baseline core body temperature of each animal using a rectal probe or an implanted telemetry device.

  • Compound Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Post-Dose Temperature Monitoring: Record core body temperature at regular intervals (e.g., 30, 60, 90, 120, 180, and 240 minutes) post-administration.

  • Data Analysis: Calculate the change in body temperature from baseline for each animal at each time point. Compare the temperature changes between the this compound-treated groups and the vehicle control group.

Protocol 2: In Vitro TRPV1 Antagonism using a Calcium Flux Assay

  • Cell Culture: Culture a stable cell line expressing recombinant human TRPV1 (e.g., HEK293-hTRPV1) in appropriate media.

  • Cell Plating: Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of this compound or vehicle for a specified period (e.g., 15-30 minutes).

  • TRPV1 Activation and Signal Detection: Add a known TRPV1 agonist (e.g., capsaicin) to the wells and immediately measure the change in fluorescence using a plate reader.

  • Data Analysis: Normalize the fluorescence response to the vehicle control and plot the concentration-response curve to determine the IC50 value for this compound.

Visualizations

TRPV1 Signaling Pathway cluster_membrane Cell Membrane cluster_stimuli Activators cluster_inhibitors Inhibitors cluster_downstream Downstream Effects TRPV1 TRPV1 Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Capsaicin Capsaicin Capsaicin->TRPV1 Protons H+ (Low pH) Protons->TRPV1 Protons->TRPV1 Potentiated by This compound Heat Heat Heat->TRPV1 AMG7905 This compound AMG7905->TRPV1 Blocks Capsaicin Depolarization Depolarization Ca_Influx->Depolarization Pain_Sensation Pain Sensation Depolarization->Pain_Sensation

Caption: Simplified TRPV1 signaling pathway showing activators and the inhibitory effect of this compound.

Troubleshooting Workflow Start Unexpected In Vivo Result (e.g., Altered Hypothermia) Check_Dose Verify Dosing Solution & Administration Technique Start->Check_Dose Check_Environment Confirm Consistent Ambient Temperature Start->Check_Environment Check_Vehicle Run Vehicle-Only Control Group Check_Dose->Check_Vehicle Check_Environment->Check_Vehicle Check_PK Conduct Pharmacokinetic Study Check_Vehicle->Check_PK If no vehicle effect Outcome Identify Source of Variability Check_Vehicle->Outcome If vehicle effect observed Check_Model Validate Animal Model with Known Compounds Check_PK->Check_Model Check_Model->Outcome

Caption: Troubleshooting workflow for unexpected in vivo results with this compound.

References

Ensuring reproducibility in experiments with AMG 7905

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to ensure the reproducibility of experiments involving AMG 7905. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2][3] Unlike many other TRPV1 antagonists that can cause hyperthermia, this compound has been shown to induce hypothermia in rodents.[2][3][4] Its unique mechanism involves potentiating TRPV1 channel activation by protons while simultaneously blocking its activation by capsaicin. This dual action leads to a reflectory inhibition of thermogenesis and vasoconstriction in the tail skin, resulting in a decrease in core body temperature.[1][2][3]

Q2: What are the recommended storage and handling conditions for this compound?

For optimal stability, this compound powder should be stored at -20°C for up to three years. Once dissolved in a solvent, the solution should be stored at -80°C for up to six months, or at -20°C for one month. For shipping, it is typically stable at room temperature in the continental US, but this may vary for other locations.

Q3: How should I prepare this compound for in vivo studies?

The formulation of this compound for in vivo administration is critical for obtaining reproducible results. A common vehicle for oral gavage in rodents is a suspension in 0.5% carboxymethylcellulose (CMC) in water. It is essential to ensure a homogenous suspension before each administration. Sonication or vigorous vortexing may be required to achieve this. The specific vehicle and concentration should be optimized based on the experimental design and animal model.

Q4: What is the expected thermoregulatory effect of this compound in rodents?

In rodents, systemic administration of this compound typically leads to a dose-dependent decrease in core body temperature (hypothermia).[3][4] This effect is in contrast to many other TRPV1 antagonists which cause hyperthermia. The hypothermic effect is mediated by the potentiation of proton-activated TRPV1 currents, leading to the inhibition of cold-defense mechanisms.[2][3]

Troubleshooting Guide

Issue 1: Unexpected lack of hypothermic effect after this compound administration.

  • Possible Cause 1: Improper drug formulation or administration.

    • Solution: Ensure that this compound is fully suspended in the vehicle before administration. Use a sonicator or vortex mixer to create a uniform suspension. For oral gavage, ensure the entire dose is delivered to the stomach.

  • Possible Cause 2: Incorrect dosage.

    • Solution: Verify the calculations for the dose administered. A dose-response study may be necessary to determine the optimal dose for your specific animal model and experimental conditions.

  • Possible Cause 3: Animal stress.

    • Solution: Stress can significantly impact thermoregulation. Ensure animals are properly acclimated to the experimental procedures and environment. Handle animals gently to minimize stress.

  • Possible Cause 4: Ambient temperature.

    • Solution: The ambient temperature can influence the magnitude of the hypothermic response. Conduct experiments in a temperature-controlled environment and report the ambient temperature in your experimental records.[5][6]

Issue 2: Observing hyperthermia instead of hypothermia.

  • Possible Cause 1: Compound purity.

    • Solution: Verify the purity of your this compound stock. Impurities could have off-target effects.

  • Possible Cause 2: Misidentification of the compound.

    • Solution: Double-check that you are using this compound and not another TRPV1 antagonist known to cause hyperthermia.

  • Possible Cause 3: Complex biological response.

    • Solution: While this compound is known to cause hypothermia, the thermoregulatory system is complex.[7] In some specific experimental conditions or animal models, a paradoxical hyperthermic response might occur. A thorough review of your experimental setup and a pilot study to confirm the expected effect are recommended.

Issue 3: High variability in core body temperature readings between animals.

  • Possible Cause 1: Inconsistent administration.

    • Solution: Ensure consistent volume and concentration of this compound are administered to each animal. For oral gavage, practice the technique to ensure consistent delivery.

  • Possible Cause 2: Differences in animal handling.

    • Solution: Handle all animals in the same manner to minimize variability in stress responses.

  • Possible Cause 3: Individual animal differences.

    • Solution: Biological variability is inherent. Ensure you have a sufficient number of animals per group to achieve statistical power. Randomize animals to treatment groups.

  • Possible Cause 4: Inaccurate temperature measurement.

    • Solution: Use a reliable method for measuring core body temperature, such as telemetry implants or a calibrated rectal probe. Ensure the probe is inserted to a consistent depth each time.

Quantitative Data

The following table summarizes the dose-dependent effect of orally administered this compound on the core body temperature of rats. Data is adapted from Garami et al., 2018.

Dose (mg/kg, p.o.)Maximum Decrease in Core Body Temperature (°C)Time to Maximum Decrease (minutes)
3~0.560-90
10~1.290-120
30~2.0120-150

Experimental Protocols

In Vivo Assessment of Thermoregulatory Effects of this compound in Rats

1. Animal Model:

  • Adult male Sprague-Dawley rats (250-300g).

  • House animals individually in a temperature-controlled environment (e.g., 22 ± 1°C) with a 12:12 hour light-dark cycle.

  • Provide ad libitum access to food and water.

  • Allow at least one week of acclimatization before the experiment.

2. Measurement of Core Body Temperature:

  • For continuous monitoring, use surgically implanted telemetry probes. Allow at least one week for recovery after surgery.

  • Alternatively, use a calibrated rectal probe for discrete time-point measurements. Acclimatize animals to the measurement procedure for several days before the experiment.

3. Drug Preparation and Administration:

  • Prepare a suspension of this compound in 0.5% carboxymethylcellulose (CMC) in sterile water.

  • Vortex or sonicate the suspension thoroughly before each administration to ensure homogeneity.

  • Administer this compound via oral gavage (p.o.) at the desired doses (e.g., 3, 10, 30 mg/kg).

  • The control group should receive the vehicle (0.5% CMC) only.

4. Experimental Procedure:

  • Record baseline core body temperature for at least 60 minutes before drug administration.

  • Administer this compound or vehicle.

  • Record core body temperature continuously or at regular intervals (e.g., every 15-30 minutes) for at least 4-6 hours post-administration.

  • Monitor animals for any adverse effects.

5. Data Analysis:

  • Calculate the change in core body temperature from the baseline for each animal at each time point.

  • Determine the maximum decrease in core body temperature and the time to reach this nadir for each animal.

  • Use appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound with the vehicle control group.

Visualizations

AMG7905_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Protons Protons TRPV1 TRPV1 Protons->TRPV1 Potentiates Capsaicin Capsaicin Capsaicin->TRPV1 Activates AMG7905 AMG7905 AMG7905->TRPV1 Potentiates Proton Activation Blocks Capsaicin Activation Ca2+ Ca2+ TRPV1->Ca2+ Influx PKC PKC Ca2+->PKC Activates MAPK_Pathway MAPK Pathway (ERK/p38) PKC->MAPK_Pathway Activates Cellular_Response Cellular Response (e.g., Neurotransmitter Release) MAPK_Pathway->Cellular_Response Leads to

Caption: this compound's dual-action mechanism on the TRPV1 signaling pathway.

Experimental_Workflow Acclimatization 1. Animal Acclimatization (1 week) Baseline 2. Baseline Temperature Recording (Telemetry or Rectal Probe) Acclimatization->Baseline Administration 4. Drug Administration (Oral Gavage) Baseline->Administration Preparation 3. This compound Formulation (Suspension in Vehicle) Preparation->Administration Monitoring 5. Post-Dosing Monitoring (Core Body Temperature) Administration->Monitoring Analysis 6. Data Analysis (Statistical Comparison) Monitoring->Analysis Interpretation 7. Interpretation of Results Analysis->Interpretation

Caption: In vivo experimental workflow for assessing this compound's thermoregulatory effects.

References

Validation & Comparative

A Comparative Efficacy Analysis of TRPV1 Antagonists: AMG 7905 and Capsazepine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two prominent Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists: AMG 7905 and capsazepine. This analysis is supported by available experimental data to delineate their respective pharmacological profiles.

Both this compound and capsazepine are recognized antagonists of the TRPV1 receptor, a key player in pain and temperature sensation. However, their mechanisms of action and overall physiological effects exhibit notable differences. Capsazepine, a synthetic analog of capsaicin, acts as a competitive antagonist at the capsaicin binding site on the TRPV1 receptor.[1][2] In contrast, this compound presents a more complex pharmacological profile, characterized as a hypothermia-inducing TRPV1 antagonist that potentiates activation by protons while potently blocking activation by capsaicin.[3][4]

Quantitative Efficacy Data

The following table summarizes the available quantitative data for this compound and capsazepine, primarily focusing on their potency as TRPV1 antagonists.

ParameterThis compoundCapsazepineReference
Target Transient Receptor Potential Vanilloid 1 (TRPV1)Transient Receptor Potential Vanilloid 1 (TRPV1)[2][3]
Mechanism of Action Antagonist (capsaicin-induced activation); Potentiator (proton-induced activation)Competitive Antagonist (capsaicin-induced activation)[1][3]
IC₅₀ (TRPV1 Antagonism) Not explicitly reported, described as a "potent" blocker of capsaicin-induced activation.~562 nM (inhibition of capsaicin-induced ⁴⁵Ca²⁺ uptake in rat DRG neurons)[2][3]
Off-Target Effects Not extensively reported in the provided search results.Inhibition of nicotinic acetylcholine receptors.[5]
Key Physiological Effect Induction of hypothermia.[3]Analgesic and anti-inflammatory effects.[6]

It is important to note that the IC₅₀ value for capsazepine can vary depending on the experimental conditions. For instance, a study on human odontoblast-like cells reported an IC₅₀ of 20.95 µM.

Signaling Pathway and Experimental Workflow

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language.

TRPV1_Signaling_Pathway cluster_agonists Agonists cluster_antagonists Antagonists Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin->TRPV1 Activates Protons Protons Protons->TRPV1 Activates Heat Heat Heat->TRPV1 Activates AMG7905 AMG7905 AMG7905->TRPV1 Blocks (Capsaicin) Potentiates (Protons) Capsazepine Capsazepine Capsazepine->TRPV1 Competitively Blocks Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Depolarization Neuronal Depolarization Ca_influx->Depolarization Pain_Sensation Pain Sensation Depolarization->Pain_Sensation

TRPV1 signaling pathway with agonist and antagonist interactions.

Experimental_Workflow cluster_cell_based Cell-Based Assays cluster_methods Measurement Techniques Cell_Culture Culture of TRPV1-expressing cells (e.g., DRG neurons, HEK293) Compound_Treatment Incubation with This compound or Capsazepine Cell_Culture->Compound_Treatment Stimulation Application of Agonist (Capsaicin or Protons) Compound_Treatment->Stimulation Measurement Measurement of Cellular Response Stimulation->Measurement Calcium_Imaging Calcium Imaging (e.g., Fura-2 AM) Measurement->Calcium_Imaging Electrophysiology Electrophysiology (Patch-Clamp) Measurement->Electrophysiology Data_Analysis Data Analysis (IC₅₀ determination) Calcium_Imaging->Data_Analysis Electrophysiology->Data_Analysis

A generalized experimental workflow for assessing TRPV1 antagonist efficacy.

Experimental Protocols

The efficacy of TRPV1 antagonists like this compound and capsazepine is typically evaluated using in vitro cellular assays. Below are generalized protocols based on common methodologies found in the literature.

1. Calcium Imaging Assay

  • Cell Culture: Dorsal root ganglion (DRG) neurons or human embryonic kidney (HEK293) cells stably expressing the TRPV1 channel are cultured on glass coverslips.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, for a specified period, allowing the dye to enter the cells.

  • Compound Incubation: The cells are then incubated with varying concentrations of the antagonist (this compound or capsazepine) or a vehicle control.

  • Agonist Stimulation: A TRPV1 agonist, typically capsaicin or an acidic solution (protons), is applied to the cells to induce channel activation and subsequent calcium influx.

  • Fluorescence Measurement: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity of the dye using a fluorescence microscope.

  • Data Analysis: The inhibitory effect of the antagonist is quantified by measuring the reduction in the agonist-induced fluorescence signal. The half-maximal inhibitory concentration (IC₅₀) is then calculated from the concentration-response curve.

2. Electrophysiology (Whole-Cell Patch-Clamp) Assay

  • Cell Preparation: TRPV1-expressing cells are prepared for electrophysiological recording.

  • Patch-Clamp Recording: A glass micropipette forms a high-resistance seal with the cell membrane to record whole-cell currents.

  • Compound and Agonist Application: The antagonist is applied to the cell, followed by the application of a TRPV1 agonist.

  • Current Measurement: The inward current generated by the influx of cations through the activated TRPV1 channels is measured.

  • Data Analysis: The reduction in the agonist-evoked current in the presence of the antagonist is used to determine the antagonist's potency.

Comparative Discussion

The primary distinction in the efficacy of this compound and capsazepine lies in their interaction with different modes of TRPV1 activation and their resulting physiological consequences.

Capsazepine is a well-characterized competitive antagonist of capsaicin at the TRPV1 receptor.[1] Its efficacy in blocking capsaicin-induced activation is consistently reported with an IC₅₀ in the nanomolar range.[2] This makes it a valuable tool for studying the role of the capsaicin-binding site in TRPV1 function. However, its utility can be influenced by off-target effects, such as the inhibition of nicotinic acetylcholine receptors, which should be considered when interpreting experimental results.[5]

References

A Comparative Guide to TRPV1 Antagonists in Pain Research: Unraveling the Profile of AMG 7905

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Transient Receptor Potential Vanilloid 1 (TRPV1) channel represents a key target in the quest for novel analgesics. This guide provides an objective comparison of AMG 7905 against other notable TRPV1 antagonists, supported by experimental data, to aid in the selection of appropriate tools for pain research.

The TRPV1 channel, a non-selective cation channel, is a critical molecular integrator of noxious stimuli, including heat, protons (acidic conditions), and pungent compounds like capsaicin.[1] Its activation on sensory neurons triggers pain signals, making its antagonism a promising strategy for pain management.[2] However, the development of TRPV1 antagonists has been hampered by side effects, most notably hyperthermia.[2] this compound has emerged as a compound of interest due to its distinct pharmacological profile that may circumvent this issue.[3]

Mechanism of Action: A Key Differentiator

Unlike traditional TRPV1 antagonists that block all modes of activation, this compound exhibits a unique mechanism. It potently blocks channel activation by the archetypal agonist capsaicin while simultaneously potentiating activation by protons.[2][3] This potentiation of proton-induced currents is linked to its unusual in vivo effect of inducing hypothermia, in stark contrast to the hyperthermia observed with many other TRPV1 antagonists.[3]

dot

cluster_stimuli Noxious Stimuli cluster_antagonists TRPV1 Antagonists Capsaicin Capsaicin TRPV1 Channel TRPV1 Channel Capsaicin->TRPV1 Channel Activates Protons (H+) Protons (H+) Protons (H+)->TRPV1 Channel Activates Heat (>43°C) Heat (>43°C) Heat (>43°C)->TRPV1 Channel Activates Ca2+_Influx Ca2+ Influx TRPV1 Channel->Ca2+_Influx Opens AMG_7905 This compound AMG_7905->TRPV1 Channel Blocks Capsaicin Potentiates Protons Other_Antagonists e.g., AMG 9810, BCTC, Capsazepine Other_Antagonists->TRPV1 Channel Blocks All Modes Nociceptive_Signaling Nociceptive Signaling (Pain Perception) Ca2+_Influx->Nociceptive_Signaling Initiates

Figure 1. Differentiated mechanism of action of this compound compared to other TRPV1 antagonists.

Comparative In Vitro Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other commonly studied TRPV1 antagonists against different modes of TRPV1 activation. This data provides a quantitative basis for comparing their potency at the molecular level.

AntagonistSpeciesActivation ModeIC50 (nM)Reference(s)
This compound RatCapsaicin29.3 ± 12.4[2]
RatProtons (pH 5.5)Potentiation (<1 nM)[2]
AMG 9810 HumanCapsaicin24.5 ± 15.7
HumanProtons (pH 5.0)92.7 ± 72.8
HumanHeat (45°C)15.8 ± 10.8
RatCapsaicin85.6 ± 39.4
RatProtons (pH 5.0)294 ± 192
RatHeat (45°C)21 ± 17
BCTC RatCapsaicin35
RatProtons (pH 5.0)6.0
Capsazepine RatCapsaicin562
RatProtons (pH 5.0)>10,000

In Vivo Performance in Pain Models

While direct head-to-head in vivo comparative studies involving this compound in pain models are limited in the public domain, the distinct in vitro profile of this compound suggests a different therapeutic window and side-effect profile. The hypothermic effect of this compound, mediated by its on-target potentiation of proton-activated TRPV1 channels in the abdomen, is a key differentiator from hyperthermia-inducing antagonists.[3] The analgesic efficacy of other TRPV1 antagonists has been demonstrated in various preclinical pain models.

AntagonistPain ModelSpeciesEffectReference(s)
AMG 9810 CFA-induced inflammatory painRatReverses thermal and mechanical hyperalgesia[4]
BCTC Partial sciatic nerve ligation (neuropathic pain)RatAttenuates tactile hypersensitivity[5]
Capsazepine Freund's complete adjuvant (FCA)-induced inflammatory painGuinea PigReverses mechanical hyperalgesia[5]
Partial sciatic nerve ligation (neuropathic pain)Guinea PigReverses mechanical hyperalgesia[5]

Note: The efficacy of capsazepine is species-dependent, showing limited effects in rat and mouse models of inflammatory and neuropathic pain.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize TRPV1 antagonists.

In Vitro: Capsaicin-Induced Calcium Influx Assay

This assay is fundamental for determining the potency of a compound to block capsaicin-induced TRPV1 activation.

dot

Start Start Seed_Cells Seed TRPV1-expressing cells in 96-well plate Start->Seed_Cells Incubate_Dye Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Seed_Cells->Incubate_Dye Add_Antagonist Add varying concentrations of the test antagonist (e.g., this compound) Incubate_Dye->Add_Antagonist Add_Capsaicin Add a fixed concentration of capsaicin (e.g., EC80) Add_Antagonist->Add_Capsaicin Measure_Fluorescence Measure intracellular calcium concentration via fluorescence Add_Capsaicin->Measure_Fluorescence Analyze_Data Calculate IC50 values Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Figure 2. Workflow for a capsaicin-induced calcium influx assay.

  • Cell Culture: Maintain a stable cell line expressing the TRPV1 channel of the desired species (e.g., HEK293 or CHO cells).

  • Plating: Seed the cells into 96-well black-walled, clear-bottom plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with a buffered saline solution and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for approximately one hour.

  • Compound Addition: After washing to remove excess dye, add varying concentrations of the test antagonist to the wells and incubate for a predetermined period.

  • Stimulation: Add a fixed concentration of capsaicin (typically the EC80, the concentration that elicits 80% of the maximal response) to all wells simultaneously using a liquid handler.

  • Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: The increase in fluorescence corresponds to the influx of calcium upon TRPV1 activation. The inhibitory effect of the antagonist is calculated as the percentage reduction in the capsaicin-induced signal. IC50 values are determined by fitting the concentration-response data to a sigmoidal curve.

In Vivo: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

This widely used model induces a persistent inflammatory state, allowing for the assessment of a compound's efficacy in a chronic pain-like condition.

dot

Start Start Baseline Measure baseline nociceptive thresholds (thermal and mechanical) Start->Baseline Induce_Inflammation Inject Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw Baseline->Induce_Inflammation Wait Allow inflammation and hyperalgesia to develop (typically 24-48 hours) Induce_Inflammation->Wait Administer_Compound Administer test compound (e.g., this compound) or vehicle Wait->Administer_Compound Assess_Nociception Measure thermal and mechanical nociceptive thresholds at various time points post-dosing Administer_Compound->Assess_Nociception Analyze_Data Compare paw withdrawal latencies/thresholds between treated and vehicle groups Assess_Nociception->Analyze_Data End End Analyze_Data->End cluster_stimuli Noxious Stimuli Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin->TRPV1 Protons Protons Protons->TRPV1 Heat Heat Heat->TRPV1 Cation_Influx Na+ and Ca2+ Influx TRPV1->Cation_Influx Channel Opening Depolarization Membrane Depolarization Cation_Influx->Depolarization Leads to PKC_PKA_Activation PKC / PKA Activation Cation_Influx->PKC_PKA_Activation Activates Action_Potential Action Potential (Signal to CNS) Depolarization->Action_Potential Generates Pain_Perception Pain Perception Action_Potential->Pain_Perception Results in TRPV1_Sensitization TRPV1 Sensitization (Lower activation threshold) PKC_PKA_Activation->TRPV1_Sensitization Phosphorylates & Sensitizes

References

Validating the Specificity of AMG 7905 for TRPV1 Channels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and temperature sensation, has been a focal point for the development of novel analgesics. Numerous antagonists have been developed to block its activity, which can be triggered by various stimuli including capsaicin, noxious heat, and acidic conditions. Among these, AMG 7905 has emerged as a unique modulator of TRPV1, exhibiting a distinct pharmacological profile. This guide provides a comprehensive comparison of this compound with other notable TRPV1 antagonists, supported by experimental data and detailed protocols to aid in the validation of its specificity.

Unraveling the Modality-Specific Action of this compound

This compound is a TRPV1 antagonist distinguished by its modality-specific interaction with the channel. Unlike traditional antagonists that aim to block all forms of TRPV1 activation, this compound exhibits a dual action: it potently blocks channel activation by the exogenous agonist capsaicin while simultaneously potentiating activation by protons (low pH)[1][2][3]. This unusual characteristic is linked to its in vivo effect of inducing hypothermia, a stark contrast to the hyperthermia often observed with other TRPV1 antagonists[1][2][3][4]. This unique profile suggests that this compound may offer a differentiated therapeutic window, potentially avoiding some of the side effects associated with broad-spectrum TRPV1 blockade.

Comparative Analysis of TRPV1 Antagonists

To objectively assess the specificity of this compound, its pharmacological profile must be compared with that of other well-characterized TRPV1 antagonists. The following tables summarize the available quantitative data on the potency of these compounds against different modes of TRPV1 activation. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, these values should be interpreted with consideration of the different assay systems used.

Table 1: Comparative Potency of TRPV1 Antagonists Against Capsaicin-Induced Activation

CompoundSpeciesAssay TypeIC50 / KiReference
This compound Rat, Human⁴⁵Ca²⁺ uptakePotent Blocker*[1][2][3]
AMG 517RatDorsal Root Ganglion Neurons0.68 ± 0.2 nM[5]
CapsazepineRatWhole-cell Patch Clamp~400 nM[5]
SB-705498HumanFLIPR (Calcium Assay)26 nM[6]
AMG 9810RatFLIPR (Calcium Assay)1.3 nM[6]

Table 2: Comparative Effects of TRPV1 Antagonists on Proton-Induced Activation

CompoundSpeciesAssay TypeEffectReference
This compound Rat, Human⁴⁵Ca²⁺ uptakePotentiation[1][2][3]
AMG 517Rat⁴⁵Ca²⁺ uptakeInhibition (IC50 = 0.5 nM)[5]
CapsazepineRatWhole-cell Patch ClampNo Inhibition[7]
SB-705498Not SpecifiedNot SpecifiedInhibition[6]
AMG 9810RatFLIPR (Calcium Assay)Inhibition (IC50 = 1.3 nM)[6]

Table 3: Comparative Effects of TRPV1 Antagonists on Heat-Induced Activation

CompoundSpeciesAssay TypeEffectReference
This compound Not SpecifiedNot SpecifiedData Not Available
AMG 517Rat⁴⁵Ca²⁺ uptakeInhibition (IC50 = 1-2 nM)[5]
CapsazepineNot SpecifiedNot SpecifiedInhibition[6]
SB-705498Not SpecifiedNot SpecifiedInhibition[6]
AMG 9810RatFLIPR (Calcium Assay)Inhibition[6]

Experimental Protocols for Validating TRPV1 Antagonist Specificity

Accurate validation of a compound's specificity for TRPV1 requires robust and well-defined experimental protocols. The two primary methods employed are whole-cell patch-clamp electrophysiology and intracellular calcium imaging.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of ion channel activity by recording the currents flowing through the channel in response to various stimuli.

Objective: To determine the effect of a test compound (e.g., this compound) on TRPV1 currents activated by capsaicin, protons (low pH), and heat.

Materials:

  • Cell line stably expressing the TRPV1 channel (e.g., HEK293 or CHO cells).

  • Standard cell culture reagents.

  • External (extracellular) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.

  • Internal (pipette) solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with CsOH.

  • Agonists: Capsaicin stock solution (in ethanol), acidic external solution (pH adjusted to 5.5 with HCl).

  • Test compound (e.g., this compound) stock solution (in DMSO).

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

Procedure:

  • Cell Preparation: Plate TRPV1-expressing cells onto glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording:

    • Transfer a coverslip to the recording chamber and perfuse with the external solution.

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Hold the cell at a membrane potential of -60 mV.

  • Agonist Application and Data Acquisition:

    • Capsaicin Activation: Perfuse the cell with a known concentration of capsaicin (e.g., 1 µM) and record the inward current. After washout, co-apply the test compound at various concentrations with capsaicin to determine its inhibitory effect and calculate the IC50.

    • Proton Activation: Perfuse the cell with the acidic external solution (pH 5.5) and record the inward current. After washout, co-apply the test compound with the acidic solution to determine its effect (inhibition or potentiation).

    • Heat Activation: Use a temperature-controlled perfusion system to rapidly increase the temperature of the external solution to >43°C and record the outward current. After returning to baseline temperature, apply the test compound and repeat the heat stimulus to assess its effect.

  • Data Analysis: Analyze the recorded currents to determine the percentage of inhibition or potentiation by the test compound. Plot concentration-response curves to calculate IC50 values for inhibitory effects.

Intracellular Calcium Imaging

This high-throughput method measures changes in intracellular calcium concentration ([Ca²⁺]i) as an indicator of TRPV1 channel activation.

Objective: To screen and characterize the effect of a test compound on TRPV1 activation by different stimuli in a population of cells.

Materials:

  • TRPV1-expressing cells.

  • 96-well black-walled, clear-bottom plates.

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

  • Agonists and test compounds as described for patch-clamp.

  • Fluorescence plate reader or a fluorescence microscope equipped for live-cell imaging.

Procedure:

  • Cell Plating: Seed TRPV1-expressing cells into 96-well plates and grow to confluence.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium indicator dye (e.g., 5 µM Fura-2 AM) and Pluronic F-127 (0.02%) in HBSS.

    • Incubate the cells with the loading buffer for 30-60 minutes at 37°C.

    • Wash the cells with HBSS to remove excess dye.

  • Compound Incubation: Add the test compound at various concentrations to the appropriate wells and incubate for a specified period (e.g., 15-30 minutes).

  • Signal Detection:

    • Place the plate in the fluorescence reader.

    • Establish a baseline fluorescence reading.

    • Inject the agonist (capsaicin or acidic buffer) into the wells and immediately begin recording the fluorescence signal over time.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (or the ratio of emissions at two wavelengths for ratiometric dyes like Fura-2) to determine the [Ca²⁺]i response.

    • Normalize the responses to a positive control (agonist alone) and a negative control (vehicle).

    • Generate concentration-response curves to determine the IC50 or EC50 values of the test compound.

Visualizing the TRPV1 Signaling Pathway and Experimental Logic

To further clarify the mechanisms of action and the experimental design, the following diagrams were generated using Graphviz.

Caption: TRPV1 Signaling Pathway and Modulation by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Culture TRPV1- expressing cells C Perform whole-cell patch clamp or calcium imaging A->C B Prepare agonist and antagonist solutions B->C D Apply agonist (Capsaicin, H+, Heat) C->D E Apply antagonist (e.g., this compound) C->E F Measure current or calcium response D->F E->F G Calculate % inhibition or potentiation F->G H Determine IC50/EC50 values G->H Comparison_Logic cluster_amg7905 This compound cluster_other Other Antagonists TRPV1 TRPV1 Channel A1 Blocks Capsaicin TRPV1->A1 interaction A2 Potentiates Protons TRPV1->A2 interaction B1 Block Capsaicin TRPV1->B1 interaction B2 Block Protons TRPV1->B2 interaction A3 Induces Hypothermia A1->A3 leads to A2->A3 leads to B3 Induce Hyperthermia B1->B3 leads to B2->B3 leads to

References

Cross-Validation of TRPV1-Targeted Findings with Genetic Models in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comparative analysis of findings from pharmacological modulation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and its cross-validation with genetic models in the context of cancer research. While the specific compound AMG 7905 is a known TRPV1 antagonist, its application and cross-validation in oncology are not extensively documented in publicly available literature.[1][2] Therefore, this guide focuses on its molecular target, TRPV1, to provide a framework for understanding the importance of cross-validation for drugs targeting this channel.

The role of TRPV1 in cancer is multifaceted, with studies showing both tumor-suppressive and pro-tumorigenic functions depending on the cancer type and cellular context.[3][4] This complexity underscores the critical need for cross-validating pharmacological data with genetic models to distinguish on-target effects from potential off-target activities of chemical modulators.

Data Presentation: Pharmacological vs. Genetic Modulation of TRPV1

The following tables summarize the observed effects of modulating TRPV1 activity on cancer-related processes, comparing pharmacological approaches (using agonists and antagonists) with genetic approaches (knockout and knockdown models).

Table 1: Effects of TRPV1 Modulation on Cancer Cell Proliferation and Apoptosis

Cancer TypePharmacological AgentEffect on Proliferation / ApoptosisGenetic ModelEffect on Proliferation / ApoptosisCitation(s)
Skin Cancer AMG9810 (Antagonist)Promotes proliferationTRPV1 KnockoutIncreased papilloma development[5][6]
Breast Cancer Capsaicin (Agonist)Decreased proliferation, increased apoptosis--[7]
Melanoma Capsaicin (Agonist)Inhibited growth, induced apoptosisTRPV1 OverexpressionInhibited proliferation, induced apoptosis via p53 pathway[3]
Pancreatic Cancer --TRPV1 OverexpressionPrevented proliferation[3]

Table 2: Effects of TRPV1 Modulation on Cancer-Associated Signaling Pathways

Cancer TypePharmacological AgentModulated PathwayGenetic ModelModulated PathwayCitation(s)
Skin Cancer AMG9810 (Antagonist)Upregulation of EGFR/Akt/mTOR signalingTRPV1 KnockoutHigher levels of EGFR[5][6]
Various Cancers Capsaicin (Agonist)Modulation of PI3K/Akt and MAPK pathways--[8]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of findings. Below are representative protocols for key experiments cited in the comparison.

1. In Vivo Skin Carcinogenesis Model (Two-Stage)

  • Model: This protocol is often used to assess the role of genes and compounds in skin tumor development.

  • Animals: TRPV1 knockout (TRPV1-/-) mice and their wild-type (TRPV1+/+) littermates.[5]

  • Initiation: A single topical application of a carcinogen, such as 7,12-dimethylbenz(a)anthracene (DMBA), is administered to the dorsal skin of the mice.

  • Promotion: Starting one week after initiation, a tumor promoter, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), is applied topically twice a week for a period of 20-25 weeks. For pharmacological studies, a TRPV1 antagonist like AMG9810 can be co-applied with TPA.[6]

  • Data Collection: The number and size of papillomas are recorded weekly. At the end of the study, skin tumors are harvested for histological and molecular analysis (e.g., Western blotting for EGFR, Akt).[5][6]

2. siRNA-Mediated Gene Silencing in a Bone Cancer Pain Model

  • Objective: To assess the effect of TRPV1 downregulation on cancer-related pain.

  • Model: Rat model of bone cancer pain induced by tibial canal inoculation of tumor cells.[9]

  • Reagent: An adeno-associated virus (AAV) vector carrying a small interfering RNA (siRNA) targeting TRPV1.

  • Administration: Intrathecal injection of the AAV-siRNA construct to target the spinal cord.[9]

  • Assessment: Behavioral tests for pain (mechanical allodynia and thermal hyperalgesia) are conducted at baseline and various time points after treatment. Spinal cord tissue is collected to confirm the downregulation of TRPV1 mRNA and protein expression via qPCR and Western blotting.[9][10]

3. Cell-Based Assays for Proliferation and Signaling

  • Cell Lines: Human cancer cell lines relevant to the study (e.g., human keratinocytes, breast cancer cell lines).[6]

  • Treatment: Cells are treated with varying concentrations of a TRPV1 agonist (e.g., capsaicin) or antagonist (e.g., AMG9810).

  • Proliferation Assay: Cell viability is measured using assays such as MTT or by direct cell counting at different time points post-treatment.

  • Western Blot Analysis: To assess the impact on signaling pathways, cell lysates are collected after treatment and subjected to Western blotting using antibodies against key signaling proteins (e.g., p-Akt, p-ERK, EGFR).[6]

Visualizations: Pathways and Workflows

TRPV1 Signaling in Cancer

The diagram below illustrates the central role of TRPV1 in modulating key signaling pathways implicated in cancer progression. Activation of TRPV1 leads to an influx of calcium ions, which acts as a second messenger influencing downstream pathways such as PI3K/Akt and MAPK.

G cluster_membrane Cell Membrane cluster_stimuli cluster_downstream TRPV1 TRPV1 Channel EGFR EGFR TRPV1->EGFR Inhibits Degradation Ca_influx Ca2+ Influx TRPV1->Ca_influx Capsaicin Capsaicin (Agonist) Capsaicin->TRPV1 Activates Antagonist This compound / AMG9810 (Antagonist) Antagonist->TRPV1 Blocks Proliferation Proliferation Apoptosis Apoptosis Signaling PI3K/Akt, MAPK Pathways Ca_influx->Signaling Signaling->Proliferation Signaling->Apoptosis

Caption: TRPV1 signaling pathway in cancer cells.

Cross-Validation Experimental Workflow

This diagram outlines a logical workflow for cross-validating the findings from pharmacological studies on TRPV1 with genetic models.

G cluster_pharm Pharmacological Approach cluster_genetic Genetic Approach cluster_analysis cluster_conclusion Pharm_InVitro In Vitro Studies (e.g., Capsaicin, this compound) Pharm_InVivo In Vivo Models (e.g., Xenografts) Pharm_InVitro->Pharm_InVivo Compare Compare Phenotypes Pharm_InVivo->Compare Gen_InVitro In Vitro Studies (e.g., siRNA Knockdown) Gen_InVivo In Vivo Models (e.g., TRPV1 KO Mouse) Gen_InVitro->Gen_InVivo Gen_InVivo->Compare Conclusion On-Target Effect Validation Compare->Conclusion

Caption: Workflow for cross-validating pharmacological and genetic findings.

References

A Comparative In Vivo Analysis of TRPV1 Modulators: AMG 7905 and AMG 9810

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo comparison of two Transient Receptor Potential Vanilloid 1 (TRPV1) modulators, AMG 7905 and AMG 9810. The following sections detail their distinct pharmacological profiles, supported by experimental data, to inform preclinical research and drug development strategies.

Executive Summary

This compound and AMG 9810 are both potent modulators of the TRPV1 channel, a key player in pain and temperature sensation. However, their in vivo effects diverge significantly, particularly concerning thermoregulation. AMG 9810 acts as a conventional TRPV1 antagonist, exhibiting antihyperalgesic effects in inflammatory pain models but also inducing a notable side effect of hyperthermia. In contrast, this compound is a unique TRPV1 antagonist that paradoxically induces hypothermia.[1] This difference is attributed to their distinct interactions with the proton-sensing domain of the TRPV1 channel.[1] Furthermore, in vivo studies have raised concerns about the long-term safety of AMG 9810, as it has been shown to promote skin tumorigenesis through the EGFR/Akt/mTOR signaling pathway.[2] To date, no similar tumorigenic potential has been reported for this compound.

Data Presentation: Quantitative In Vivo Data

The following tables summarize the key in vivo quantitative data for this compound and AMG 9810.

Table 1: Comparative Analysis of In Vivo Thermoregulatory Effects

ParameterThis compoundAMG 9810Reference
Effect on Body Temperature Induces HypothermiaInduces Hyperthermia[1]
Mechanism of Thermoregulation Potentiates TRPV1 activation by protons, leading to reflectory inhibition of thermogenesis and tail-skin vasoconstriction.Blocks tonic activation of TRPV1 by endogenous agonists, leading to an increase in core body temperature.[1]
Maximal Temperature Change (Rodent Models) Pronounced hypothermia (e.g., biggest intertreatment difference of 7.8°C in Trpv1 +/+ mice)~1°C increase in body temperature[1]
Route of Administration Intraperitoneal (i.p.), Intragastric (i.g.)Intraperitoneal (i.p.)[1]

Table 2: Comparative Analysis of In Vivo Antihyperalgesic and Tumorigenic Effects

ParameterThis compoundAMG 9810Reference
Antihyperalgesic Activity (CFA Model) Data not available in searched literatureReverses thermal and mechanical hyperalgesia[3]
Effective Dose (CFA Model) N/A30-100 mg/kg (i.p.)[3]
Tumorigenesis Data not available in searched literaturePromotes skin tumor development (topical application)[2]
Affected Signaling Pathway (Tumorigenesis) N/AEGFR/Akt/mTOR[2]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below.

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model (for AMG 9810)
  • Animal Model: Male Sprague-Dawley rats are typically used.[3]

  • Induction of Inflammation: A subcutaneous injection of 100 µL of Complete Freund's Adjuvant (CFA) is administered into the plantar surface of the rat's hind paw.[3]

  • Drug Administration: AMG 9810 is dissolved in a suitable vehicle (e.g., 10% Tween 80 in saline) and administered intraperitoneally (i.p.) at doses ranging from 30-100 mg/kg.[3]

  • Assessment of Hyperalgesia:

    • Thermal Hyperalgesia: Paw withdrawal latency in response to a radiant heat source is measured. A decrease in latency indicates thermal hyperalgesia.

    • Mechanical Allodynia: Paw withdrawal threshold in response to stimulation with von Frey filaments is determined. A lower threshold indicates mechanical allodynia.

  • Data Analysis: Changes in paw withdrawal latency and threshold are compared between vehicle-treated and AMG 9810-treated groups.

Capsaicin-Induced Eye Wipe Test (for AMG 9810)
  • Animal Model: Male Sprague-Dawley rats are used.

  • Drug Administration: AMG 9810 is administered intraperitoneally prior to the capsaicin challenge.

  • Capsaicin Challenge: A drop of capsaicin solution (e.g., 10 µg in 10 µL) is instilled into one eye of the rat.

  • Behavioral Assessment: The number of eye wipes with the ipsilateral forepaw is counted for a defined period (e.g., 1 minute) immediately following capsaicin instillation.

  • Data Analysis: The number of eye wipes is compared between vehicle- and AMG 9810-treated groups to assess the antagonist's ability to block capsaicin-induced nociception.

In Vivo Skin Tumorigenesis Model (for AMG 9810)
  • Animal Model: SKH-1 hairless mice are commonly used.[2]

  • Tumor Initiation: A single topical application of a tumor initiator, such as 7,12-dimethylbenz[a]anthracene (DMBA), is applied to the dorsal skin of the mice.[2]

  • Tumor Promotion: Starting one week after initiation, the mice receive twice-weekly topical applications of AMG 9810 (e.g., 1 mg in acetone) for a prolonged period (e.g., 20 weeks).[2]

  • Tumor Assessment: The number and size of skin tumors are monitored and recorded weekly.

  • Histopathological and Molecular Analysis: At the end of the study, skin tumors are excised for histological examination and analysis of signaling pathways (e.g., Western blotting for EGFR, Akt, mTOR).[2]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

AMG_7905_and_AMG_9810_TRPV1_Modulation cluster_amg7905 This compound cluster_amg9810 AMG 9810 AMG7905 This compound Potentiation Potentiation AMG7905->Potentiation Block_7905 Blockade AMG7905->Block_7905 TRPV1_7905 TRPV1 Channel Inhibition_Thermo Inhibition of Thermogenesis & Vasoconstriction TRPV1_7905->Inhibition_Thermo Leads to Protons_7905 Protons (H+) Protons_7905->TRPV1_7905 Activates Potentiation->TRPV1_7905 Enhances Proton Activation Hypothermia Hypothermia Inhibition_Thermo->Hypothermia Capsaicin_7905 Capsaicin Capsaicin_7905->TRPV1_7905 Activates Block_7905->TRPV1_7905 Blocks Capsaicin Activation AMG9810 AMG 9810 Block_9810 Blockade AMG9810->Block_9810 TRPV1_9810 TRPV1 Channel Increase_Thermo Increased Thermogenesis TRPV1_9810->Increase_Thermo Disinhibition leads to Pain_Signal Pain Signal TRPV1_9810->Pain_Signal Mediates Endogenous_Agonists Endogenous Agonists Endogenous_Agonists->TRPV1_9810 Tonically Activates Block_9810->TRPV1_9810 Blocks Tonic Activation Block_9810->Pain_Signal Inhibits Hyperthermia Hyperthermia Increase_Thermo->Hyperthermia Analgesia Antihyperalgesia

Caption: Differential modulation of TRPV1 by this compound and AMG 9810.

AMG9810_Tumorigenesis_Pathway AMG9810 AMG 9810 (Topical Application) TRPV1 TRPV1 Blockade in Keratinocytes AMG9810->TRPV1 EGFR Increased EGFR Expression and Phosphorylation TRPV1->EGFR Leads to PI3K PI3K EGFR->PI3K Activates Akt Akt Activation (Phosphorylation) PI3K->Akt mTOR mTOR Activation Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Tumorigenesis Skin Tumorigenesis Proliferation->Tumorigenesis

Caption: Proposed signaling pathway for AMG 9810-induced skin tumorigenesis.

Experimental_Workflow_CFA_Model Start Start: Healthy Rat CFA_Injection CFA Injection (Plantar Surface) Start->CFA_Injection Inflammation Inflammation & Hyperalgesia Develop CFA_Injection->Inflammation Drug_Admin Drug Administration (AMG 9810 or Vehicle) Inflammation->Drug_Admin Behavioral_Testing Behavioral Testing: - Thermal Hyperalgesia - Mechanical Allodynia Drug_Admin->Behavioral_Testing Data_Analysis Data Analysis: Compare Paw Withdrawal Latencies/Thresholds Behavioral_Testing->Data_Analysis

Caption: Experimental workflow for the CFA-induced inflammatory pain model.

References

A Tale of Two Antagonists: AMG 7905 versus First-Generation TRPV1 Blockers

Author: BenchChem Technical Support Team. Date: December 2025

A new generation of TRPV1 antagonists, exemplified by AMG 7905, offers a distinct pharmacological profile compared to its predecessors, fundamentally altering the landscape of therapeutic development for pain and inflammation. While both generations effectively block the capsaicin-activated pathway of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, their divergent effects on proton-induced activation lead to starkly contrasting thermoregulatory side effects, a critical hurdle in the clinical advancement of this drug class.

First-generation TRPV1 antagonists, such as AMG 517 and ABT-102, are characterized as polymodal or mode-nonspecific inhibitors. They potently block the activation of the TRPV1 channel by its three main triggers: capsaicin, protons (acidic conditions), and heat.[1][2] This broad-spectrum blockade, while contributing to their analgesic efficacy, is also responsible for the consistent and problematic side effect of hyperthermia.[1][3] Clinical trials with compounds like AMG 517 revealed significant elevations in body temperature, in some cases exceeding 40°C, posing a serious safety concern and halting their development.[3]

In stark contrast, this compound, a second-generation, mode-selective TRPV1 antagonist, exhibits a unique mechanism of action. While it potently blocks capsaicin-induced activation, it paradoxically potentiates the activation of the TRPV1 channel by protons.[4][5] This differential activity on the proton-sensing function of TRPV1 is the key determinant of its thermoregulatory profile. Instead of causing hyperthermia, this compound has been shown to induce hypothermia in preclinical models.[4][5] This opposing effect on body temperature regulation represents a significant shift in the development of TRPV1-targeted therapies, potentially offering a safer alternative to the first-generation compounds.

The underlying mechanism for these opposing thermoregulatory effects is believed to reside in the modulation of TRPV1 channels located in the abdomen, which play a crucial role in core body temperature homeostasis. First-generation antagonists, by blocking the tonic activation of these channels by endogenous protons, disrupt this regulatory pathway, leading to an increase in body temperature. Conversely, this compound, by enhancing the sensitivity of these channels to protons, is thought to drive a hypothermic response.[2][5]

While the analgesic efficacy of first-generation antagonists has been demonstrated in various preclinical models of inflammatory and neuropathic pain, comprehensive comparative efficacy data for this compound is less readily available in the public domain. However, its potent blockade of capsaicin-induced activation, a key pathway in pain signaling, suggests a strong potential for analgesic effects.

Quantitative Comparison of In Vitro and In Vivo Performance

The following tables summarize the available quantitative data for this compound and representative first-generation TRPV1 antagonists.

Table 1: In Vitro Potency at the TRPV1 Channel

CompoundGenerationCapsaicin Activation (IC₅₀)Proton (Acid) Activation (IC₅₀/Effect)Heat Activation (IC₅₀)
This compound Second29.3 ± 12.4 nMPotent PotentiationNot Reported
AMG 517 First0.62 - 0.9 nM0.5 - 0.76 nM (Inhibition)1.3 nM
ABT-102 First1 - 16 nMInhibition (within 1-16 nM IC₅₀ range)Inhibition (within 1-16 nM IC₅₀ range)

Table 2: In Vivo Thermoregulatory Effects and Analgesic Efficacy

CompoundGenerationThermoregulatory Effect (Preclinical)Analgesic Efficacy (Preclinical Model)
This compound SecondHypothermia (Pronounced drop of >2°C in mice at 10 mg/kg, i.p.)Data not publicly available
AMG 517 FirstHyperthermia (1.6°C increase in rats at 3 mg/kg, p.o.)Antihyperalgesic in CFA-induced thermal hyperalgesia (MED = 0.83 mg/kg, p.o.)
ABT-102 FirstMild hyperthermia in ratsEfficacious in inflammatory, osteoarthritic, post-operative, and bone cancer pain models

Experimental Methodologies

In Vitro TRPV1 Activation Assays

Objective: To determine the potency of compounds in inhibiting or potentiating the activation of the TRPV1 channel by different stimuli (capsaicin, protons, heat).

General Protocol (Calcium Influx Assay):

  • Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human or rat TRPV1 channel are cultured in appropriate media.

  • Compound Preparation: Test compounds (e.g., this compound, AMG 517) are serially diluted to a range of concentrations in a suitable buffer.

  • Cell Plating: Cells are seeded into 96- or 384-well plates and grown to confluence.

  • Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This dye increases its fluorescence intensity upon binding to intracellular calcium.

  • Compound Incubation: The diluted compounds are added to the cells and incubated for a specific period.

  • Stimulation:

    • Capsaicin Activation: A solution of capsaicin is added to the wells to a final concentration known to elicit a robust response.

    • Proton Activation: The buffer in the wells is replaced with a low pH buffer (e.g., pH 5.0-5.5) to activate the channel. For potentiation studies with this compound, the compound is added prior to or concurrently with the low pH buffer.

    • Heat Activation: The plate is rapidly heated to a temperature known to activate TRPV1 (e.g., 45-50°C).

  • Data Acquisition: Changes in intracellular calcium are measured by monitoring the fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation).

  • Data Analysis: The fluorescence data is analyzed to determine the concentration-response curves for inhibition (IC₅₀) or potentiation (EC₅₀) for each compound against each stimulus.

In Vivo Model of Inflammatory Pain: Complete Freund's Adjuvant (CFA)-Induced Thermal Hyperalgesia

Objective: To assess the analgesic efficacy of TRPV1 antagonists in a rodent model of persistent inflammatory pain.

Protocol:

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are used.

  • Induction of Inflammation: A subcutaneous injection of Complete Freund's Adjuvant (CFA) is administered into the plantar surface of one hind paw. CFA is an emulsion containing inactivated and dried mycobacteria, which induces a localized and long-lasting inflammation.

  • Development of Hyperalgesia: Following CFA injection, the animals develop thermal hyperalgesia (an increased sensitivity to heat) in the inflamed paw, which can be measured over several hours to days.

  • Drug Administration: The test compound (e.g., AMG 517) or vehicle is administered to the animals, typically via oral gavage (p.o.) or intraperitoneal injection (i.p.), at various time points before or after the peak of hyperalgesia.

  • Assessment of Thermal Hyperalgesia (Hargreaves Test):

    • The animal is placed in a clear plastic chamber on a glass floor.

    • A radiant heat source is positioned under the glass floor, directly beneath the hind paw to be tested.

    • The time it takes for the animal to withdraw its paw from the heat source (paw withdrawal latency) is recorded. A shorter latency indicates hyperalgesia.

    • A cut-off time is set to prevent tissue damage.

  • Data Analysis: The paw withdrawal latencies are measured at multiple time points after drug administration and compared to the vehicle-treated group to determine the degree of reversal of thermal hyperalgesia. The minimally effective dose (MED) or the dose that produces a 50% reversal of hyperalgesia (ED₅₀) can be calculated.

Visualizing the Mechanisms

TRPV1_Signaling_Pathway cluster_0 First-Generation Antagonist (e.g., AMG 517) cluster_1 This compound TRPV1_Gen1 TRPV1 Channel Capsaicin Proton (Acid) Heat Block_Gen1 Block TRPV1_Gen1:capsaicin->Block_Gen1 TRPV1_Gen1:proton->Block_Gen1 TRPV1_Gen1:heat->Block_Gen1 Analgesia_Gen1 Analgesia Block_Gen1->Analgesia_Gen1 Hyperthermia Hyperthermia Block_Gen1->Hyperthermia TRPV1_AMG7905 TRPV1 Channel Capsaicin Proton (Acid) Block_AMG7905 Block TRPV1_AMG7905:capsaicin->Block_AMG7905 Potentiate Potentiate TRPV1_AMG7905:proton->Potentiate Analgesia_AMG7905 Analgesia Block_AMG7905->Analgesia_AMG7905 Hypothermia Hypothermia Potentiate->Hypothermia

Caption: Contrasting mechanisms of first-generation antagonists and this compound on TRPV1.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture TRPV1-expressing cells Compound_Treatment Treat with Antagonist Cell_Culture->Compound_Treatment Stimulation Stimulate (Capsaicin / Protons) Compound_Treatment->Stimulation Calcium_Imaging Measure Calcium Influx Stimulation->Calcium_Imaging Potency_Determination Determine IC50 / Potentiation Calcium_Imaging->Potency_Determination Drug_Administration Administer Antagonist Potency_Determination->Drug_Administration Inform In Vivo Dosing Animal_Model Rodent Model (e.g., CFA-induced inflammation) Animal_Model->Drug_Administration Behavioral_Testing Assess Analgesia (e.g., Hargreaves Test) Drug_Administration->Behavioral_Testing Thermoregulation Measure Core Body Temperature Drug_Administration->Thermoregulation Efficacy_Safety Evaluate Efficacy and Side Effects Behavioral_Testing->Efficacy_Safety Thermoregulation->Efficacy_Safety

References

Independent Verification of Published AMG 7905 Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published results of AMG 7905, a transient receptor potential vanilloid 1 (TRPV1) antagonist, with other relevant TRPV1 modulators. The data presented is based on publicly available scientific literature, primarily the key study by Garami et al. (2018) that characterizes the unique hypothermia-inducing properties of this compound. This document aims to offer a clear, data-driven overview to aid in research and development decisions.

I. Comparative Analysis of Pharmacological Effects

The following tables summarize the key in vitro and in vivo pharmacological data for this compound and selected comparator TRPV1 antagonists. This compound and A-1165901 are notable for inducing hypothermia, a distinct characteristic compared to the hyperthermia typically associated with other TRPV1 antagonists like AMG 517 and ABT-102.

Table 1: In Vitro Pharmacological Profile of TRPV1 Antagonists
CompoundAction on Capsaicin ActivationAction on Proton (pH) ActivationReference
This compound Potent BlockerPotent Potentiator[1][2]
A-1165901Potent BlockerPotent Potentiator
AMG 517Potent BlockerPotent Blocker[3]
ABT-102Potent BlockerNot specified[4]
Table 2: In Vivo Thermoregulatory Effects of TRPV1 Antagonists in Rodents
CompoundPrimary Thermoregulatory EffectMagnitude of Temperature ChangeSpeciesReference
This compound HypothermiaPronouncedMice, Rats[1]
A-1165901HypothermiaPronouncedMice, Rats
AMG 517HyperthermiaDose-dependent increaseMice, Rats[3]
ABT-102HyperthermiaNot specifiedNot specified[4]

II. Signaling Pathway and Experimental Workflows

To visually represent the mechanisms and experimental processes described in the literature, the following diagrams have been generated using Graphviz (DOT language).

Diagram 1: Proposed Signaling Pathway of this compound at the TRPV1 Channel

AMG7905_Mechanism cluster_TRPV1 TRPV1 Channel cluster_stimuli Stimuli cluster_effects Channel Activity TRPV1 TRPV1 Activation Channel Activation (Cation Influx) TRPV1->Activation Capsaicin Capsaicin Capsaicin->TRPV1 Activates Protons Protons (Low pH) Protons->TRPV1 Activates Potentiation Potentiated Activation Protons->Potentiation Potentiates Proton-induced Activation AMG7905 This compound AMG7905->TRPV1 Binds Inhibition Channel Inhibition AMG7905->Inhibition Blocks Capsaicin-induced Activation AMG7905->Potentiation Potentiates Proton-induced Activation Inhibition->TRPV1 Potentiation->Activation

Caption: Mechanism of this compound at the TRPV1 ion channel.

Diagram 2: Experimental Workflow for Assessing Thermoregulatory Effects in Rodents

Thermo_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_data Data Analysis Animal Rodent Model (Mouse/Rat) Housing Controlled Environment (Temperature, Light Cycle) Animal->Housing Telemetry Implantable Telemetry Probe (Core Body Temperature) Housing->Telemetry Acclimation Acclimation Period Telemetry->Acclimation Baseline Baseline Temperature Recording Acclimation->Baseline Administration Drug Administration (e.g., gavage, i.p.) Baseline->Administration Monitoring Continuous Temperature Monitoring Administration->Monitoring Collection Data Collection Monitoring->Collection Analysis Statistical Analysis (e.g., ANOVA) Collection->Analysis Comparison Comparison of Temperature Changes vs. Vehicle Analysis->Comparison

Caption: Workflow for in vivo thermoregulation studies.

III. Experimental Protocols

The following are generalized experimental protocols based on methodologies described in the cited literature for the assessment of TRPV1 antagonists.

In Vitro TRPV1 Activation Assay
  • Cell Culture: HEK293 or CHO cells stably expressing recombinant rat or human TRPV1 are cultured under standard conditions.

  • Assay Preparation: Cells are plated in 96-well plates. On the day of the assay, the culture medium is replaced with a calcium-free buffer.

  • Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark for a specified period at room temperature.

  • Compound Addition: Test compounds (e.g., this compound, comparators) are added at various concentrations and incubated.

  • Stimulation: Cells are stimulated with a known TRPV1 agonist (e.g., capsaicin) or by lowering the pH of the buffer to activate the channel.

  • Signal Detection: Changes in intracellular calcium concentration are measured using a fluorescence plate reader. Data is analyzed to determine the inhibitory or potentiating effects of the test compounds.

In Vivo Thermoregulation Assessment in Rodents
  • Animal Models: Male Wistar rats or C57BL/6 mice are used. Animals are housed in a temperature-controlled environment with a standard light-dark cycle.

  • Telemetry Implantation: Animals are surgically implanted with sterile telemetry probes in the abdominal cavity for continuous monitoring of core body temperature. A post-operative recovery period is allowed.

  • Acclimation: Animals are acclimated to the experimental conditions, including handling and dosing procedures.

  • Drug Administration: On the day of the experiment, baseline core body temperature is recorded. Animals are then administered the test compound (e.g., this compound) or vehicle via the appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Data Recording: Core body temperature is recorded continuously for a predefined period post-administration.

  • Data Analysis: The change in core body temperature from baseline is calculated for each animal. The data is then statistically analyzed to compare the effects of the drug treatment to the vehicle control.

Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on published research. It is not a substitute for a thorough review of the primary literature. Researchers should consult the original publications for complete details on experimental design, data, and interpretation.

References

Benchmarking AMG 7905: A Comparative Guide to Industry-Standard TRPV1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of AMG 7905 with industry-standard Transient Receptor Potential Vanilloid 1 (TRPV1) inhibitors. The data and experimental protocols presented herein are intended to assist researchers in making informed decisions for their drug discovery and development programs.

Introduction to TRPV1 and its Antagonists

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel predominantly expressed in nociceptive sensory neurons. It functions as a polymodal integrator of noxious stimuli, including heat (>43°C), protons (acidic pH), and endogenous and exogenous ligands such as capsaicin, the pungent component of chili peppers. Activation of TRPV1 leads to an influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the transmission of pain signals. Consequently, TRPV1 has emerged as a key therapeutic target for the development of novel analgesics.

A significant challenge in the development of TRPV1 antagonists has been the on-target side effect of hyperthermia. Many first-generation antagonists that block all modes of TRPV1 activation have been associated with an increase in core body temperature, limiting their clinical utility. This compound is a novel TRPV1 antagonist that distinguishes itself by inducing hypothermia rather than hyperthermia.[1][2] This unique pharmacological profile is attributed to its modality-specific mechanism of action: it potently blocks channel activation by capsaicin while potentiating activation by protons.[1][2]

This guide benchmarks this compound against a panel of well-characterized, industry-standard TRPV1 inhibitors: AMG 9810, SB-366791, Capsazepine, and BCTC.

Data Presentation: Comparative Efficacy of TRPV1 Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and industry-standard TRPV1 antagonists against various modes of TRPV1 activation. The data is compiled from publicly available in vitro studies, primarily utilizing recombinant rat TRPV1 (rTRPV1) expressed in cell lines.

CompoundCapsaicin-Activated rTRPV1 IC50 (nM)Acid (pH 5.0)-Activated rTRPV1 IC50 (nM)Heat (45°C)-Activated rTRPV1 IC50 (nM)
This compound Potent Blocker (Specific IC50 not publicly available)PotentiatorN/A
AMG 9810 3.02.66.2
SB-366791 1.3>10,0006.4
Capsazepine 430>10,0001400
BCTC 3.51.86.0

N/A: Data not available in the public domain.

Experimental Protocols

The following protocols describe the general methodologies used to obtain the comparative efficacy data presented above.

Cell Culture and TRPV1 Expression
  • Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their low endogenous channel expression and high transfection efficiency.

  • Transfection: Cells are transiently or stably transfected with a plasmid encoding the rat TRPV1 (rTRPV1) channel. Transfection efficiency can be monitored by co-transfection with a fluorescent reporter protein like GFP.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.

Intracellular Calcium Influx Assay (Fluo-4)

This is a widely used method to assess TRPV1 channel activity by measuring changes in intracellular calcium concentration ([Ca2+]i).

  • Cell Plating: Transfected HEK293 cells are seeded into 96-well black-walled, clear-bottom plates at a density of 50,000-80,000 cells per well and allowed to adhere overnight.

  • Dye Loading:

    • The cell culture medium is removed, and cells are washed with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

    • Cells are then incubated with a loading buffer containing the calcium-sensitive fluorescent dye Fluo-4 AM (typically 2-5 µM) and a non-ionic detergent like Pluronic F-127 (0.02%) for 45-60 minutes at 37°C. Fluo-4 AM is a membrane-permeant ester that is cleaved by intracellular esterases to the fluorescent, calcium-impermeant form, Fluo-4.

  • Compound Incubation: After dye loading, cells are washed to remove extracellular dye and then incubated with varying concentrations of the test antagonist (e.g., this compound) or vehicle control for a predetermined period (e.g., 15-30 minutes) at room temperature.

  • TRPV1 Activation and Signal Detection:

    • The plate is placed in a fluorescence microplate reader (e.g., FLIPR, FlexStation).

    • Baseline fluorescence is measured (Excitation ~490 nm, Emission ~525 nm).

    • An agonist solution is added to the wells to activate the TRPV1 channels. The agonist can be:

      • Capsaicin: To assess inhibition of ligand-gated activation.

      • Acidic Buffer: A buffer with a pH of ~5.0 to assess inhibition of proton-gated activation.

      • Heated Buffer: The buffer is pre-warmed to ~45-50°C to assess inhibition of heat-induced activation.

    • Fluorescence is monitored in real-time immediately after agonist addition. An increase in fluorescence intensity corresponds to an increase in intracellular calcium, indicating TRPV1 channel opening.

  • Data Analysis:

    • The change in fluorescence (peak fluorescence - baseline fluorescence) is calculated for each well.

    • The data is normalized to the response of the vehicle control (0% inhibition) and a maximal inhibitor control (100% inhibition).

    • IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

Mandatory Visualization

TRPV1 Signaling Pathway

TRPV1_Signaling_Pathway cluster_activators External Stimuli cluster_channel TRPV1 Channel cluster_inhibitors Antagonists cluster_downstream Downstream Effects cluster_sensitization Sensitization Pathways Capsaicin Capsaicin TRPV1 TRPV1 Capsaicin->TRPV1 Activates Heat Heat (>43°C) Heat->TRPV1 Protons Protons (Low pH) Protons->TRPV1 IonInflux Ca²⁺ / Na⁺ Influx TRPV1->IonInflux Opens AMG7905 This compound AMG7905->TRPV1 Blocks Capsaicin Potentiates Protons Competitors AMG 9810, SB-366791, Capsazepine, BCTC Competitors->TRPV1 Blocks Depolarization Membrane Depolarization IonInflux->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential PainSignal Pain Signal Transmission ActionPotential->PainSignal PKA PKA PKA->TRPV1 Phosphorylates & Sensitizes PKC PKC PKC->TRPV1 Phosphorylates & Sensitizes

Caption: TRPV1 Signaling Pathway and Points of Inhibition.

Experimental Workflow: Calcium Influx Assay

Calcium_Influx_Workflow start Start: Plate TRPV1-expressing cells dye_loading Load cells with Fluo-4 AM start->dye_loading wash1 Wash to remove extracellular dye dye_loading->wash1 compound_incubation Incubate with TRPV1 antagonist (e.g., this compound) wash1->compound_incubation plate_reader Place plate in fluorescence reader compound_incubation->plate_reader baseline Measure baseline fluorescence plate_reader->baseline agonist_addition Add TRPV1 agonist (Capsaicin, Acid, or Heat) baseline->agonist_addition read_fluorescence Monitor fluorescence change agonist_addition->read_fluorescence analysis Data analysis: Calculate IC50 read_fluorescence->analysis end End analysis->end

Caption: Workflow for a fluorescence-based calcium influx assay.

References

Replicating Key Experiments with AMG 7905: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of AMG 7905, a unique hypothermia-inducing Transient Receptor Potential Vanilloid Type 1 (TRPV1) antagonist. The following sections detail key experiments, present comparative data with other TRPV1 modulators, and provide the necessary protocols for replication.

Mechanism of Action: A Dual Role at the TRPV1 Receptor

This compound exhibits a distinct pharmacological profile at the TRPV1 receptor. Unlike many other TRPV1 antagonists that cause hyperthermia, this compound induces a dose-dependent decrease in body temperature.[1] This effect is attributed to its specific interaction with the proton-activation site of the TRPV1 channel. While it potently blocks activation by the classic agonist capsaicin, it potentiates channel activation by protons.[1] This potentiation of the proton-activated current is believed to drive a reflectory inhibition of thermogenesis and vasoconstriction in the tail skin, leading to hypothermia.[1][2] This on-target effect is confirmed by the absence of a hypothermic response in TRPV1 knockout mice.[1]

Comparative Analysis of TRPV1 Antagonists

The unique thermoregulatory effects of this compound become evident when compared to other TRPV1 antagonists. The table below summarizes the pharmacological profiles and in vivo thermoregulatory effects of this compound and other representative TRPV1 modulators.

CompoundTargetMechanism of Action at TRPV1In Vivo Thermoregulatory Effect
This compound TRPV1Potentiates proton activation, blocks capsaicin activationHypothermia[1]
A-1165901 TRPV1Potentiates proton activation, blocks capsaicin activationHypothermia[1]
AMG-517 TRPV1Blocks capsaicin, proton, and heat activationHyperthermia[3]
ABT-102 TRPV1Blocks multiple activation modesHyperthermia
Capsazepine TRPV1Competitive antagonist of capsaicin activationNo significant temperature effect in rats

Key Experiment: In Vivo Hypothermic Effect of this compound

This section details the protocol for replicating the pivotal experiment demonstrating the hypothermic effect of this compound in rodents, as described in the study by Garami et al. (2018).

Experimental Protocol

1. Animal Models:

  • Male Wistar rats or C57BL/6J mice are suitable for this study.

  • For target validation, parallel experiments should be conducted in Trpv1 knockout mice on a C57BL/6J background and their wild-type littermates.

  • Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with food and water ad libitum.

2. Drug Preparation and Administration:

  • This compound is prepared in a vehicle solution (e.g., 10% Tween 80 in sterile saline).

  • The compound is administered via oral gavage or intraperitoneal injection.

3. Body Temperature Measurement:

  • Core body temperature is the primary endpoint. This can be measured using a rectal probe or, for continuous monitoring, via surgically implanted telemetry devices.

  • Baseline body temperature should be recorded for at least 30 minutes before drug administration.

  • Following administration, body temperature should be recorded at regular intervals (e.g., every 15-30 minutes) for a period of at least 4-6 hours.

4. Experimental Groups:

  • Vehicle control group.

  • This compound treatment groups at various doses (e.g., 10, 30, 100 mg/kg) to establish a dose-response relationship.

  • Positive control group (optional): A TRPV1 antagonist known to cause hyperthermia (e.g., AMG-517).

  • In studies with knockout animals, both wild-type and knockout mice should receive vehicle and this compound.

Expected Results

The expected outcome is a dose-dependent decrease in core body temperature in wild-type animals treated with this compound, with the nadir of the temperature drop occurring within the first few hours after administration. In contrast, Trpv1 knockout mice should not exhibit a significant change in body temperature in response to this compound, confirming the on-target effect of the compound.

Visualizing the Signaling Pathway and Experimental Workflow

To further elucidate the mechanisms and procedures, the following diagrams are provided.

TRPV1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_antagonists Pharmacological Intervention Capsaicin Capsaicin TRPV1 TRPV1 Capsaicin->TRPV1 Protons (H+) Protons (H+) Protons (H+)->TRPV1 Heat Heat Heat->TRPV1 Ca2_Influx Ca2+ Influx TRPV1->Ca2_Influx Na_Influx Na+ Influx TRPV1->Na_Influx Depolarization Depolarization Ca2_Influx->Depolarization Na_Influx->Depolarization Neuronal_Activation Neuronal Activation Depolarization->Neuronal_Activation Pain_Sensation Pain Sensation & Thermoregulation Neuronal_Activation->Pain_Sensation AMG_7905 This compound AMG_7905->TRPV1 Potentiates H+ Blocks Capsaicin Standard_Antagonist Standard Antagonist (e.g., AMG-517) Standard_Antagonist->TRPV1 Blocks All

TRPV1 Signaling Pathway and Modulation by Antagonists.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal_Models Select Animal Models (Wistar Rats or C57BL/6J Mice) Housing Acclimatize Animals (Controlled Environment) Animal_Models->Housing Drug_Prep Prepare this compound and Vehicle Housing->Drug_Prep Baseline_Temp Record Baseline Core Body Temperature Drug_Prep->Baseline_Temp Administration Administer Vehicle or this compound (Oral Gavage or IP) Baseline_Temp->Administration Post_Admin_Temp Monitor Body Temperature (Regular Intervals) Administration->Post_Admin_Temp Data_Collection Collect Temperature Data over 4-6 hours Post_Admin_Temp->Data_Collection Dose_Response Plot Dose-Response Curve Data_Collection->Dose_Response Statistical_Analysis Perform Statistical Analysis (e.g., ANOVA) Dose_Response->Statistical_Analysis Conclusion Draw Conclusions on Hypothermic Effect Statistical_Analysis->Conclusion

Workflow for In Vivo Hypothermia Experiment.

References

Assessing the Translational Potential of AMG 7905: A Comparative Analysis with Other TRPV1 Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Transient Receptor Potential Vanilloid 1 (TRPV1), a key player in pain and temperature sensation, has been a focal point for the development of novel analgesics. However, the clinical translation of TRPV1 antagonists has been hampered by on-target side effects, most notably the modulation of core body temperature. This guide provides a comparative assessment of the preclinical compound AMG 7905 , a hypothermia-inducing TRPV1 antagonist, with the hyperthermia-inducing TRPV1 antagonist AMG 517 , to highlight the differing translational potentials of these distinct pharmacological profiles.

Comparative Analysis of this compound and AMG 517

The following tables summarize the available quantitative data for this compound and AMG 517, offering a side-by-side comparison of their pharmacological characteristics.

Table 1: In Vitro Pharmacological Profile
ParameterThis compoundAMG 517
Mechanism of Action on TRPV1 Potentiates proton-mediated activation; Blocks capsaicin-mediated activation.[1][2]Competitive antagonist of capsaicin, proton, and heat-mediated activation.[3][4]
Capsaicin Activation Potent Blocker (Specific IC50 not publicly available).[1][2]IC50: 0.5 - 0.9 nM.[2][3]
Proton (Acid) Activation Potent Potentiator (Specific EC50 not publicly available).[1][2]IC50: 0.5 - 0.62 nM.[3][4]
Heat Activation Not publicly available.IC50: 1.3 nM.[4]
Table 2: In Vivo Pharmacological Profile
ParameterThis compoundAMG 517
Effect on Core Body Temperature Induces hypothermia.[1][5]Induces hyperthermia.[3][5]
Thermoregulatory Effect in Rodents Pronounced hypothermia observed in wild-type mice; effect absent in TRPV1 knockout mice.[1][5]Dose-dependent hyperthermia (0.5°C to 1.6°C increase) in rats.[3]
Analgesic Efficacy (Pain Models) Data not publicly available.Effective in capsaicin-induced flinching model (ED50 = 0.33 mg/kg, p.o.) and CFA-induced thermal hyperalgesia model (MED = 0.83 mg/kg, p.o.) in rats.[3]

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and the experimental approaches for evaluating compounds like this compound, the following diagrams are provided.

TRPV1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Capsaicin Capsaicin TRPV1 TRPV1 Capsaicin->TRPV1 Protons (H+) Protons (H+) Protons (H+)->TRPV1 Heat (>42°C) Heat (>42°C) Heat (>42°C)->TRPV1 Ca2_Influx Ca2+ Influx TRPV1->Ca2_Influx Na_Influx Na+ Influx TRPV1->Na_Influx Depolarization Depolarization Ca2_Influx->Depolarization Downstream_Signaling Downstream Signaling (e.g., PKC, PKA) Ca2_Influx->Downstream_Signaling Na_Influx->Depolarization Action_Potential Action Potential (Pain Signal) Depolarization->Action_Potential

TRPV1 Signaling Pathway.

Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment Compound_Synthesis Compound Synthesis (e.g., this compound) Cell_Based_Assay Cell-Based Ca2+ Flux Assay (HEK293-hTRPV1) Compound_Synthesis->Cell_Based_Assay Determine_Potency Determine IC50/EC50 vs. Capsaicin, Protons, Heat Cell_Based_Assay->Determine_Potency Rodent_Model Rodent Models (Rats/Mice) Determine_Potency->Rodent_Model Lead Compound Selection Pain_Model Pain Model (e.g., Capsaicin-induced flinching) Rodent_Model->Pain_Model Thermo_Model Thermoregulation Study (Body Temperature Measurement) Rodent_Model->Thermo_Model Determine_Efficacy Assess Analgesic Efficacy Pain_Model->Determine_Efficacy Determine_Side_Effect Assess Thermoregulatory Effects (Hypo/Hyperthermia) Thermo_Model->Determine_Side_Effect Translational_Potential Assess Translational Potential Determine_Efficacy->Translational_Potential Determine_Side_Effect->Translational_Potential

Experimental Workflow for TRPV1 Antagonists.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are outlines of key experimental protocols used to characterize TRPV1 antagonists.

In Vitro Calcium Influx Assay

This assay is fundamental for determining a compound's potency and mechanism of action at the TRPV1 channel.

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human TRPV1 channel are commonly used.

  • Assay Principle: The assay measures changes in intracellular calcium concentration ([Ca2+]i) upon channel activation. Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Protocol Outline:

    • HEK293-hTRPV1 cells are seeded in 96- or 384-well plates and cultured to confluency.

    • Cells are loaded with a calcium-sensitive dye in a buffered saline solution.

    • The test compound (e.g., this compound or AMG 517) is pre-incubated with the cells for a defined period.

    • A TRPV1 agonist (e.g., capsaicin, acidic buffer, or heat) is added to stimulate the channel.

    • Changes in fluorescence, corresponding to changes in [Ca2+]i, are measured using a plate reader (e.g., FLIPR).

    • For antagonists, the concentration-dependent inhibition of the agonist-induced calcium influx is determined and used to calculate the IC50 value. For potentiators, the enhancement of the agonist response is measured to determine the EC50 value.

In Vivo Capsaicin-Induced Flinching Model

This model assesses the in vivo target engagement and analgesic efficacy of a TRPV1 antagonist.

  • Animal Model: Typically performed in rats or mice.

  • Protocol Outline:

    • Animals are orally (p.o.) or intraperitoneally (i.p.) administered with the test compound or vehicle.

    • After a set pre-treatment time, a low dose of capsaicin is injected into the plantar surface of one hind paw.

    • The number of flinches or the total time spent licking the injected paw is observed and recorded for a defined period (e.g., 5 minutes) immediately following the capsaicin injection.

    • A dose-dependent reduction in the flinching or licking behavior by the test compound indicates analgesic efficacy. The dose that produces a 50% reduction in the response (ED50) is calculated.

In Vivo Body Temperature Measurement

This is a critical experiment to assess the thermoregulatory side effects of TRPV1 antagonists.

  • Animal Model: Rats or mice are used.

  • Protocol Outline:

    • Baseline core body temperature is measured using a rectal probe or an implanted telemetry device.

    • Animals are administered the test compound or vehicle.

    • Core body temperature is monitored at regular intervals for several hours post-dosing.

    • The ambient temperature is controlled, as it can influence the thermoregulatory response.

    • Changes in body temperature relative to the vehicle-treated group are recorded to determine if the compound induces hyperthermia or hypothermia.

Discussion and Translational Potential

The contrasting thermoregulatory profiles of this compound and AMG 517 highlight a critical challenge in the development of TRPV1 antagonists. While AMG 517 demonstrates a classic antagonist profile by blocking multiple modes of TRPV1 activation and showing efficacy in preclinical pain models, its induction of hyperthermia has been a significant hurdle for clinical development.[3][6] This side effect is thought to arise from the blockade of constitutively active TRPV1 channels that contribute to the maintenance of normal body temperature.

In contrast, this compound presents a unique pharmacological profile by selectively blocking capsaicin-induced activation while potentiating proton-induced activation.[1][2] This distinct mechanism is associated with a hypothermic, rather than hyperthermic, effect in rodents.[1][5] The induction of hypothermia is also an on-target effect, as it is absent in TRPV1 knockout mice.[1][5]

The translational potential of a hypothermia-inducing TRPV1 antagonist like this compound is currently unclear. While it avoids the hyperthermic liability of compounds like AMG 517, the induction of hypothermia itself could present a different set of clinical challenges. The lack of publicly available data on the analgesic efficacy of this compound makes it difficult to assess whether its unique mechanism of action can separate therapeutic benefit from undesirable thermoregulatory effects.

Further research is needed to understand the full implications of potentiating proton-activated TRPV1 currents and to determine if this approach can lead to a safe and effective analgesic. The development of TRPV1 modulators with distinct pharmacological profiles, such as this compound, represents an important step in exploring alternative strategies to overcome the limitations of first-generation TRPV1 antagonists. The ultimate translational success will depend on achieving a therapeutic window where pain relief can be obtained without clinically significant alterations in body temperature.

References

Safety Operating Guide

Navigating the Proper Disposal of AMG 7905: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of investigational compounds is a cornerstone of laboratory safety and environmental stewardship. This document provides a comprehensive guide to the proper disposal procedures for AMG 7905, a transient receptor potential vanilloid type 1 (TRPV1) modulator. Adherence to these step-by-step instructions is crucial for ensuring operational safety and regulatory compliance.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following guidance is based on general best practices for the disposal of hazardous chemical waste, with special consideration for its nature as a biologically active, fluorinated organic compound. Always consult with your institution's Environmental Health and Safety (EHS) department for specific local requirements.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure risks.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

    • Protective Clothing: A lab coat is mandatory.

    • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data for this compound

A summary of the key physicochemical properties of this compound is provided below for reference.

PropertyValue
Chemical Formula C₂₅H₂₄F₃N₅S
Molecular Weight 483.55 g/mol
CAS Number 1026876-55-0
Appearance Not specified (likely a solid)
Solubility Not specified

Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound waste is critical to prevent environmental contamination and ensure a safe laboratory environment. The following protocol outlines the necessary steps for waste segregation, collection, and disposal.

1. Waste Segregation:

  • Solid Waste: All solid materials contaminated with this compound, including pipette tips, tubes, gloves, and bench paper, must be collected in a designated hazardous waste container for solid chemical waste.

  • Liquid Waste: Unused solutions and any liquid media containing this compound must be collected in a separate, sealed, and clearly labeled hazardous waste container for liquid chemical waste.

  • Cross-Contamination: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

2. Container Labeling:

  • Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and its concentration.

  • Include the Principal Investigator's name, laboratory location, and the date the waste was first added to the container.

  • Adhere to any additional labeling requirements mandated by your institution.

3. Waste Storage:

  • Store the hazardous waste container in a designated and secure satellite accumulation area within the laboratory.

  • Ensure the storage area is cool, dry, and well-ventilated, away from incompatible materials.

  • Utilize secondary containment to prevent the spread of material in the event of a leak.

4. Decontamination of Work Surfaces and Equipment:

  • Following the handling of this compound, thoroughly decontaminate all work surfaces and non-disposable equipment.

  • Wipe surfaces with a suitable laboratory detergent solution, followed by 70% ethanol or another appropriate disinfectant.

  • Dispose of all cleaning materials as hazardous solid waste.

5. Disposal of Empty Containers:

  • Empty vials and containers that held this compound are also considered hazardous waste.

  • Place these empty containers in the designated solid hazardous waste container. Do not rinse them into the sink.

6. Arranging for Disposal:

  • When the waste container is full, or in accordance with your institution's policies, arrange for pickup by your licensed hazardous waste disposal service.

  • Complete all necessary waste disposal manifests and paperwork as required.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the proper disposal of this compound waste, providing a clear visual guide for laboratory personnel.

AMG_7905_Disposal_Workflow cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_handling Container Handling & Storage cluster_final Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) WorkArea Prepare Ventilated Work Area (Fume Hood) PPE->WorkArea SolidWaste Solid Waste Generation (e.g., tips, gloves) WorkArea->SolidWaste LiquidWaste Liquid Waste Generation (e.g., unused solutions) WorkArea->LiquidWaste Decontaminate Decontaminate Work Surfaces & Equipment WorkArea->Decontaminate SegregateSolid Segregate into Solid Hazardous Waste Container SolidWaste->SegregateSolid SegregateLiquid Segregate into Liquid Hazardous Waste Container LiquidWaste->SegregateLiquid LabelContainer Label Waste Container Correctly SegregateSolid->LabelContainer SegregateLiquid->LabelContainer StoreContainer Store in Designated Satellite Accumulation Area LabelContainer->StoreContainer ArrangePickup Arrange for EHS Pickup StoreContainer->ArrangePickup Decontaminate->ArrangePickup

Caption: Logical workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, reinforcing a culture of safety and excellence in research and development.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AMG 7905
Reactant of Route 2
Reactant of Route 2
AMG 7905

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.